molecular formula C25H33ClN2O2S B1673209 Jtv-519 CAS No. 1038410-88-6

Jtv-519

Cat. No.: B1673209
CAS No.: 1038410-88-6
M. Wt: 461.1 g/mol
InChI Key: DKKLXCRMAXNIJF-UHFFFAOYSA-N
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Description

K201 is a Ca2+-Dependent Blocker

Properties

CAS No.

1038410-88-6

Molecular Formula

C25H33ClN2O2S

Molecular Weight

461.1 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C25H32N2O2S.ClH/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H

InChI Key

DKKLXCRMAXNIJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.Cl

Appearance

Solid powder

Other CAS No.

1038410-88-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(1-(4-benzyl) piperidinyl) propionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
JTV 519
JTV-519
JTV519
K-201
K201 compound

Origin of Product

United States

Foundational & Exploratory

JTV-519's Mechanism of Action on RyR2 Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and antiarrhythmic properties.[1][2] Its primary mechanism of action involves the stabilization of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium (Ca2+) release channel located on the sarcoplasmic reticulum (SR) membrane.[1][2] Dysregulation of RyR2, leading to diastolic Ca2+ leak, is a key pathophysiological feature in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[2] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound stabilizes RyR2, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways.

Core Mechanism: Stabilization of the RyR2 Closed State

The fundamental action of this compound is to stabilize the RyR2 channel in its closed conformation, thereby reducing the probability of spontaneous Ca2+ release during diastole.[1][2][3] This stabilization directly counteracts the pathological "Ca2+ leak" from the SR, which can trigger delayed afterdepolarizations and subsequent arrhythmias.[2][3] The precise molecular interactions mediating this effect have been a subject of extensive research, with evidence pointing to both direct and indirect modulation of the RyR2 complex.

The Role of FKBP12.6 (Calstabin2): A Controversial Modulator

A significant body of research has explored the role of the FK506-binding protein 12.6 (FKBP12.6, also known as calstabin2) in this compound's mechanism. FKBP12.6 is a regulatory protein that binds to RyR2 and is thought to be crucial for maintaining the channel's closed state.[2]

One proposed mechanism is that this compound increases the binding affinity of FKBP12.6 to the RyR2 channel, particularly in pathological states where this interaction is weakened, such as during PKA-mediated hyperphosphorylation of the receptor.[4] This enhanced association is believed to "reseal" the leaky channels.

However, this view is contested. Several studies have demonstrated that this compound can suppress spontaneous Ca2+ release and inhibit RyR2 activity even in the absence of FKBP12.6.[1] These findings suggest that this compound may also act directly on the RyR2 protein to induce a conformational change that favors the closed state, independent of its interaction with FKBP12.6.[1]

Quantitative Effects of this compound on RyR2 Function

The following tables summarize the quantitative data from various studies on the effects of this compound on RyR2-mediated Ca2+ handling.

Parameter Condition This compound Concentration Effect Reference
Ca2+ Spark Frequency Ouabain-induced SR Ca2+ overload in murine cardiomyocytes1 µmol/LSignificantly reduced[3]
Ca2+ Wave Incidence Ouabain-induced SR Ca2+ overload in murine cardiomyocytes1 µmol/LReduced from 67% to 18% of cells[3]
SR Ca2+ Leak Hypoxic HL-1 cardiomyocytes1 µMReduced by 35%[5][6][7]
SR Ca2+ Leak Control HL-1 cardiomyocytes1 µMReduced by 52%[5][6][7]
Diastolic Contractions Isoproterenol-stimulated rat cardiomyocytes1.0 µmol/LAmplitude decreased to ~16% of control[8]
Diastolic Ca2+ Events Isoproterenol-stimulated rat cardiomyocytes1.0 µmol/LFrequency reduced to 61% of control[8]
Parameter Assay IC50 / EC50 Notes Reference
Inhibition of SOICR Cardiac cellsIC50 of 3 µMSOICR: Store-Overload-Induced Ca2+ Release[1]
Inhibition of SOICR HEK-293 cells expressing RyR2IC50 of 17 µM[1]
Inhibition of [3H]ryanodine binding RyR2 mutant N4104KIC50 of 60 µMBasal level suppression[1]
Ca2+ activation of [3H]ryanodine binding RyR2 mutant N4104KEC50 shifted from 60±7 nM to 110±9 nMIn the presence of K201[1]
SERCA Inhibition (Cardiac) Ca2+-dependent ATPase activityIC50 of 9 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Ca2+ Sparks in Cardiomyocytes

This protocol is adapted from methodologies described in Macquaide et al., 2015.[10]

  • Cell Preparation: Isolate ventricular myocytes from the species of interest (e.g., rat, mouse).

  • Dye Loading: Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Microscopy: Use a laser scanning confocal microscope to visualize the loaded cells.

  • Stimulation Protocol:

    • To induce Ca2+ sparks, cells can be subjected to conditions that promote SR Ca2+ overload, such as exposure to ouabain.[3]

    • Alternatively, cells can be field-stimulated to a steady state, after which stimulation is ceased, and spontaneous diastolic Ca2+ sparks are recorded.[10]

  • Image Acquisition: Acquire line-scan images (xt) at a high temporal resolution to capture the transient nature of Ca2+ sparks.

  • Data Analysis: Analyze the line-scan images to quantify Ca2+ spark frequency, amplitude, duration, and spatial width.

  • This compound Application: Pre-incubate a separate group of cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 1 hour) before inducing and measuring Ca2+ sparks.[3]

[3H]Ryanodine Binding Assay

This protocol is based on principles described in Murayama & Kurebayashi, 2019.[11][12]

  • Microsome Preparation: Isolate SR-enriched microsomes from cardiac tissue or from HEK293 cells expressing the RyR2 channel.[12]

  • Binding Reaction:

    • In a reaction buffer, incubate the microsomes with [3H]ryanodine at a concentration near its Kd.

    • Include varying concentrations of free Ca2+ to assess the Ca2+-dependence of binding.

    • For experimental groups, add different concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the microsome-bound [3H]ryanodine from the unbound ligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. Analyze the data to determine the effects of this compound on the affinity and Bmax of [3H]ryanodine binding.

Co-immunoprecipitation of RyR2 and FKBP12.6

This protocol is a generalized procedure based on methods described in the literature.[13][14][15][16][17]

  • Cell/Tissue Lysis: Lyse cardiac tissue or cells expressing RyR2 and FKBP12.6 in a suitable lysis buffer containing protease inhibitors to preserve protein integrity.

  • Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific for RyR2 overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for several hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for RyR2 and FKBP12.6.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the amount of FKBP12.6 that co-immunoprecipitated with RyR2 under different experimental conditions (e.g., with and without this compound treatment).

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

JTV519_Mechanism_of_Action cluster_0 Pathophysiological State (e.g., Heart Failure) cluster_1 This compound Intervention RyR2_leaky Leaky RyR2 (Increased Open Probability) Ca_leak Diastolic Ca2+ Leak (Sparks/Waves) RyR2_leaky->Ca_leak RyR2_stabilized Stabilized RyR2 (Closed State) FKBP_dissociated FKBP12.6 Dissociated FKBP_dissociated->RyR2_leaky PKA_hyper PKA Hyperphosphorylation PKA_hyper->RyR2_leaky Arrhythmia Arrhythmias Ca_leak->Arrhythmia JTV519 This compound JTV519->RyR2_stabilized Direct Action FKBP_associated FKBP12.6 Re-associated JTV519->FKBP_associated Indirect Action (Controversial) Reduced_leak Reduced Ca2+ Leak RyR2_stabilized->Reduced_leak FKBP_associated->RyR2_stabilized

Caption: this compound's dual mechanism on RyR2 stabilization.

Calcium_Spark_Workflow start Isolate Cardiomyocytes dye_loading Load with Ca2+ Dye (e.g., Fluo-4 AM) start->dye_loading induce_sparks Induce Ca2+ Overload (e.g., Ouabain) dye_loading->induce_sparks jtv_group Parallel Experiment: Pre-incubate with this compound dye_loading->jtv_group confocal Confocal Microscopy (Line-Scan Imaging) induce_sparks->confocal analysis Analyze Spark Frequency & Properties confocal->analysis end Quantitative Data analysis->end jtv_group->induce_sparks

Caption: Workflow for Ca2+ spark measurement.

Ryanodine_Binding_Workflow start Isolate SR Microsomes incubation Incubate with [3H]Ryanodine +/- this compound start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Determine Specific Binding counting->analysis end Binding Affinity Data analysis->end

Caption: [3H]Ryanodine binding assay workflow.

CoIP_Workflow start Cell/Tissue Lysis ip Immunoprecipitate RyR2 start->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute sds_page SDS-PAGE & Western Blot elute->sds_page probe Probe for RyR2 & FKBP12.6 sds_page->probe end Protein Interaction Data probe->end

Caption: Co-immunoprecipitation workflow.

Conclusion

This compound represents a promising therapeutic agent for cardiovascular diseases characterized by RyR2 dysfunction. Its ability to stabilize the closed state of the RyR2 channel and mitigate diastolic Ca2+ leak has been demonstrated through a variety of experimental approaches. While the precise role of FKBP12.6 in its mechanism of action remains an area of active investigation, the net effect of this compound is a reduction in the cellular triggers for cardiac arrhythmias. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering valuable insights for researchers and drug development professionals in the field of cardiovascular pharmacology. Further research, particularly focusing on the direct binding site of this compound on the RyR2 channel and its interplay with other regulatory proteins, will be crucial for the development of next-generation RyR2 stabilizers.

References

K201 Compound: A Deep Dive into its Modulation of Sarcoplasmic Reticulum Ca2+ Leak

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The K201 compound, also known as JTV-519, has emerged as a significant therapeutic candidate for cardiac conditions characterized by aberrant sarcoplasmic reticulum (SR) Ca2+ handling, such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] This 1,4-benzothiazepine derivative primarily exerts its effects by stabilizing the closed state of the cardiac ryanodine receptor (RyR2), thereby mitigating diastolic Ca2+ leak from the SR.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of K201, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Stabilizing the Ryanodine Receptor

The primary molecular target of K201 is the RyR2 channel, a critical component of the excitation-contraction coupling machinery in cardiomyocytes. In pathological states like heart failure, RyR2 channels can become "leaky," leading to a spontaneous diastolic release of Ca2+ from the SR. This Ca2+ leak can trigger delayed afterdepolarizations and arrhythmias.[3]

K201 stabilizes the closed conformation of the RyR2 channel, reducing its open probability during diastole.[1] One proposed mechanism for this stabilization is the enhancement of the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[3][4] Calstabin-2 is a regulatory protein that is known to stabilize the RyR2 channel, and its depletion from the RyR2 complex is associated with increased Ca2+ leak in heart failure.[4] However, some studies suggest that K201 can suppress SR Ca2+ leak and RyR2 activity independently of its effect on FKBP12.6 binding.[2][5]

The binding site for K201 on RyR2 has been identified within the domain spanning amino acids 2114–2149.[6] The binding of K201 to this site is thought to correct defective inter-domain interactions within the RyR2 protein, specifically between the N-terminal and central regions, which become "unzipped" in failing hearts, leading to a leaky channel.[6]

Signaling Pathway of K201 Action

K201_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor 2) Ca_SR Ca2+ Ca_leak Diastolic Ca2+ Leak RyR2->Ca_leak Increased open probability FKBP12_6 Calstabin-2 (FKBP12.6) FKBP12_6->RyR2 Stabilizes RyR2 Ca_SR->Ca_leak Release K201 K201 (this compound) K201->RyR2 Binds to RyR2 (stabilizes closed state) K201->FKBP12_6 Enhances binding to RyR2 Arrhythmias Arrhythmias Ca_leak->Arrhythmias Triggers DADs HF_CPVT Heart Failure / CPVT HF_CPVT->RyR2 Causes RyR2 dysfunction (e.g., PKA hyperphosphorylation)

K201 mechanism of action on the RyR2 channel.

Quantitative Data on K201 Efficacy

The following tables summarize the quantitative effects of K201 on various parameters related to SR Ca2+ leak, as reported in the scientific literature.

Table 1: Effect of K201 on Ca2+ Transients and SR Ca2+ Content
ParameterSpecies/ModelK201 ConcentrationEffectReference
Ca2+ Transient AmplitudeNormal Rabbit Ventricular Cardiomyocytes1 µmol/LDecrease to 83 ± 7% of control[7]
Ca2+ Transient AmplitudeNormal Rabbit Ventricular Cardiomyocytes3 µmol/LDecrease to 60 ± 7% of control[7]
SR Ca2+ ContentNormal Rabbit Ventricular Cardiomyocytes1 µmol/LNo significant effect[7]
SR Ca2+ ContentNormal Rabbit Ventricular Cardiomyocytes3 µmol/LDecrease to 74 ± 9% of control[7]
Post-Rest Potentiation (PRP)Human Failing Myocardium0.3 µMIncreased after 120s rest, indicating increased SR Ca2+ load[8][9]
Developed TensionHuman Failing Myocardium (High [Ca2+]e)0.3 µM+27 ± 8% vs. control[8][9]
Developed TensionHuman Failing Myocardium1 µM-9.8 ± 2.5% vs. control[8][9]
Table 2: Effect of K201 on Spontaneous Ca2+ Release Events
ParameterSpecies/ModelK201 ConcentrationEffectReference
Spontaneous Ca2+ Release FrequencyNormal Rabbit Ventricular Cardiomyocytes1 µmol/LReduced frequency[7][10]
Ca2+ Spark Frequency (SparkF)Murine Cardiomyocytes (Ouabain-induced leak)1 µmol·L⁻¹Decreased SparkF[11][12]
Ca2+ Spark FrequencyNormal Rabbit Ventricular Cardiomyocytes1 µmol/LReduced frequency[7][10]
Ca2+ Spark AmplitudeNormal Rabbit Ventricular Cardiomyocytes1 µmol/LReduced amplitude[7][10]
Ca2+ Wave FrequencyPermeabilised Rabbit Ventricular Cardiomyocytes1 µmol/LDecreased to 77 ± 3.9% of control[10]
Ca2+ Wave FrequencyPermeabilised Rabbit Ventricular Cardiomyocytes3 µmol/LCompletely abolished[7][10]
Ca2+ Wave VelocityPermeabilised Rabbit Ventricular Cardiomyocytes1 µmol/LReduced velocity[10]
Table 3: Effect of K201 on SERCA and RyR Activity
ParameterPreparationK201 ConcentrationEffectReference
SERCA ATPase Activity (IC50)Cardiac Muscle Microsomes (0.25 µM Ca2+)9 µMInhibition[13]
SERCA ATPase Activity (IC50)Cardiac Muscle Microsomes (2 µM Ca2+)19 µMInhibition[13]
SERCA ATPase Activity (IC50)Cardiac Muscle Microsomes (200 µM Ca2+)130 µMInhibition[13]
RyR2 Open Probability (Po)Cardiac RyR2 (Diastolic Ca2+)Not specifiedNo effect[13]
RyR2 Open Probability (Po)Cardiac RyR2 (Systolic Ca2+)≥ 5 µMActivated[13]
[3H]ryanodine bindingRyR2-wt (without FKBP12.6)Not specifiedInhibited[2][5]

Detailed Experimental Protocols

Isolation and Permeabilization of Ventricular Myocytes

A common method for studying the direct effects of compounds on intracellular Ca2+ handling is the use of isolated and often permeabilized cardiomyocytes.

Workflow for Cardiomyocyte Isolation and Permeabilization:

Myocyte_Isolation_Workflow start Start: Excise Heart langendorff Langendorff Perfusion (e.g., with collagenase and protease) start->langendorff dissociation Mechanical Dissociation of Ventricles langendorff->dissociation centrifugation Centrifugation and Resuspension dissociation->centrifugation permeabilization Permeabilization (e.g., with β-escin or saponin) centrifugation->permeabilization Optional experiment Experimental Use (e.g., Ca2+ imaging) centrifugation->experiment For intact cells permeabilization->experiment

References

The Pharmacology and Molecular Targets of JTV-519: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the treatment of cardiovascular diseases, particularly heart failure and cardiac arrhythmias.[1][2] Its therapeutic effects are primarily attributed to its ability to modulate intracellular calcium handling, thereby stabilizing cardiomyocyte function. This technical guide provides an in-depth overview of the pharmacology of this compound, its molecular targets, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Stabilization of Ryanodine Receptors

The principal molecular target of this compound is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium from the sarcoplasmic reticulum (SR) during excitation-contraction coupling.[1][3] In pathological conditions such as heart failure, RyR channels, particularly the cardiac isoform RyR2, can become "leaky," leading to abnormal diastolic calcium release. This calcium leak can contribute to cellular calcium overload, arrhythmias, and contractile dysfunction.[4]

This compound acts as a "calcium channel stabilizer" by promoting the closed state of the RyR2 channel.[1][3] This stabilization is thought to occur through the enhancement of the binding of calstabin-2 (also known as FKBP12.6) to the RyR2 channel complex.[4] Calstabin-2 is a crucial regulatory protein that stabilizes the closed conformation of RyR2. In heart failure, hyperphosphorylation of RyR2 by protein kinase A (PKA) can cause the dissociation of calstabin-2, leading to increased channel open probability and calcium leak.[5][6] this compound has been shown to increase the affinity of calstabin-2 for PKA-phosphorylated RyR2, thereby restoring normal channel function.[4]

While the calstabin-2-dependent mechanism is a key aspect of this compound's action, some studies suggest that it may also directly interact with the RyR2 channel to promote its stabilization, independent of calstabin-2.[1][2] This indicates a potentially multifaceted interaction with the RyR complex.

Secondary Molecular Targets and Off-Target Effects

In addition to its primary action on RyR, this compound has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile. These include:

  • Sarcoplasmic Reticulum Ca2+-ATPase (SERCA): this compound can block SERCA in a calcium-dependent manner.[7][8][9] SERCA is responsible for pumping calcium back into the SR, and its inhibition by this compound could modulate SR calcium load.

  • Voltage-Gated Ion Channels: this compound has been shown to block voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) channels.[4] This activity is consistent with its structural similarity to diltiazem, a known calcium channel blocker.[1][2]

  • Annexin V-Dependent Calcium Influx: this compound can inhibit calcium movement into cells that is dependent on annexin V.[4][9]

While these off-target effects have been identified, their contribution to the therapeutic efficacy of this compound in heart failure is considered to be less significant than its primary action on RyR2 stabilization.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of this compound with its molecular targets.

Molecular TargetParameterValueSpecies/SystemReference
SERCA IC50 (at 200 µM Ca2+)~130 µM (cardiac), ~104 µM (skeletal)Rabbit[8]
IC50 (at 2 µM Ca2+)~19 µM (cardiac), ~13 µM (skeletal)Rabbit[8]
IC50 (at 0.25 µM Ca2+)~9 µM (cardiac), ~5 µM (skeletal)Rabbit[8]
RyR1 Activation Threshold≥5 µMRabbit Skeletal Muscle Microsomes[8]
Annexin V-dependent Ca2+ movement IC5025 µMLarge Unilamellar Vesicles[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

JTV519_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr_membrane SR Membrane cluster_sr_lumen SR Lumen Beta_Adrenergic_Stimulation β-Adrenergic Stimulation Beta_AR β-Adrenergic Receptor Beta_Adrenergic_Stimulation->Beta_AR AC Adenylyl Cyclase Beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates RyR2_P Hyperphosphorylated RyR2 PKA->RyR2_P hyperphosphorylates Calstabin2_dissociated Calstabin-2 (dissociated) RyR2_P->Calstabin2_dissociated causes dissociation of RyR2_stabilized Stabilized RyR2 RyR2_P->RyR2_stabilized stabilized by this compound Ca2_leak Diastolic Ca2+ Leak RyR2_P->Ca2_leak results in JTV519 This compound JTV519->RyR2_P promotes binding of Calstabin-2 to RyR2_stabilized->Ca2_leak prevents Ca2_stored Stored Ca2+ RyR2_stabilized->Ca2_stored maintains

Caption: Signaling pathway of this compound action in cardiomyocytes.

Experimental_Workflow Start Start: Isolate Cardiomyocytes or SR Microsomes Treatment Treat with this compound (various concentrations) Start->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Functional_Assays Functional Assays Treatment->Functional_Assays Co_IP Co-immunoprecipitation (RyR2 and Calstabin-2) Biochemical_Assays->Co_IP Ryanodine_Binding [3H]Ryanodine Binding Assay Biochemical_Assays->Ryanodine_Binding Phosphorylation_Assay Western Blot for PKA phosphorylation Biochemical_Assays->Phosphorylation_Assay Single_Channel Single-Channel Recording (Planar Lipid Bilayer) Functional_Assays->Single_Channel Ca_Imaging Intracellular Ca2+ Imaging (e.g., Fura-2) Functional_Assays->Ca_Imaging Contraction_Measurement Cardiomyocyte Contraction Measurement Functional_Assays->Contraction_Measurement Data_Analysis Data Analysis and Interpretation Co_IP->Data_Analysis Ryanodine_Binding->Data_Analysis Phosphorylation_Assay->Data_Analysis Single_Channel->Data_Analysis Ca_Imaging->Data_Analysis Contraction_Measurement->Data_Analysis

Caption: Experimental workflow for characterizing this compound's effects.

Detailed Experimental Protocols

A comprehensive understanding of this compound's pharmacology requires familiarity with the key experimental techniques used for its characterization. Below are generalized protocols for several of these methods.

Co-immunoprecipitation for RyR2-Calstabin-2 Interaction

Objective: To determine the amount of calstabin-2 bound to the RyR2 channel complex in the presence and absence of this compound.

Methodology:

  • Tissue/Cell Lysis: Homogenize cardiac tissue or lyse isolated cardiomyocytes in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the lysate with an anti-RyR2 antibody to pull down the RyR2 complex. Protein A/G-agarose beads are used to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against RyR2 and calstabin-2 to quantify the amount of each protein in the complex.[5]

[3H]Ryanodine Binding Assay

Objective: To assess the open probability of the RyR channel, as [3H]ryanodine binds preferentially to the open state of the channel.

Methodology:

  • Membrane Preparation: Isolate SR microsomes from cardiac tissue.

  • Binding Reaction: Incubate the SR microsomes with a low concentration of [3H]ryanodine in a buffer containing varying concentrations of Ca2+ and this compound.

  • Separation: Separate the bound and free [3H]ryanodine by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of radioactivity on the filters using a scintillation counter to determine the amount of bound [3H]ryanodine.[10]

Single-Channel Recordings

Objective: To directly measure the open and closed kinetics of a single RyR channel.

Methodology:

  • Bilayer Formation: Form an artificial planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Vesicle Fusion: Fuse SR vesicles containing RyR channels into the bilayer.

  • Recording: Apply a voltage across the bilayer and record the current flowing through the single RyR channel using a patch-clamp amplifier. The cis chamber (cytosolic side) is perfused with solutions containing different concentrations of Ca2+ and this compound.

  • Data Analysis: Analyze the recordings to determine the channel's open probability (Po), mean open time, and mean closed time.[4]

Conclusion

This compound is a promising pharmacological agent that targets the fundamental mechanism of calcium dysregulation in cardiovascular disease. Its primary action of stabilizing the closed state of the RyR2 channel, largely through enhancing the binding of calstabin-2, offers a targeted approach to mitigating the detrimental effects of diastolic calcium leak. While it exhibits activity at other molecular targets, its efficacy in preclinical models of heart failure and arrhythmia appears to be predominantly linked to its effects on the ryanodine receptor. Further research, employing the detailed experimental protocols outlined in this guide, will continue to refine our understanding of this compound and its potential as a therapeutic agent.

References

The Role of JTV-519 in Preventing Cardiac Arrhythmias: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant attention for its antiarrhythmic and cardioprotective properties. Its primary mechanism of action involves the stabilization of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. Dysregulation of RyR2, leading to diastolic calcium leak, is a key contributor to the pathogenesis of various cardiac arrhythmias. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data from key experimental studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor (RyR2)

This compound exerts its antiarrhythmic effects primarily by targeting the RyR2 channel in cardiac myocytes.[1] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," permitting the inappropriate release of calcium from the sarcoplasmic reticulum (SR) during diastole. This diastolic Ca2+ leak can lead to delayed afterdepolarizations (DADs), which are abnormal depolarizations that can trigger fatal cardiac arrhythmias.[2][3]

This compound stabilizes the closed state of the RyR2 channel, thereby reducing the probability of diastolic Ca2+ release.[1] The precise molecular mechanism is a subject of ongoing research, with a central debate around the role of calstabin2 (also known as FK506-binding protein 12.6 or FKBP12.6), a regulatory protein that is a component of the RyR2 macromolecular complex.

One proposed mechanism is that this compound increases the binding affinity of calstabin2 for RyR2, especially when the channel is PKA-phosphorylated, a common state in heart failure and during sympathetic stimulation.[3][4] By enhancing the association of calstabin2 with RyR2, this compound is thought to restore the stability of the channel's closed state.[1][3] However, other studies suggest that this compound can suppress spontaneous Ca2+ release from the SR irrespective of its interaction with calstabin2, indicating a potential direct effect on the RyR2 channel itself.[2][5]

The stabilization of RyR2 by this compound leads to a reduction in spontaneous Ca2+ sparks and waves, which are the microscopic and macroscopic manifestations of diastolic Ca2+ leak.[1][5] This, in turn, prevents the arrhythmogenic consequences of aberrant intracellular calcium handling.

Quantitative Data on the Efficacy of this compound

The antiarrhythmic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Atrial Fibrillation (AF) in a Canine Model of Sterile Pericarditis

ParameterBefore this compoundAfter this compound (0.03 mg/kg/min)p-value
Mean number of sustained AF episodes4.2 ± 2.90 ± 0< 0.01
Atrial effective refractory period (AERP) at 200 ms cycle length123 ± 18 ms143 ± 14 ms< 0.01
Atrial effective refractory period (AERP) at 300 ms cycle length127 ± 18 ms151 ± 12 ms< 0.01
Atrial effective refractory period (AERP) at 400 ms cycle length132 ± 13 ms159 ± 9 ms< 0.01
Intra-atrial conduction time47 ± 11 ms48 ± 11 msNS

Data from a study on a canine sterile pericarditis model.[6]

Table 2: Effect of this compound on Ventricular Arrhythmias in Calstabin-2 Deficient Mice

GenotypeTreatmentArrhythmia InductionOutcome
Calstabin-2+/-PlaceboExerciseFrequent ventricular arrhythmias
Calstabin-2+/-This compound (0.5 mg/kg/hr)ExerciseSignificantly fewer arrhythmias (p < 0.05)
Calstabin-2-/-This compound (0.5 mg/kg/hr)ExerciseNo significant reduction in arrhythmias

Data from a study on a mouse model of catecholaminergic polymorphic ventricular tachycardia.[3]

Table 3: Effect of this compound on Sarcoplasmic Reticulum Ca2+ Leak in Murine Cardiomyocytes

ConditionCa2+ Spark FrequencyCa2+ Wave Incidence
ControlBaselineLow
Ouabain-induced Ca2+ overloadIncreasedIncreased
Ouabain + this compound (1 µmol/L)Significantly reduced compared to ouabain aloneSignificantly reduced compared to ouabain alone

Data from a study on isolated murine cardiomyocytes.[5]

Experimental Protocols

In Vivo Model of Atrial Fibrillation
  • Animal Model: Canine model of sterile pericarditis.

  • Arrhythmia Induction: Rapid atrial pacing is used to induce sustained (>30 seconds) atrial fibrillation (AF) or atrial flutter.

  • Drug Administration: this compound is administered as a continuous intravenous infusion (e.g., 0.03 mg/kg/min).

  • Data Acquisition: The inducibility of AF/flutter, atrial effective refractory period (AERP), and intra-atrial conduction time are measured before and after drug administration. Electrophysiological measurements are performed using standard techniques with intracardiac catheters.[6]

In Vivo Model of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
  • Animal Model: Calstabin-2 heterozygous knockout (calstabin-2+/-) and homozygous knockout (calstabin-2-/-) mice.

  • Arrhythmia Induction: Exercise challenge on a treadmill or administration of a β-adrenergic agonist like isoproterenol (e.g., 0.5 mg/kg i.p.).

  • Drug Administration: this compound is administered via a continuous infusion using osmotic minipumps (e.g., 0.5 mg/kg/hr for 7 days).

  • Data Acquisition: Arrhythmia susceptibility is assessed using programmed electrical stimulation (PES) and monitoring of the electrocardiogram (ECG) during the arrhythmogenic challenge.[3]

In Vitro Assessment of Sarcoplasmic Reticulum Ca2+ Leak
  • Cell Preparation: Isolation of ventricular cardiomyocytes from murine hearts.

  • Induction of Ca2+ Overload: Perfusion of cardiomyocytes with a solution containing ouabain, a cardiac glycoside that induces intracellular Ca2+ overload and subsequent SR Ca2+ leak.

  • Drug Application: this compound (e.g., 1 µmol/L) is added to the superfusion solution.

  • Data Acquisition: Confocal line-scan imaging is used to visualize and quantify intracellular Ca2+ dynamics. Ca2+ sparks (localized Ca2+ release events) and Ca2+ waves (propagating Ca2+ release) are measured as indices of SR Ca2+ leak.[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

JTV519_Signaling_Pathway Heart Failure Heart Failure PKA Hyperphosphorylation PKA Hyperphosphorylation Heart Failure->PKA Hyperphosphorylation CPVT CPVT CPVT->PKA Hyperphosphorylation RyR2 RyR2 PKA Hyperphosphorylation->RyR2 Phosphorylates Calstabin2 Calstabin2 RyR2->Calstabin2 Diastolic Ca2+ Leak Diastolic Ca2+ Leak RyR2->Diastolic Ca2+ Leak Leaky Channel Calstabin2->RyR2 Ca2+ Sparks/Waves Ca2+ Sparks/Waves Diastolic Ca2+ Leak->Ca2+ Sparks/Waves DADs DADs Ca2+ Sparks/Waves->DADs Arrhythmias Arrhythmias DADs->Arrhythmias JTV519 JTV519 JTV519->RyR2 Stabilizes Closed State (Directly or via Calstabin2) JTV519->Calstabin2 Increases Affinity for RyR2

Caption: this compound signaling pathway in cardiomyocytes.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_prep Preparation cluster_induction Arrhythmia Induction / Ca2+ Overload cluster_treatment Treatment cluster_data Data Acquisition & Analysis Animal_Model Select Animal Model (e.g., Canine, Murine) Pacing Rapid Atrial Pacing Animal_Model->Pacing Pharmacological Isoproterenol / Ouabain Animal_Model->Pharmacological Exercise Treadmill Exercise Animal_Model->Exercise Cell_Isolation Isolate Cardiomyocytes (for in vitro studies) Cell_Isolation->Pharmacological JTV519_Admin Administer this compound (i.v. infusion or osmotic pump) Pacing->JTV519_Admin Control Administer Placebo/Vehicle Pacing->Control Pharmacological->JTV519_Admin Pharmacological->Control Exercise->JTV519_Admin Exercise->Control ECG ECG Monitoring JTV519_Admin->ECG EP_Study Electrophysiological Mapping JTV519_Admin->EP_Study Confocal Confocal Ca2+ Imaging JTV519_Admin->Confocal Control->ECG Control->EP_Study Control->Confocal Analysis Quantify Arrhythmia Burden, Ca2+ Sparks/Waves, AERP ECG->Analysis EP_Study->Analysis Confocal->Analysis

Caption: Experimental workflow for assessing this compound's antiarrhythmic effects.

Conclusion

This compound represents a promising therapeutic agent for the prevention of cardiac arrhythmias by targeting the fundamental mechanism of diastolic Ca2+ leak from the sarcoplasmic reticulum. Its ability to stabilize the ryanodine receptor, either directly or by enhancing its interaction with calstabin2, has been demonstrated in various preclinical models. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar RyR2-stabilizing compounds. Further investigation is warranted to translate these promising preclinical findings into clinical applications for the treatment of cardiac arrhythmias.

References

An In-depth Technical Guide to the Structural and Functional Comparison of JTV-519 and Diltiazem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional similarities and differences between JTV-519 (also known as K201) and diltiazem. Both compounds share a 1,4-benzothiazepine core structure, yet exhibit distinct pharmacological profiles, making their comparative study valuable for the development of novel cardiovascular therapeutics.

Chemical Structure and Properties

This compound and diltiazem are both derivatives of 1,4-benzothiazepine, a heterocyclic compound containing a benzene ring fused to a thiazepine ring.[1][2] However, their distinct side chains contribute to their different pharmacological activities.

This compound

  • IUPAC Name: 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one[3]

  • Chemical Formula: C₂₅H₃₂N₂O₂S[3]

  • Molar Mass: 424.60 g/mol [3]

Diltiazem

  • IUPAC Name: [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate[4]

  • Chemical Formula: C₂₂H₂₆N₂O₄S[4]

  • Molar Mass: 414.52 g/mol [2]

The key structural difference lies in the substituents on the benzothiazepine ring. These variations in chemical structure are responsible for their different target specificities and mechanisms of action.

Mechanism of Action

While structurally related, this compound and diltiazem have distinct primary molecular targets and mechanisms of action within the cardiomyocyte.

This compound: A Ryanodine Receptor Stabilizer

This compound primarily targets the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum (SR) membrane.[1][3] Its main functions include:

  • Stabilization of RyR2 in the Closed State: this compound is believed to increase the affinity of calstabin-2 (FKBP12.6) for RyR2, which stabilizes the channel in its closed state.[5] This action reduces the likelihood of spontaneous Ca²⁺ leak from the SR during diastole.[5]

  • Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): this compound also acts as a Ca²⁺-dependent blocker of SERCA.[6] This inhibition can modulate SR Ca²⁺ load.

By preventing aberrant diastolic Ca²⁺ release, this compound has shown potential in treating cardiac arrhythmias and heart failure.[1][3]

Diltiazem: An L-type Calcium Channel Blocker

Diltiazem is a well-established non-dihydropyridine L-type calcium channel blocker.[2] Its mechanism of action involves:

  • Inhibition of Ca²⁺ Influx: Diltiazem binds to the α1 subunit of the L-type calcium channel, inhibiting the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells during depolarization.[2]

  • Negative Chronotropic and Inotropic Effects: By reducing intracellular calcium, diltiazem decreases heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[7]

  • Vasodilation: Diltiazem relaxes vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and diltiazem, providing a basis for their comparative pharmacology.

CompoundTargetParameterValueReference
This compound RyR2IC₅₀ (SOICR inhibition in myocytes)3 µM[8]
RyR2IC₅₀ ([³H]ryanodine binding, N4104K mutant)60 µM[8]
Fast Na⁺ Current (iNa)IC₅₀ (holding potential -60 mV)~1.2 µM[9]
Fast Na⁺ Current (iNa)IC₅₀ (holding potential -90 mV)~2 µM[9]
Diltiazem L-type Ca²⁺ Channel (CaVAb)IC₅₀ (resting state)41 µM[6]
L-type Ca²⁺ Channel (CaVAb)IC₅₀ (use-dependent block)10.4 µM[6]
L-type Ca²⁺ Channel (human mesenteric artery)IC₅₀ (pHo 7.2)51 µM[10]
L-type Ca²⁺ Channel (human mesenteric artery)IC₅₀ (pHo 9.2)20 µM[10]
fKv1.4ΔN K⁺ ChannelIC₅₀241.04 ± 23.06 µmol/L[11]

Electrophysiological Effects

The distinct mechanisms of this compound and diltiazem result in different electrophysiological profiles in cardiac myocytes.

  • This compound: Primarily modulates intracellular Ca²⁺ handling. It has been shown to inhibit the fast Na⁺ current (iNa), Ca²⁺ current (iCa), and the inwardly rectifying K⁺ current (iK1).[9] This leads to a decrease in the duration and height of the action potential plateau.[9]

  • Diltiazem: Directly affects the influx of Ca²⁺ through L-type calcium channels. This leads to a shortening of the action potential duration and a reduction in the plateau phase.[12] It also slows atrioventricular (AV) nodal conduction.[13]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Current in Cardiomyocytes

This protocol is designed to measure the effect of diltiazem on L-type calcium currents (I_Ca,L).

1. Cell Preparation:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat, or guinea pig) using enzymatic digestion.
  • Allow cells to stabilize in a Tyrode's solution.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium currents.

3. Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
  • Establish a gigaohm seal with a cardiomyocyte and then rupture the membrane to achieve the whole-cell configuration.
  • Hold the cell at a potential of -80 mV.
  • To inactivate Na⁺ channels, apply a prepulse to -40 mV for 50 ms.
  • Elicit I_Ca,L by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).
  • Record baseline currents and then perfuse the cell with the external solution containing various concentrations of diltiazem.
  • Measure the peak inward current at each voltage step to determine the effect of the drug.

[³H]Ryanodine Binding Assay for this compound

This assay measures the ability of this compound to modulate the binding of [³H]ryanodine to RyR2, which reflects the channel's open probability.

1. Membrane Preparation:

  • Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue.
  • Determine the protein concentration of the SR preparation.

2. Binding Assay:

  • Prepare a binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4).
  • In a series of tubes, add a fixed amount of SR protein (e.g., 50 µg).
  • Add varying concentrations of this compound.
  • Add a fixed concentration of [³H]ryanodine (e.g., 2-10 nM).
  • To determine non-specific binding, add a high concentration of unlabeled ryanodine (e.g., 10 µM) to a parallel set of tubes.
  • Incubate at 37°C for a defined period (e.g., 2 hours) to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot specific binding as a function of this compound concentration to determine its effect on [³H]ryanodine binding.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Diltiazem_Signaling_Pathway Diltiazem Diltiazem L_type_Ca_Channel L-type Ca²⁺ Channel Diltiazem->L_type_Ca_Channel Blocks Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Myocardial_Contraction ↓ Myocardial Contraction Intracellular_Ca->Myocardial_Contraction Heart_Rate ↓ Heart Rate Intracellular_Ca->Heart_Rate Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation Intracellular_Ca->Vascular_Smooth_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure

JTV519_Signaling_Pathway JTV519 This compound RyR2 Ryanodine Receptor 2 (RyR2) JTV519->RyR2 Stabilizes Calstabin2 Calstabin-2 (FKBP12.6) JTV519->Calstabin2 Enhances Binding Affinity SERCA SERCA JTV519->SERCA Inhibits RyR2_Stabilization RyR2 Stabilization (Closed State) RyR2->RyR2_Stabilization Calstabin2->RyR2 Binds to Diastolic_Ca_Leak ↓ Diastolic Ca²⁺ Leak RyR2_Stabilization->Diastolic_Ca_Leak Arrhythmias ↓ Arrhythmias Diastolic_Ca_Leak->Arrhythmias SR_Ca_Load Modulation of SR Ca²⁺ Load SERCA->SR_Ca_Load

Experimental Workflows

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes Giga_Seal Form Gigaohm Seal Cell_Isolation->Giga_Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Giga_Seal Pipette_Pulling Pull & Polish Micropipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline Currents Whole_Cell->Baseline_Recording Drug_Application Apply Diltiazem Baseline_Recording->Drug_Application Record_Effect Record Drug Effect Drug_Application->Record_Effect Data_Acquisition Acquire & Digitize Data Record_Effect->Data_Acquisition Analysis Analyze Current- Voltage Relationship Data_Acquisition->Analysis IC50_Determination Determine IC₅₀ Analysis->IC50_Determination

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare SR Membranes Incubation Incubate Membranes with Radioligand & this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand & Unlabeled Ligands Reagent_Prep->Incubation Separation Separate Bound & Free Ligand (Filtration) Incubation->Separation Counting Quantify Radioactivity (Scintillation Counting) Separation->Counting Calculate_Specific_Binding Calculate Specific Binding Counting->Calculate_Specific_Binding Generate_Curves Generate Binding Curves Calculate_Specific_Binding->Generate_Curves Determine_Parameters Determine Ki or Effect on Bmax/Kd Generate_Curves->Determine_Parameters

References

Jtv-519's effect on store overload-induced Ca2+ release (SOICR)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effect of JTV-519 on Store Overload-Induced Ca2+ Release (SOICR)

Introduction

Store overload-induced Ca2+ release (SOICR) is a pathological phenomenon characterized by the spontaneous diastolic leakage of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2).[1] This diastolic Ca2+ leak occurs when the SR Ca2+ content reaches a critical threshold, leading to delayed afterdepolarizations (DADs) that can trigger fatal cardiac arrhythmias, particularly in the context of heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][2]

This compound (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent for its antiarrhythmic and cardioprotective properties.[1][2] It primarily functions by stabilizing the closed conformation of the RyR2 channel, thereby mitigating the aberrant Ca2+ leak that defines SOICR.[2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action on SOICR, targeted at researchers, scientists, and drug development professionals.

Core Mechanism of Action and Signaling Pathways

The primary therapeutic effect of this compound is the suppression of diastolic SR Ca2+ leak. This is achieved by stabilizing the RyR2 channel complex. However, the precise molecular interactions underpinning this stabilization are a subject of ongoing research, with evidence supporting multiple pathways.

Pathophysiology of SOICR

In pathological states such as heart failure, chronic β-adrenergic stimulation leads to hyperphosphorylation of RyR2 by Protein Kinase A (PKA). This phosphorylation reduces the binding affinity of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 complex. The dissociation of calstabin2 "unzips" domains within the RyR2 channel, increasing its open probability and sensitivity to Ca2+, which results in a diastolic leak from the overloaded SR.[2]

Figure 1: Pathophysiological Pathway of SOICR cluster_0 Stimulus cluster_1 Kinase Activation cluster_2 RyR2 Complex Alteration cluster_3 Channel Destabilization cluster_4 Cellular Consequence HeartFailure Heart Failure / β-Adrenergic Stimulation PKA PKA Activation HeartFailure->PKA RyR2_P RyR2 Hyperphosphorylation PKA->RyR2_P Calstabin2_Diss Calstabin2 Dissociation RyR2_P->Calstabin2_Diss RyR2_Leaky Leaky RyR2 Channel (Increased Po) Calstabin2_Diss->RyR2_Leaky SOICR SOICR (Diastolic Ca2+ Leak) RyR2_Leaky->SOICR Arrhythmia Arrhythmias SOICR->Arrhythmia

Figure 1: Pathophysiological Pathway of SOICR
Proposed Mechanisms of this compound Action

This compound counters SOICR through at least two proposed mechanisms targeting the RyR2 complex and SR Ca2+ handling.

  • Direct RyR2 Stabilization (Calstabin2-Independent): A significant body of evidence suggests this compound can directly bind to the RyR2 channel, inducing a conformational change that stabilizes its closed state. This action is independent of calstabin2, as studies have shown that this compound suppresses SOICR in cells where calstabin2 has been pharmacologically dissociated or is absent.[1][3]

  • Enhanced Calstabin2 Binding (Calstabin2-Dependent): Other studies propose that this compound increases the binding affinity of calstabin2 for the PKA-phosphorylated RyR2 channel. By promoting the re-association of this crucial stabilizing protein, this compound effectively reverses the pathological leak-prone state of the channel.[4]

  • SERCA Inhibition: this compound also acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[5][6] By slowing the rate of SR Ca2+ loading, this effect may help prevent the SR from reaching the "overload" state required to initiate SOICR.[5]

Figure 2: Proposed Mechanisms of this compound Action cluster_0 Molecular Targets cluster_1 Intermediate Effects cluster_2 Final Outcome JTV519 This compound RyR2_Leaky Leaky RyR2 Channel JTV519->RyR2_Leaky Direct Binding (Calstabin2-Independent) Calstabin2 Calstabin2 JTV519->Calstabin2 Enhances Affinity SERCA SERCA Pump JTV519->SERCA Inhibition RyR2_Stabilized RyR2 Stabilization (Decreased Po) RyR2_Leaky->RyR2_Stabilized Calstabin2_Binding ↑ Calstabin2 Binding Calstabin2->Calstabin2_Binding SR_Load ↓ SR Ca2+ Loading SERCA->SR_Load SOICR_Blocked SOICR Blocked RyR2_Stabilized->SOICR_Blocked Calstabin2_Binding->RyR2_Stabilized SR_Load->SOICR_Blocked

Figure 2: Proposed Mechanisms of this compound Action

Quantitative Data Presentation

The efficacy of this compound in reducing SOICR has been quantified across various experimental models. The data below summarizes key findings.

Table 1: Effect of this compound on SR Ca2+ Leak and RyR2 Activity

Parameter Measured Experimental Model Condition This compound Conc. Result Reference
SR Ca2+ Leakage HL-1 Cardiomyocytes Hypoxia (1% O₂) 1 µM 35% reduction in Ca2+ leak [7]
SR Ca2+ Leakage HL-1 Cardiomyocytes Normoxia (Control) 1 µM 52% reduction in Ca2+ leak [7]
Ca2+ Spark Frequency (SparkF) Murine Cardiomyocytes Ouabain-induced overload 1 µmol·L⁻¹ Significant decrease vs. ouabain alone [8][9]
Ca2+ Spark Frequency (SparkF) Murine Cardiomyocytes Matched SR [Ca2+] 1 µmol·L⁻¹ Significant decrease , independent of SR load [8]

| RyR2 [3H]ryanodine binding | HEK-293 cells (no FKBP12.6) | Basal | N/A | IC₅₀ of 59.7 ± 6.5 µM |[1] |

Table 2: Ca2+-Dependent Inhibition of SERCA by this compound

Tissue Source Free [Ca2+] IC₅₀ of this compound Reference
Cardiac Muscle SR 0.25 µM (Diastolic) 9 µM [5]
Cardiac Muscle SR 2 µM 19 µM [5]

| Cardiac Muscle SR | 200 µM (Systolic) | 130 µM |[5] |

Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are summaries of key experimental protocols used to investigate this compound's effects.

Induction and Measurement of SOICR in Isolated Cardiomyocytes

This protocol is designed to induce a state of SR Ca2+ overload and quantify the resultant Ca2+ leak.

  • Cell Isolation: Ventricular cardiomyocytes are isolated from murine hearts via Langendorff perfusion with a collagenase-containing solution.[8]

  • Ca2+ Indicator Loading: Isolated, rod-shaped cardiomyocytes are incubated with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM.

  • Induction of SOICR: Cells are superfused with a Tyrode's solution containing an agent to induce Ca2+ overload. Ouabain (e.g., 100 µmol·L⁻¹) is commonly used as it inhibits the Na+/K+ pump, leading to intracellular Na+ accumulation and subsequent Ca2+ overload via the Na+/Ca2+ exchanger.[8][9]

  • This compound Application: For test groups, cells are pre-incubated with this compound (e.g., 1 µmol·L⁻¹) for a set duration (e.g., 1 hour) before and during ouabain application.[8]

  • Confocal Microscopy: A laser scanning confocal microscope is used to perform line scans along the longitudinal axis of the myocyte. This allows for the visualization and quantification of local Ca2+ release events (Ca2+ sparks) and propagating Ca2+ waves.[8]

  • Data Analysis: Software is used to detect and quantify the frequency, amplitude, and duration of Ca2+ sparks and waves, which are direct measures of SOICR. SR Ca2+ content can be assessed by the rapid application of caffeine.[8]

Figure 3: Experimental Workflow for SOICR Analysis cluster_0 Preparation cluster_2 Experiment cluster_3 Analysis p1 Isolate Cardiomyocytes p2 Load with Fluo-4 AM Dye p1->p2 control Control (Vehicle) jtv Pre-incubate with this compound induce Induce SOICR (e.g., Ouabain) p2->induce control->induce jtv->induce record Confocal Line-Scan Microscopy induce->record quantify Quantify Ca2+ Sparks & Waves record->quantify compare Compare this compound vs. Control quantify->compare

Figure 3: Experimental Workflow for SOICR Analysis
Assessment of Calstabin2-RyR2 Interaction

To investigate the role of calstabin2 in the action of this compound, co-immunoprecipitation and Western blotting are used.

  • Tissue/Cell Lysis: Heart tissue or isolated cardiomyocytes (treated with vehicle or this compound) are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP): An antibody targeting RyR2 is added to the lysate to bind to the RyR2 protein complexes. Protein A/G beads are then used to pull down the antibody-RyR2 complexes.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against RyR2 (to confirm successful IP) and calstabin2.

  • Analysis: The band intensity for calstabin2 in the this compound-treated sample is compared to the control. An increased calstabin2 signal relative to the RyR2 signal in the this compound group indicates that the drug promotes the association of calstabin2 with the RyR2 complex.[4]

Conclusion

This compound is a potent agent for the suppression of store overload-induced Ca2+ release. Its primary mechanism involves the direct stabilization of the RyR2 channel in its closed state, thereby reducing the diastolic Ca2+ leak that triggers cellular arrhythmias.[2][8] While its ability to enhance calstabin2 binding to RyR2 is a well-documented effect, compelling evidence also demonstrates a direct, calstabin2-independent action on the channel.[1][4] Furthermore, its secondary action as a Ca2+-dependent SERCA inhibitor may contribute to its efficacy by preventing the initial SR Ca2+ overload.[5] The quantitative data consistently demonstrate a significant reduction in Ca2+ leak events under various pathological conditions.[7][8] These findings underscore the potential of this compound as a targeted therapeutic strategy for cardiac diseases underpinned by aberrant RyR2 function and SOICR.

References

The JTV-519 and Calstabin2 Controversy: A Technical Guide to a Contentious Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Promising Cardioprotective Agent

The therapeutic potential of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in treating cardiac arrhythmias and heart failure has been a subject of intense research. At the heart of its proposed mechanism lies its interaction with the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. However, the precise nature of this interaction, specifically the role of the accessory protein calstabin2 (FKBP12.6), remains a focal point of scientific debate. This technical guide provides an in-depth analysis of the controversy, presenting key experimental findings, detailed methodologies, and visual representations of the signaling pathways involved.

The Core of the Controversy: Is Calstabin2 Essential for this compound's Action?

The central question revolves around whether this compound's ability to stabilize the RyR2 channel and prevent pathological diastolic calcium leak is dependent on its interaction with calstabin2. Two opposing views have emerged from numerous studies.

The Calstabin2-Dependent Hypothesis: One school of thought posits that this compound exerts its beneficial effects by enhancing the binding of calstabin2 to the RyR2 complex.[1][2][3][4] In pathological states such as heart failure, the RyR2 channel becomes hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin2.[2][5] This dissociation is believed to destabilize the channel, resulting in aberrant calcium leakage. Proponents of this hypothesis suggest that this compound acts as a "molecular glue," increasing the affinity of calstabin2 for the hyperphosphorylated RyR2, thereby restoring normal channel function.[3][4] Studies have shown that this compound is less effective in the absence of calstabin2, supporting this model.[1]

The Calstabin2-Independent Hypothesis: Conversely, a substantial body of evidence suggests that this compound can directly stabilize the RyR2 channel, irrespective of the presence of calstabin2.[6][7][8][9] These studies have demonstrated that this compound can suppress spontaneous calcium release in cellular models lacking calstabin2 or where the interaction has been pharmacologically disrupted.[7][9] This alternative mechanism proposes that this compound directly binds to the RyR2 protein, inducing a conformational change that favors the closed state of the channel.[6] This direct action is thought to correct domain unzipping within the RyR2 structure, a phenomenon linked to channel dysfunction.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound on RyR2 function, both in the presence and absence of calstabin2.

Table 1: Effect of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Leak

Experimental ModelConditionThis compound ConcentrationChange in SR Ca2+ LeakCitation
Murine CardiomyocytesOuabain-induced Ca2+ overload1 µmol/LDecreased Ca2+ spark frequency[6]
HL-1 CardiomyocytesHypoxia1 µMReduced SR Ca2+ leakage by 35%[10][11]
HL-1 CardiomyocytesControl1 µMReduced SR Ca2+ leakage by 52%[10][11]
Rat Ventricular MyocytesCa2+ overload10 µMAbolished spontaneous Ca2+ release[7]

Table 2: Effect of this compound on [3H]Ryanodine Binding

PreparationConditionThis compound ConcentrationChange in [3H]Ryanodine BindingCitation
Failing Dog Heart SRNot SpecifiedIncreased binding[12]
HEK-293 cells expressing RyR2 (no FKBP12.6)Not SpecifiedInhibited binding[7][9]

Key Experimental Protocols

Understanding the methodologies employed in these studies is crucial for a comprehensive evaluation of the controversy. Below are detailed protocols for key experiments cited.

Immunoprecipitation and Western Blotting

This technique is used to assess the association between RyR2 and calstabin2.

  • Tissue/Cell Lysis: Heart tissue or isolated cardiomyocytes are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The lysate is incubated with an anti-RyR2 antibody overnight at 4°C to form antibody-antigen complexes. Protein A/G agarose beads are then added to pull down these complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against RyR2 and calstabin2, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

Measurement of Sarcoplasmic Reticulum Ca2+ Leak (Ca2+ Sparks)

This method visualizes and quantifies spontaneous localized Ca2+ release events from the SR.

  • Cell Loading: Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM or Fluo-5N.

  • Confocal Microscopy: The cells are imaged using a laser-scanning confocal microscope.

  • Image Acquisition: Line-scan images are acquired by repeatedly scanning a single line across the cell. This allows for the detection of rapid, localized changes in fluorescence, which represent Ca2+ sparks.

  • Data Analysis: The frequency, amplitude, and spatial and temporal characteristics of the Ca2+ sparks are analyzed using specialized software. A reduction in spark frequency is indicative of RyR2 stabilization.

[3H]Ryanodine Binding Assay

This assay measures the binding of radiolabeled ryanodine to the RyR2 channel, which is an indicator of the channel's open probability.

  • SR Vesicle Preparation: Sarcoplasmic reticulum microsomes are isolated from heart tissue through differential centrifugation.

  • Binding Reaction: The SR vesicles are incubated with [3H]ryanodine in a binding buffer containing varying concentrations of Ca2+ and with or without this compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the SR-bound [3H]ryanodine from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the proposed mechanisms of this compound action.

RyR2_Regulation cluster_stress Stress (e.g., Heart Failure) cluster_ryr_complex RyR2 Macromolecular Complex cluster_calcium Sarcoplasmic Reticulum PKA PKA RyR2 RyR2 PKA->RyR2 Phosphorylation Calstabin2 Calstabin2 (FKBP12.6) RyR2->Calstabin2 Dissociation Cytosol_Ca Cytosolic Ca2+ RyR2->Cytosol_Ca Ca2+ Leak Calstabin2->RyR2 Stabilization SR_Ca SR Ca2+ JTV519 This compound JTV519->RyR2 Direct Binding (Calstabin2-Independent) JTV519->Calstabin2 Enhances Binding (Calstabin2-Dependent)

Proposed mechanisms of this compound action on the RyR2 complex.

Experimental_Workflow_IP start Start: Cell/Tissue Lysate ip Immunoprecipitation with anti-RyR2 antibody start->ip wash Wash to remove non-specific binding ip->wash elute Elute bound proteins wash->elute sds SDS-PAGE elute->sds transfer Western Blot Transfer sds->transfer probe Probe with antibodies (anti-RyR2, anti-Calstabin2) transfer->probe end End: Detection of Protein Interaction probe->end

Workflow for Immunoprecipitation to assess RyR2-Calstabin2 interaction.

Conclusion

The controversy surrounding the role of calstabin2 in the mechanism of action of this compound highlights the complexity of RyR2 regulation. While a definitive consensus has yet to be reached, the existing body of research provides compelling evidence for both calstabin2-dependent and -independent pathways. It is plausible that this compound may exert its effects through a combination of mechanisms, the predominance of which could depend on the specific pathological context. Further research, potentially utilizing advanced structural biology techniques and more sophisticated cellular and animal models, is necessary to fully elucidate the intricate molecular interactions governing this compound's cardioprotective effects. This will be crucial for the rational design of next-generation RyR2-stabilizing drugs for the treatment of heart disease.

References

JTV-519: A Multi-Channel Blocker in Cardiomyocytes - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant multi-channel blocking properties in cardiomyocytes.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its interactions with various ion channels critical to cardiac electrophysiology and calcium homeostasis. The document summarizes quantitative data on its blocking potency, details key experimental protocols for its study, and visualizes its molecular interactions and experimental workflows.

Introduction

This compound is a promising therapeutic agent for cardiac arrhythmias and heart failure.[1] Its cardioprotective effects are attributed to its ability to modulate multiple ion channels, thereby stabilizing cardiomyocyte function. While its primary target is the ryanodine receptor 2 (RyR2), this compound also exerts significant effects on L-type calcium channels (Ca-v1.2), sodium channels (Na-v1.5), and various potassium channels.[2][3] This multi-channel activity contributes to its complex pharmacological profile.

Quantitative Data: Multi-Channel Blocking Profile of this compound

The following table summarizes the inhibitory concentrations (IC50) and observed effects of this compound on various ion channels and transporters in cardiomyocytes.

Target Channel/TransporterSpeciesIC50 / ConcentrationObserved EffectReference(s)
Ryanodine Receptor 2 (RyR2) Canine1 µMIncreased calstabin-2 binding to PKA-phosphorylated RyR2[4]
Rat1 µMReduced frequency of diastolic Ca2+ release events[5]
Murine1 µMReduced SR Ca2+ leak (Ca2+ sparks)[2][6]
L-type Ca2+ Channel (I-Ca) Rat1 µM / 3 µM22.0 ± 3.3% inhibition / 59.6 ± 1.4% inhibition[7]
Murine3 µmol·L−1Inhibition of L-type Ca2+ currents[6]
Sodium Channel (I-Na) Guinea PigNot specifiedFrequency- and voltage-dependent blocking effects[8]
Rapid Delayed Rectifier K+ Current (I-Kr) Guinea Pig1.2 µMSuppression of I-Kr[9]
Inward Rectifier K+ Current (I-K1) Guinea PigNot specifiedInhibition of I-K1[8]
Muscarinic K+ Current (I-KAch) Not specifiedNot specifiedInhibition of I-KAch[3]
SERCA Cardiac Muscle9 µM (at 0.25 µM Ca2+)Inhibition of SERCA-dependent ATPase activity[10]
Cardiac Muscle19 µM (at 2 µM Ca2+)Inhibition of SERCA-dependent ATPase activity[10]
Cardiac Muscle130 µM (at 200 µM Ca2+)Inhibition of SERCA-dependent ATPase activity[10]

Signaling Pathway of this compound Action on RyR2

This compound's primary mechanism of action involves the stabilization of the RyR2 channel, particularly under conditions of pathological stress such as in heart failure. This is achieved by enhancing the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to the RyR2 complex, even when the channel is hyperphosphorylated by Protein Kinase A (PKA).[2][4] This action reduces the diastolic calcium leak from the sarcoplasmic reticulum.

JTV519_RyR2_Signaling cluster_0 Normal Condition cluster_1 Pathological Condition (e.g., Heart Failure) cluster_2 This compound Intervention RyR2 RyR2 Calstabin2 Calstabin2 RyR2->Calstabin2 Bound (Stabilized) PKA_normal PKA PKA_normal->RyR2 Basal Phosphorylation RyR2_p PKA-hyperphosphorylated RyR2 Calstabin2_p Calstabin2 RyR2_p->Calstabin2_p Dissociation Ca_leak Diastolic Ca2+ Leak RyR2_p->Ca_leak causes PKA_path PKA (overactive) PKA_path->RyR2_p Hyperphosphorylation JTV519 This compound RyR2_p_jtv PKA-hyperphosphorylated RyR2 JTV519->RyR2_p_jtv binds to Calstabin2_jtv Calstabin2 RyR2_p_jtv->Calstabin2_jtv Enhances Binding No_Ca_leak Reduced Ca2+ Leak RyR2_p_jtv->No_Ca_leak prevents JTV519_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interp Interpretation Cell_Isolation Cardiomyocyte Isolation Patch_Clamp Whole-Cell Patch-Clamp (Ion Channel Currents) Cell_Isolation->Patch_Clamp Ca_Imaging Confocal Ca2+ Imaging (Ca2+ Sparks/Transients) Cell_Isolation->Ca_Imaging Drug_Prep This compound Solution Preparation Drug_Prep->Patch_Clamp Drug_Prep->Ca_Imaging EC_Analysis Electrophysiological Analysis (Current Inhibition, IC50) Patch_Clamp->EC_Analysis Ca_Analysis Ca2+ Dynamics Analysis (Spark Frequency, Amplitude) Ca_Imaging->Ca_Analysis Interpretation Interpretation of Multi-Channel Effects and Therapeutic Potential EC_Analysis->Interpretation Ca_Analysis->Interpretation

References

An In-depth Technical Guide to the Early-Stage Discovery and Synthesis of the K201 Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound K201, also known as JTV-519, has emerged as a significant cardioprotective agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the early-stage discovery, synthesis, and pharmacological characterization of K201. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document outlines the initial identification of K201 as a suppressor of calcium overload-induced cardiac cell death, its primary mode of action as a stabilizer of the ryanodine receptor 2 (RyR2), and its function as a multi-ion channel blocker. Detailed experimental protocols for key assays, quantitative data on its pharmacological effects, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate a deeper understanding and further investigation of this promising therapeutic compound.

Early-Stage Discovery

The discovery of K201 originated from a screening program aimed at identifying compounds capable of preventing sudden cardiac cell death induced by myofibrillar over-contraction due to calcium overload.[1] K201, a 1,4-benzothiazepine derivative, was identified as a potent cardioprotective agent.[2] Its chemical structure, 4-[3-(4-benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, shares similarities with diltiazem, a known calcium channel blocker.[2]

Initial Screening and Lead Identification

The initial screening likely involved cellular assays designed to mimic calcium overload conditions in cardiomyocytes. The primary endpoint would have been the prevention of cell death or the reduction of arrhythmic events. K201 emerged as a lead compound due to its significant protective effects.

Mechanism of Action Elucidation

Subsequent studies focused on elucidating the mechanism of action of K201. It was discovered that its primary target is the cardiac ryanodine receptor (RyR2), a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR).[2] K201 stabilizes the closed state of the RyR2 channel, thereby reducing the diastolic calcium leak from the SR, a key factor in the pathophysiology of heart failure and arrhythmias.[2]

Further investigations revealed that K201 also functions as a multi-ion channel blocker, affecting various currents that are critical for cardiac action potential generation and propagation.

Synthesis of K201

The synthesis of K201 (4-[3-(4-benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine) involves the coupling of two key intermediates: 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine and a derivative of 3-(4-benzylpiperidin-1-yl)propionic acid. While a detailed, publicly available, step-by-step protocol for the synthesis of K201 is not extensively documented in non-proprietary literature, a plausible synthetic route can be constructed based on established organic chemistry principles and information from patents and related publications.

Plausible Synthetic Pathway

The final step in the synthesis of K201 is the formation of an amide bond between the secondary amine of the 1,4-benzothiazepine core and the carboxylic acid moiety of the propionic acid derivative.

Experimental Protocol: Synthesis of K201 (Proposed)

Step 1: Synthesis of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

This intermediate can be synthesized from 4-methoxyaniline through a multi-step process involving diazotization, conversion to a thiol, and subsequent cyclization with a suitable dielectrophile.

Step 2: Synthesis of 3-(4-benzylpiperidin-1-yl)propionic acid

This can be prepared by the reaction of 4-benzylpiperidine with a suitable three-carbon acrylic acid equivalent, such as ethyl acrylate, followed by hydrolysis of the resulting ester.

Step 3: Amide Coupling

  • Dissolve 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (1 equivalent) and 3-(4-benzylpiperidin-1-yl)propionic acid (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired K201 compound.

Pharmacological Data

The pharmacological effects of K201 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Effects of K201 on Ion Channels
Ion Channel/CurrentSpecies/Cell TypeIC50 ValueReference
Late Sodium Current (INa)-3-6.7 µM[3]
Rapid Delayed Rectifier Potassium Current (IKr)Xenopus oocytes (hERG)~1.5 µM[4]
L-type Calcium Current (ICa-L)Guinea pig ventricular myocytes-[5]

Note: Specific IC50 values for ICa-L were not explicitly found in the provided search results, but K201 is known to inhibit this current.

Table 2: Effects of K201 on Ryanodine Receptor 2 (RyR2) Function
ParameterExperimental SystemEffectConcentrationReference
Store Overload-Induced Ca2+ Release (SOICR)Cardiac cellsInhibitionIC50 ~3 µM-
[3H]Ryanodine Binding-Inhibition-[6]
Diastolic Ca2+ ReleaseRat ventricular cardiomyocytesDecreased amplitude1.0 µmol/L[1]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological effects of K201.

Whole-Cell Patch Clamp for Ion Channel Analysis

Experimental Protocol: Whole-Cell Patch-Clamp Recording from Cardiomyocytes

1. Cell Preparation:

  • Isolate ventricular myocytes from the desired species (e.g., mouse, guinea pig) using established enzymatic digestion protocols.

  • Maintain the isolated myocytes in a calcium-tolerant solution at room temperature for 1 to 24 hours before recording.

2. Solutions:

  • Extracellular Solution (for ICa): 137 mM NaCl, 1.8 mM CaCl2, 25 mM CsCl, 0.5 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH 7.4).

  • Pipette Solution (for ICa): 120 mM CsCl, 10 mM 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), 1 mM EGTA, 1 mM MgCl2, 1 mM Na2GTP, 5 mM phosphocreatine, and 10 mM HEPES (pH 7.2).[7]

    • Note: Solution compositions should be adjusted based on the specific ion current being measured (e.g., for potassium currents, cesium would be replaced with potassium).

3. Recording:

  • Use borosilicate glass pipettes with a resistance of 1-1.5 MΩ when filled with the pipette solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Use a patch-clamp amplifier (e.g., Axopatch 200B) and data acquisition software (e.g., pClamp) to control voltage protocols and record ionic currents.

  • For ICa, apply a prepulse from -80 to -40 mV to inactivate fast sodium channels, followed by depolarizing steps to various test potentials.[7]

4. Data Analysis:

  • Measure the peak inward current to quantify the current amplitude.

  • Apply different concentrations of K201 to the extracellular solution to determine its inhibitory effect and calculate the IC50 value.

Single-Cell Calcium Imaging

Experimental Protocol: Calcium Imaging with Fura-2 AM

1. Cell Preparation:

  • Plate cells (e.g., HEK293 cells or isolated cardiomyocytes) on glass coverslips coated with a suitable adhesive (e.g., poly-L-lysine).

2. Dye Loading:

  • Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL in DMSO).[8]

  • Wash the cells with a calcium recording buffer.

  • Load the cells with Fura-2 AM (e.g., 1 µg/mL in recording buffer) at room temperature for 30 minutes in the dark.[8]

  • Wash the cells with the recording buffer for 30 minutes to allow for the de-esterification of the dye.[8]

3. Imaging:

  • Mount the coverslip in an imaging chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells sequentially at 340 nm and 380 nm and collect the emission at 510 nm.

  • Record time-lapse images to monitor changes in intracellular calcium concentration.

4. Data Analysis:

  • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. This ratio is proportional to the intracellular calcium concentration.

  • Analyze the changes in the 340/380 ratio in response to stimuli and the application of K201 to assess its effect on calcium signaling.

[3H]Ryanodine Binding Assay

Experimental Protocol: [3H]Ryanodine Binding Assay

1. Preparation of Microsomes:

  • Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue or from HEK293 cells expressing RyR2.

2. Binding Reaction:

  • Prepare a binding buffer containing various concentrations of free Ca2+ (buffered with EGTA).

  • Add the SR microsomes, [3H]ryanodine, and different concentrations of K201 to the binding buffer.

  • Incubate the mixture to allow for equilibrium binding.

3. Separation and Detection:

  • Separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Perform saturation binding experiments to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

  • Perform competition binding experiments with varying concentrations of K201 to determine its inhibitory effect on [3H]ryanodine binding and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by K201 and the general workflows of the experimental protocols.

Signaling Pathway of K201 Action

K201_Signaling_Pathway K201 K201 (this compound) RyR2 Ryanodine Receptor 2 (RyR2) (Sarcoplasmic Reticulum) K201->RyR2 Stabilizes closed state Ca_leak Diastolic Ca2+ Leak K201->Ca_leak Inhibits Ion_Channels Na+, K+, Ca2+ Ion Channels K201->Ion_Channels Blocks RyR2->Ca_leak Cytosolic_Ca Cytosolic Ca2+ Ca_leak->Cytosolic_Ca Increases SR_Ca SR Ca2+ Store Arrhythmia Arrhythmias Cytosolic_Ca->Arrhythmia HF Heart Failure Progression Arrhythmia->HF AP Action Potential Ion_Channels->AP Modulates AP->Arrhythmia

Caption: Signaling pathway of K201 action in cardiomyocytes.

Experimental Workflow for K201 Evaluation

K201_Evaluation_Workflow start Start: K201 Compound synthesis Chemical Synthesis start->synthesis in_vitro In Vitro Assays synthesis->in_vitro patch_clamp Whole-Cell Patch Clamp (Ion Channel Inhibition) in_vitro->patch_clamp ca_imaging Calcium Imaging (Ca2+ Handling) in_vitro->ca_imaging ryr_binding [3H]Ryanodine Binding (RyR2 Interaction) in_vitro->ryr_binding data_analysis Data Analysis (IC50, Mechanism) patch_clamp->data_analysis ca_imaging->data_analysis ryr_binding->data_analysis in_vivo In Vivo Models (Cardiac Function, Arrhythmia) data_analysis->in_vivo end End: Pharmacological Profile in_vivo->end

Caption: General experimental workflow for the evaluation of K201.

Conclusion

The K201 compound represents a significant advancement in the search for novel cardioprotective agents. Its unique dual mechanism of action, involving the stabilization of the RyR2 receptor and the blockade of multiple ion channels, makes it a compelling candidate for the treatment of various cardiovascular diseases, including heart failure and arrhythmias. This technical guide has provided a detailed overview of the early-stage discovery, synthesis, and pharmacological characterization of K201. The presented data and experimental protocols are intended to serve as a valuable resource for the scientific community, fostering further research and development in this promising area of cardiovascular pharmacology.

References

An In-depth Technical Guide on the Impact of JTV-519 on Cardiac Myocyte Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, and its profound effects on the intricate calcium signaling pathways within cardiac myocytes. The primary mechanism of action of this compound revolves around its ability to stabilize the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR). By modulating RyR2 function, this compound mitigates aberrant diastolic calcium leak, a key contributor to cardiac arrhythmias and contractile dysfunction in various pathological states, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]

Mechanism of Action and Core Signaling Pathways

This compound's principal therapeutic effect is achieved through the stabilization of the RyR2 channel in its closed state.[1] This action is particularly crucial during diastole, the relaxation phase of the cardiac cycle, where an unstable RyR2 can lead to spontaneous and detrimental calcium sparks and waves. The stabilization of RyR2 by this compound is thought to occur through a direct interaction with the channel, preventing conformational changes that would otherwise lead to calcium leakage.[1]

The role of calstabin2 (FKBP12.6), a protein that naturally stabilizes RyR2, in the action of this compound has been a subject of investigation. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, especially in pathological conditions where this interaction is weakened, such as in heart failure.[2] However, other research indicates that this compound can suppress spontaneous calcium release from the SR irrespective of its association with calstabin2, suggesting a direct effect on the RyR2 channel itself.[3][4][5]

Beyond its primary target, this compound has been reported to have effects on other ion channels and calcium handling proteins, although these are generally considered secondary to its RyR2-stabilizing action. These include potential inhibition of L-type calcium channels and, under certain conditions, an inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[6][7]

Signaling Pathway of this compound's Action on RyR2

JTV519_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor 2) Ca_ion Ca2+ RyR2->Ca_ion Diastolic Ca2+ Leak (Inhibited by this compound) SERCA SERCA2a SR_Ca SR Ca2+ Store SERCA->SR_Ca Pumps Ca2+ into SR Ca_ion->RyR2 Ca2+-induced Ca2+ release (Systole) Ca_ion->SERCA Ca2+ uptake JTV519 This compound JTV519->RyR2 Stabilizes in closed state Calstabin2 Calstabin2 (FKBP12.6) JTV519->Calstabin2 Enhances binding to RyR2 (disputed) Calstabin2->RyR2 Stabilizes

Caption: this compound's primary mechanism on the RyR2 channel.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key parameters of cardiac myocyte calcium signaling as reported in various studies.

Table 1: Effect of this compound on Sarcoplasmic Reticulum Calcium Leak

Experimental ModelConditionThis compound ConcentrationEffect on SR Ca2+ LeakReference
HL-1 CardiomyocytesControl1 µM52% reduction[8][9]
HL-1 CardiomyocytesHypoxia (1% O2)1 µM35% reduction[8][9]
Murine CardiomyocytesOuabain-induced1 µMSignificant reduction in Ca2+ spark frequency[6][10]

Table 2: Effect of this compound on Ryanodine Receptor 2 (RyR2) Function

ParameterExperimental ConditionThis compound ConcentrationObservationReference
RyR2 Open Probability (Po)Diastolic [Ca2+]iNot specifiedDecreased[1]
RyR2 Open Probability (Po)Diastolic Ca2+ conditions (~100 nM)≥5 µMNo effect on "low-activity" channels[7]
RyR2 Open Probability (Po)Systolic Ca2+ conditions (~5 µM)≥5 µMIncreased Po of "high-activity" channels[7]
[3H]ryanodine bindingCa2+ activation50 µMIncreased EC50 for Ca2+ activation[3]

Table 3: Effect of this compound on Other Calcium Handling Parameters

ParameterExperimental ModelThis compound ConcentrationEffectReference
L-type Ca2+ currentMurine Cardiomyocytes1 µMSignificantly reduced[6]
SERCA activityMurine Cardiomyocytes1 µMTrend towards a small decrease[6]
SERCA-dependent ATPase activityCardiac muscle microsomes (0.25 µM Ca2+)IC50 = 9 µMInhibition[7]
SERCA-dependent ATPase activityCardiac muscle microsomes (2 µM Ca2+)IC50 = 19 µMInhibition[7]
SERCA-dependent ATPase activityCardiac muscle microsomes (200 µM Ca2+)IC50 = 130 µMInhibition[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of this compound.

1. Single-Cell Calcium Imaging

  • Cell Preparation: Cardiomyocytes are isolated from animal models (e.g., murine ventricles) via enzymatic digestion.[6] For in-vitro studies, cell lines like HL-1 are cultured under specific conditions (e.g., control vs. hypoxic).[8][9]

  • Calcium Indicator Loading: Cells are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM or Fura-2 AM.[4][6]

  • Image Acquisition: A confocal microscope is used to perform line-scan imaging along the longitudinal axis of the cardiomyocyte to record intracellular Ca2+ transients and spontaneous Ca2+ release events (sparks and waves).

  • Experimental Procedure: Baseline calcium dynamics are recorded. Subsequently, cells are perfused with a solution containing this compound at the desired concentration, and the recordings are repeated to assess the drug's effects. In some protocols, Ca2+ overload is induced (e.g., with ouabain) to provoke SR Ca2+ leak before and after this compound application.[6]

  • Data Analysis: Parameters such as Ca2+ transient amplitude, decay kinetics, SR Ca2+ content (assessed by rapid caffeine application), Ca2+ spark frequency, and wave incidence are quantified and compared between control and this compound-treated cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow A Cardiomyocyte Isolation or Cell Culture B Loading with Ca2+ Indicator (e.g., Fluo-4 AM) A->B C Baseline Confocal Imaging (Ca2+ Transients, Sparks) B->C D Induction of SR Ca2+ Leak (e.g., Ouabain, Hypoxia) C->D F Perfusion with this compound C->F Control (No Leak Induction) E Imaging under Pathological Conditions D->E E->F G Imaging with this compound F->G H Data Analysis and Comparison G->H

Caption: A typical workflow for studying this compound's effects.

2. [3H]Ryanodine Binding Assay

  • Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac muscle tissue homogenates through differential centrifugation.

  • Binding Reaction: SR microsomes are incubated with [3H]ryanodine (a radiolabeled ligand that binds to open RyR2 channels) in a buffer solution containing varying concentrations of Ca2+ and with or without this compound.

  • Separation and Scintillation Counting: The mixture is filtered to separate the microsomes (with bound [3H]ryanodine) from the unbound ligand. The radioactivity on the filter is then measured using a liquid scintillation counter.

  • Data Analysis: The amount of [3H]ryanodine binding is plotted against the Ca2+ concentration to determine the Ca2+-dependency of RyR2 activation. The effect of this compound on this relationship, including the half-maximal effective concentration (EC50) for Ca2+ activation, is then determined.[3]

3. Western Blotting for Protein Phosphorylation

  • Protein Extraction: Proteins are extracted from cardiac tissue or isolated cardiomyocytes.

  • Immunoprecipitation: RyR2 is often immunoprecipitated from the total protein lysate to isolate it from other proteins.

  • SDS-PAGE and Western Blotting: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for total RyR2 and for phosphorylated forms of RyR2 (e.g., at Ser-2808 or Ser-2814). The amount of bound primary antibody is detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.

  • Analysis: The signal intensity for the phosphorylated RyR2 is normalized to the total RyR2 signal to quantify the level of phosphorylation. This allows for the assessment of whether this compound's effects are dependent on the phosphorylation status of the RyR2 channel.

Logical Relationship of this compound's Action

Logical_Relationship JTV519 This compound RyR2_Stabilization RyR2 Stabilization (Closed State) JTV519->RyR2_Stabilization Diastolic_Leak Decreased Diastolic SR Ca2+ Leak RyR2_Stabilization->Diastolic_Leak Ca_Sparks Reduced Ca2+ Sparks and Waves Diastolic_Leak->Ca_Sparks Contractile_Dysfunction Improved Contractile Function Diastolic_Leak->Contractile_Dysfunction Arrhythmia Suppression of Arrhythmias Ca_Sparks->Arrhythmia

Caption: The therapeutic cascade initiated by this compound.

Conclusion

This compound represents a targeted therapeutic agent that addresses a fundamental mechanism of cardiac myocyte dysfunction – aberrant diastolic SR calcium leak. Its primary action of stabilizing the RyR2 channel in the closed state has been shown to reduce spontaneous calcium release events, which are known triggers for cardiac arrhythmias. While its effects on other calcium handling proteins are noted, the preponderance of evidence points to RyR2 stabilization as its core therapeutic mechanism. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the field of cardiac calcium signaling modulation.

References

JTV-519: A Deep Dive into its Cardioprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that has garnered significant attention for its potential cardioprotective effects.[1] Structurally similar to the calcium channel blocker diltiazem, this compound exhibits a multi-faceted mechanism of action primarily centered on the regulation of intracellular calcium dynamics, making it a promising therapeutic candidate for a range of cardiovascular diseases, including cardiac arrhythmias, heart failure, and ischemia-reperfusion injury.[1] This technical guide provides an in-depth analysis of the core cardioprotective properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor 2 (RyR2)

The cornerstone of this compound's cardioprotective effect lies in its ability to stabilize the ryanodine receptor 2 (RyR2), a critical calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] In pathological states such as heart failure, RyR2 can become "leaky," leading to aberrant diastolic calcium release from the SR. This calcium leak can trigger delayed afterdepolarizations, leading to cardiac arrhythmias and impaired cardiac contractility.[1][2]

This compound directly binds to the RyR2, stabilizing it in its closed state and reducing the probability of spontaneous calcium release during diastole.[1] This action effectively plugs the "leak" in the SR, thereby preventing the detrimental downstream effects of elevated diastolic calcium.

The precise molecular mechanism of this stabilization is a subject of ongoing research. One prominent theory suggests that this compound enhances the binding of calstabin2 (also known as FKBP12.6) to the RyR2.[2][3] Calstabin2 is a crucial stabilizing subunit of the RyR2 complex, and its dissociation is associated with increased channel open probability and calcium leak. By promoting the re-association of calstabin2, this compound restores the normal function of the RyR2 channel. However, some studies suggest that this compound can also exert its stabilizing effect on RyR2 independently of calstabin2.[4]

Quantitative Effects of this compound on Cardiac Function

Numerous preclinical studies have demonstrated the beneficial effects of this compound on various parameters of cardiac function. The following tables summarize key quantitative data from these investigations.

Animal Model Condition This compound Dose Parameter Control/Placebo This compound Treated Reference
Mice (Wild-Type)Myocardial InfarctionNot specifiedEjection Fraction31.1 ± 3.1%45.8 ± 5.1%[2]
Mice (CLP-induced sepsis)Sepsis0.5mg/kg/h, i.v.Ejection FractionSignificantly lowerSignificantly increased[5]
Mice (CLP-induced sepsis)Sepsis0.5mg/kg/h, i.v.Fractional ShorteningSignificantly lowerSignificantly increased[5]
Guinea-pig ventricular musclesIschemia-Reperfusion1.0 µMPost-ischemic Contractile Recovery34 ± 4% of baseline63 ± 5% of baseline[6]
Rat heartsIschemia-Reperfusion0.3 µM% change of R405/500 (intracellular Ca2+)42.7 ± 3.2%18.4 ± 9.1%[7]
Rat ventricular myocytes-1.0 µM% inhibition of ICa peak current-22.0 ± 3.3%[7]
Rat ventricular myocytes-3.0 µM% inhibition of ICa peak current-59.6 ± 1.4%[7]
Experimental Model Condition This compound Concentration Parameter Control This compound Treated Reference
RyR1 channels from WT mice with MI-Not specifiedOpen Probability (Po)0.35 ± 0.050.008 ± 0.003[2]
Murine cardiomyocytesOuabain-induced SR Ca2+ leak1 µmol·L−1Cardiomyocytes with Ca2+ waves12/19 (67%)6/33 (18%)[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

JTV519_Mechanism cluster_HF Heart Failure Pathophysiology cluster_JTV519 This compound Intervention RyR2_leaky Leaky RyR2 Ca_leak Diastolic Ca2+ Leak RyR2_leaky->Ca_leak RyR2_stabilized Stabilized RyR2 RyR2_leaky->RyR2_stabilized Arrhythmia Arrhythmias Ca_leak->Arrhythmia Dysfunction Contractile Dysfunction Ca_leak->Dysfunction JTV519 This compound JTV519->RyR2_leaky Binds to Calstabin2 Calstabin2 JTV519->Calstabin2 Enhances binding Calstabin2->RyR2_leaky Dissociated Calstabin2->RyR2_stabilized Binds to RyR2_stabilized->Ca_leak Inhibits

Caption: this compound's primary mechanism of action in heart failure.

Ischemia_Reperfusion_Workflow cluster_protocol Experimental Protocol cluster_treatment Treatment Groups start Isolated Rat Heart Perfusion ischemia 30 min Global Ischemia start->ischemia reperfusion 30 min Reperfusion ischemia->reperfusion measurement Measure LV Developed Pressure & Intracellular Ca2+ reperfusion->measurement jtv519_post This compound (at reperfusion) reperfusion->jtv519_post control Control control->ischemia jtv519_pre This compound (pre-ischemia) jtv519_pre->ischemia

Caption: Workflow for ischemia-reperfusion studies with this compound.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key experiments cited in the literature.

Tachycardia-Induced Heart Failure Model in Dogs
  • Objective: To induce heart failure in a large animal model to test the efficacy of this compound.

  • Protocol:

    • Healthy adult mongrel dogs are used.

    • A pacemaker is implanted to induce rapid ventricular pacing.

    • Pacing is maintained at a high rate (e.g., 240 beats/min) for approximately 4 weeks to induce heart failure.

    • Cardiac function is assessed using echocardiography and hemodynamic measurements.

    • Sarcoplasmic reticulum (SR) vesicles are isolated from the left ventricular muscles for in vitro analysis.

    • The rate of Ca2+ release and [3H]ryanodine binding to the SR are measured to assess RyR2 function.[3][9]

Single-Channel Recordings of Ryanodine Receptors
  • Objective: To directly measure the open probability (Po) of single RyR2 channels.

  • Protocol:

    • SR microsomes are isolated from cardiac tissue.

    • The microsomes are fused with a planar lipid bilayer separating two chambers (cis and trans).

    • The cis chamber (representing the cytoplasm) contains a low concentration of Ca2+ (e.g., 150 nM) to mimic diastolic conditions.

    • The trans chamber (representing the SR lumen) contains a high concentration of Ca2+.

    • A voltage is applied across the bilayer, and the current flowing through a single RyR2 channel is recorded using a patch-clamp amplifier.

    • The open probability (Po) is calculated as the fraction of time the channel is in the open state.[2]

Ischemia-Reperfusion in Isolated Perfused Hearts
  • Objective: To assess the effect of this compound on myocardial injury following a period of ischemia and reperfusion.

  • Protocol:

    • Hearts are isolated from small animals (e.g., rats or guinea pigs) and mounted on a Langendorff apparatus for coronary perfusion.

    • The hearts are perfused with a Krebs-Henseleit buffer.

    • Baseline contractile function (e.g., left ventricular developed pressure) is recorded.

    • Global no-flow ischemia is induced for a defined period (e.g., 20-30 minutes).

    • Reperfusion is initiated, and the recovery of contractile function is monitored for a subsequent period (e.g., 60 minutes).

    • This compound can be administered either before ischemia or at the onset of reperfusion to evaluate its protective effects.[6][7]

    • Intracellular calcium levels can be monitored using fluorescent indicators like indo-1.[7]

Broader Pharmacological Profile

While the stabilization of RyR2 is its primary cardioprotective mechanism, this compound also exhibits other pharmacological activities that may contribute to its overall effects. It has been shown to be a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which could prevent SR Ca2+ overload under pathological conditions.[5] Additionally, at higher concentrations, this compound can inhibit L-type Ca2+ channels, which may contribute to its anti-arrhythmic properties.[7][10] It also has reported effects on Na+ and K+ channels.[10]

Conclusion

This compound is a promising cardioprotective agent with a well-defined primary mechanism of action centered on the stabilization of the RyR2 channel. By reducing diastolic calcium leak from the sarcoplasmic reticulum, it addresses a fundamental driver of arrhythmias and contractile dysfunction in various cardiovascular diseases. The quantitative data from preclinical studies consistently demonstrate its efficacy in improving cardiac function and protecting against ischemic injury. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in human cardiovascular medicine.

References

JTV-519 (K201): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical and physical properties of JTV-519 (also known as K201), a promising therapeutic agent in cardiovascular research. This guide details its mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its study.

This compound is a 1,4-benzothiazepine derivative with significant potential in the treatment of cardiac arrhythmias and heart failure.[1] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes, in its closed state.[1] This action helps to prevent aberrant diastolic calcium leakage from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of various cardiac disorders.[1] Additionally, this compound has been shown to be a calcium-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).

Chemical and Physical Properties

This compound is available in several forms, including the free base, hydrochloride, fumarate, and hemifumarate salts. The properties of each form are summarized below for clarity and comparative analysis.

PropertyThis compound (Free Base)This compound HydrochlorideThis compound FumarateThis compound Hemifumarate
IUPAC Name 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone hydrochloride1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone hemifumarate
Synonyms K201K201 hydrochlorideK201 fumarateK201 hemifumarate
Molecular Formula C25H32N2O2SC25H33ClN2O2SC25H32N2O2S.C4H4O4C25H32N2O2S·0.5C4H4O4
Molecular Weight 424.60 g/mol [1]461.06 g/mol 540.67 g/mol 482.64 g/mol [2]
CAS Number 145903-06-61038410-88-6[1]1883549-36-71435938-25-2[2]
Solubility Soluble in DMSOSoluble in DMSOSoluble to 100 mM in DMSOSoluble in DMSO
Storage Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, 4°C for 2 weeksPowder: -20°C for 12 months; In Solvent: -80°C for 6 monthsStore at +4°CPowder: -20°C for 3 years; In solvent: -80°C for 6 months

Mechanism of Action: A Dual Role in Calcium Homeostasis

The therapeutic effects of this compound are primarily attributed to its modulation of two key proteins involved in cardiomyocyte calcium cycling: the ryanodine receptor 2 (RyR2) and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).

RyR2 Stabilization and the Role of Calstabin-2

Under pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release from the sarcoplasmic reticulum. This calcium leak can trigger delayed afterdepolarizations and arrhythmias. This compound is thought to correct this defect by stabilizing the closed state of the RyR2 channel.

The interaction between this compound and RyR2 is closely linked to the regulatory protein calstabin-2 (also known as FKBP12.6). In a healthy state, calstabin-2 is bound to RyR2, which helps to keep the channel closed during diastole. In heart failure, RyR2 can become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin-2 and a subsequent increase in calcium leak. This compound has been shown to enhance the binding affinity of calstabin-2 to RyR2, even in its hyperphosphorylated state, thereby restoring normal channel function.

cluster_0 Normal Cardiomyocyte cluster_1 Heart Failure Cardiomyocyte cluster_2 Heart Failure + this compound RyR2_normal RyR2 Diastolic_Ca_normal Low Diastolic Ca2+ RyR2_normal->Diastolic_Ca_normal Closed Calstabin2_normal Calstabin-2 Calstabin2_normal->RyR2_normal Bound SR_Ca_normal SR Ca2+ PKA PKA RyR2_HF P-RyR2 PKA->RyR2_HF Phosphorylation Calstabin2_HF Calstabin-2 RyR2_HF->Calstabin2_HF Dissociation Diastolic_Ca_HF High Diastolic Ca2+ (Leak) RyR2_HF->Diastolic_Ca_HF Open (Leaky) SR_Ca_HF SR Ca2+ JTV519 This compound RyR2_JTV P-RyR2 JTV519->RyR2_JTV Diastolic_Ca_JTV Restored Low Diastolic Ca2+ RyR2_JTV->Diastolic_Ca_JTV Stabilized Closed State Calstabin2_JTV Calstabin-2 Calstabin2_JTV->RyR2_JTV Enhanced Binding SR_Ca_JTV SR Ca2+

Caption: Signaling pathway of this compound's effect on RyR2 and Calstabin-2.

SERCA Inhibition

In addition to its effects on RyR2, this compound also acts as a Ca2+-dependent blocker of SERCA. This inhibition of SERCA-dependent ATPase activity is more potent at lower calcium concentrations, which are typical of diastolic conditions. This action could contribute to the prevention of SR calcium overload in pathological states.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interactions with its primary targets.

Table 1: this compound IC50 Values for SERCA Inhibition

TissueCalcium ConcentrationIC50 (µM)
Cardiac Muscle0.25 µM9
Cardiac Muscle2 µM19
Cardiac Muscle200 µM130
Skeletal Muscle0.25 µM5
Skeletal Muscle2 µM13
Skeletal Muscle200 µM104

Table 2: Effect of this compound on Calstabin-1 Binding to RyR1

ConditionDissociation Constant (Kd) (nM)
RyR1 + PKA + PKA inhibitor93.8 ± 4.0
RyR1 + PKA1068.5 ± 77.5
RyR1 + PKA + this compound110.3 ± 1.8

Experimental Protocols

This section provides an overview of methodologies commonly used to investigate the effects of this compound.

Measurement of Calcium Sparks

The effect of this compound on diastolic calcium leak can be assessed by measuring calcium sparks in isolated cardiomyocytes using confocal microscopy.

Cardiomyocyte_Isolation Isolate Cardiomyocytes Fluo4_Loading Load with Fluo-4 AM Cardiomyocyte_Isolation->Fluo4_Loading JTV519_Incubation Incubate with this compound Fluo4_Loading->JTV519_Incubation Confocal_Microscopy Confocal Line-Scan Imaging Data_Analysis Analyze Spark Frequency and Amplitude Confocal_Microscopy->Data_Analysis JTV519_Incubation->Confocal_Microscopy

Caption: Experimental workflow for measuring calcium sparks.

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat, rabbit).

  • Fluorescent Dye Loading: Load the isolated cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • This compound Incubation: Incubate a subset of the cells with the desired concentration of this compound.

  • Confocal Imaging: Perform line-scan confocal imaging to detect spontaneous localized calcium release events (calcium sparks).

  • Data Analysis: Quantify the frequency, amplitude, and spatial and temporal properties of the calcium sparks in control and this compound-treated cells.

Single-Channel Recordings

To directly assess the effect of this compound on RyR2 channel gating, single-channel recordings can be performed using the planar lipid bilayer technique.

Methodology:

  • SR Vesicle Preparation: Isolate sarcoplasmic reticulum vesicles from cardiac tissue.

  • Bilayer Formation: Form a planar lipid bilayer across an aperture separating two chambers (cis and trans).

  • Vesicle Fusion: Fuse the SR vesicles to the lipid bilayer.

  • Channel Activity Recording: Record the single-channel currents under voltage-clamp conditions.

  • This compound Application: Add this compound to the cis (cytosolic) or trans (luminal) chamber and record the changes in channel open probability and gating kinetics.

Calstabin-2 Binding Assay

The effect of this compound on the binding of calstabin-2 to RyR2 can be quantified using co-immunoprecipitation or pull-down assays.

Cell_Lysate Prepare Cell or Tissue Lysate JTV519_Treatment Treat with this compound Cell_Lysate->JTV519_Treatment RyR2_IP Immunoprecipitate RyR2 SDS_PAGE SDS-PAGE RyR2_IP->SDS_PAGE Western_Blot Western Blot for Calstabin-2 SDS_PAGE->Western_Blot JTV519_Treatment->RyR2_IP

Caption: Workflow for Calstabin-2 co-immunoprecipitation.

Methodology:

  • Lysate Preparation: Prepare protein lysates from cardiac tissue or isolated cardiomyocytes that have been treated with or without this compound.

  • Immunoprecipitation: Use an antibody specific for RyR2 to immunoprecipitate the RyR2 protein complex.

  • SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot using an antibody against calstabin-2 to detect the amount of co-immunoprecipitated calstabin-2.

  • Quantification: Quantify the band intensities to determine the relative amount of calstabin-2 bound to RyR2 in the presence and absence of this compound.

Conclusion

This compound is a multifaceted compound with significant therapeutic potential for cardiovascular diseases. Its ability to stabilize RyR2 and inhibit SERCA provides a dual mechanism to restore normal calcium homeostasis in cardiomyocytes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the properties and applications of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for JTV-519 in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in studies involving isolated cardiomyocytes. This compound is a compound of interest for its cardioprotective and antiarrhythmic properties, primarily attributed to its ability to stabilize the ryanodine receptor (RyR2) in its closed state, thereby reducing diastolic calcium leak from the sarcoplasmic reticulum (SR).

Mechanism of Action

This compound is known to interact with multiple cellular targets.[1] In cardiac myocytes, its principal mechanism involves binding to and stabilizing the RyR2 channel, which is responsible for releasing calcium from the SR to initiate muscle contraction.[1] By stabilizing RyR2 in its closed state, this compound decreases the probability of the channel opening during diastole, thus inhibiting spontaneous calcium sparks and waves that can lead to arrhythmias and heart failure.[1][2] The drug is thought to enhance the binding of calstabin-2 (FKBP12.6) to RyR2, a key protein in channel stabilization, although some studies suggest it can act independently of calstabin-2.[1][3][4]

Experimental Applications

This compound is utilized in isolated cardiomyocyte models to investigate:

  • The regulation of intracellular calcium cycling.

  • The pathophysiology of cardiac arrhythmias.

  • The mechanisms of heart failure.

  • The efficacy of novel therapeutic agents targeting RyR2.

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol describes a common method for isolating ventricular cardiomyocytes from adult mice or rats.

Materials:

  • Perfusion Buffer (Ca2+-free Tyrode's or Krebs-Henseleit): See Table 2 for composition.

  • Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., 285 U/mg) and potentially protease.

  • Stop Solution (BSA Solution): Perfusion buffer with 1% Bovine Serum Albumin (BSA).

  • Langendorff perfusion system.

Procedure (Mouse):

  • Anesthetize the mouse (e.g., with isoflurane) and perform cervical dislocation.[2]

  • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

  • Perfuse with Ca2+-free Tyrode's solution for approximately 4 minutes to clear the coronary arteries of blood.[2]

  • Switch to the enzyme solution and perfuse for about 7 minutes, or until the heart becomes flaccid.[2]

  • Remove the heart from the cannula and gently tease the ventricular tissue apart in the stop solution.

  • Filter the cell suspension to remove large tissue debris.

  • Allow the cardiomyocytes to settle by gravity.

  • Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1 mmol/L.[2]

  • Only quiescent, rod-shaped ventricular cardiomyocytes should be used for experiments.[2]

Procedure (Rat):

  • Euthanize the adult rat according to approved institutional protocols.[5]

  • Excise the heart and perfuse retrogradely with a modified Krebs-Henseleit (KH) solution for 4 minutes.[5]

  • Perfuse with KH solution containing collagenase (e.g., 1 mg/mL) and protease (e.g., 0.1 mg/mL) for approximately 6 minutes.[5]

  • Follow with a 6-minute perfusion with nominally Ca2+-free KH solution containing 1% BSA to wash out the enzymes.[5]

  • Proceed with mechanical dissociation and calcium reintroduction as described for the mouse protocol.

This compound Treatment and Induction of Cellular Stress

This protocol outlines the treatment of isolated cardiomyocytes with this compound and the subsequent induction of cellular stress to study the drug's effects on calcium handling.

Materials:

  • Isolated cardiomyocytes.

  • This compound stock solution (dissolved in DMSO).

  • Tyrode's solution (with physiological calcium, e.g., 1-3 mmol/L).

  • Stress-inducing agents (e.g., Ouabain, Isoproterenol).

  • Confocal microscope equipped for calcium imaging.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

Procedure:

  • Load the isolated cardiomyocytes with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Pre-incubate a subset of the cardiomyocytes with this compound (e.g., 1 µmol/L) for 1-2 hours.[2][6] A control group should be incubated with the vehicle (e.g., 0.1% DMSO).[6]

  • Transfer the cells to a perfusion chamber on the stage of an inverted confocal microscope.

  • Superfuse the cells with Tyrode's solution at 37°C.[7]

  • Electrically stimulate the cardiomyocytes at a steady frequency (e.g., 1 Hz) for at least 10 minutes to reach a steady state.[7]

  • To induce SR calcium leak, introduce a stressor such as ouabain (e.g., 100 µmol/L) or isoproterenol (e.g., 150 nmol/L) into the perfusion solution.[2][5]

  • Record calcium dynamics, including calcium transients, sparks, and waves, using the confocal microscope.

Measurement of Sarcoplasmic Reticulum (SR) Calcium Load

This protocol describes how to assess the SR calcium content in isolated cardiomyocytes.

Procedure:

  • Following the recording of steady-state calcium transients, stop the electrical stimulation.

  • Rapidly apply a solution containing 10 mM caffeine to the cardiomyocyte using a local perfusion system.[6]

  • The caffeine application will induce a large, transient release of calcium from the SR. The amplitude of this caffeine-induced calcium transient is used as an index of the SR calcium load.

  • After the initial caffeine-induced transient has decayed, apply a second pulse of caffeine to ensure the complete release of SR calcium in the first application.[6]

Quantitative Data

Table 1: this compound Concentrations and Effects on Cardiomyocyte Calcium Dynamics
ParameterSpeciesConditionThis compound ConcentrationEffectReference
SR Ca2+ Leak MouseOuabain-induced1 µmol/LSignificantly reduced Ca2+ spark frequency.[2]
MouseOuabain-induced1 µmol/LReduced the number of cardiomyocytes developing Ca2+ waves.[2]
RatIsoproterenol + high Ca2+1.0 µmol/LSignificantly reduced the frequency of diastolic Ca2+ release events.[5]
HL-1 CellsHypoxia1 µMReduced SR calcium leakage by 35%.[8]
Diastolic [Ca2+]i MouseOuabain-induced1 µmol/LSignificantly lower than in the absence of this compound.[2]
SR Ca2+ Load MouseOuabain-induced1 µmol/LReduced SR Ca2+ load.[2]
Calstabin-2+/- MouseIsoproterenol1 µMDid not significantly change SR Ca2+ load.[6]
Ca2+ Transient Amplitude MouseControl1 µmol/LNo effect on [Ca2+]i transient amplitude.[2]
RatIsoproterenol + high Ca2+1.0 µmol/LSignificantly reduced stimulated free Ca2+ transient amplitude.[5]
Table 2: Composition of Experimental Solutions (in mmol/L unless otherwise stated)
ComponentTyrode's Solution[7]Krebs-Henseleit (KH) Solution (modified for isolation)[5]
NaCl 136120
KCl 55.4
CaCl2 3-
MgCl2 13.5 (MgCl2·6H2O)
HEPES 1020
Glucose 1011.1
NaH2PO4 -0.52
Taurine -20
Creatine -10
pH 7.4 (with NaOH)7.4 (with NaOH)

Visualizations

experimental_workflow cluster_isolation Cardiomyocyte Isolation cluster_treatment This compound Treatment & Imaging cluster_analysis Data Acquisition & Analysis iso1 Heart Excision (Mouse/Rat) iso2 Langendorff Perfusion (Ca2+-free Buffer) iso1->iso2 iso3 Enzymatic Digestion (Collagenase) iso2->iso3 iso4 Mechanical Dissociation iso3->iso4 iso5 Calcium Reintroduction iso4->iso5 treat1 Ca2+ Dye Loading (e.g., Fluo-4 AM) iso5->treat1 treat2 Pre-incubation with this compound (1-2h) or Vehicle (Control) treat1->treat2 treat3 Confocal Microscopy treat2->treat3 treat4 Induce Cellular Stress (e.g., Ouabain, Isoproterenol) treat3->treat4 ana2 Measure SR Ca2+ Load (Caffeine Application) treat3->ana2 ana1 Record Ca2+ Transients, Sparks, and Waves treat4->ana1 ana3 Quantitative Analysis ana1->ana3 ana2->ana3

Caption: Experimental workflow for studying this compound effects on isolated cardiomyocytes.

signaling_pathway This compound Mechanism of Action on RyR2 cluster_sr Sarcoplasmic Reticulum (SR) cluster_ca_handling Calcium Handling RyR2 RyR2 Channel (Ryanodine Receptor) Calstabin2 Calstabin-2 (FKBP12.6) RyR2->Calstabin2 Increases Affinity for Diastolic_Ca_Leak Diastolic Ca2+ Leak (Sparks/Waves) RyR2->Diastolic_Ca_Leak Reduces Open Probability Calstabin2->RyR2 Stabilizes Closed State SR_Ca SR Ca2+ Store SR_Ca->Diastolic_Ca_Leak Leakage Cytosolic_Ca Cytosolic Ca2+ Diastolic_Ca_Leak->Cytosolic_Ca Increases Diastolic [Ca2+]i Arrhythmias Arrhythmias Cytosolic_Ca->Arrhythmias Leads to JTV519 This compound JTV519->RyR2 Binds to & Stabilizes

Caption: Signaling pathway of this compound's action on RyR2 and calcium handling.

References

Application Notes and Protocols for In Vivo Administration of JTV-519 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of JTV-519 (also known as K201) in murine models. This compound is a 1,4-benzothiazepine derivative investigated for its cardioprotective and antiarrhythmic properties.[1][2][3]

Mechanism of Action

This compound acts as a calcium channel stabilizer, primarily by enhancing the binding of calstabin-2 (FKBP12.6) to the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[4][5][6] In pathological conditions such as heart failure, RyR2 can become "leaky," leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR), which can contribute to cardiac arrhythmias and contractile dysfunction.[1][4][6] By stabilizing the closed state of the RyR2 channel, this compound reduces this diastolic SR Ca2+ leak.[1][4][6]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various murine models as reported in the literature.

Table 1: this compound Dosage and Administration in Murine Models

Murine ModelDosageAdministration RouteDurationReference
Wild-type C57BL/6 mice with polymicrobial sepsis (induced by CLP)0.5 mg/kg/hIntraperitoneal (i.p.)2 hours before surgery[2]
Wild-type C57BL/6 mice with polymicrobial sepsis (induced by CLP)0.5 mg/kg/hIntravenous (i.v.)2 hours before surgery[2]
Wild-type and calstabin-2-/- mice with myocardial infarction (MI)0.5 mg/kg/hContinuous infusion via implantable osmotic pumps28 days[7]
Calstabin-2+/- mice0.5 mg/kg/hContinuous infusion via osmotic minipump7 days[6]

Experimental Protocols

Protocol 1: Short-Term Intraperitoneal Administration in a Sepsis Model

This protocol is adapted from a study investigating the effects of this compound on cardiac function in a murine model of polymicrobial sepsis.[2]

1. Animal Model:

  • Wild-type male C57BL/6 mice (18-22g).

2. Reagents:

  • This compound (K201).

  • Sterile saline solution for injection.

  • Anesthetic agent (e.g., isoflurane).

3. Equipment:

  • Syringes and needles for intraperitoneal injection.

  • Surgical instruments for cecal ligation and puncture (CLP).

4. Procedure:

  • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to achieve the desired concentration for a final dosage of 0.5 mg/kg/h. The volume of injection should be appropriate for the size of the mouse (typically 100-200 µL).

  • Administration: Two hours prior to the induction of sepsis, administer the prepared this compound solution via intraperitoneal injection.

  • Induction of Sepsis (CLP Model):

    • Anesthetize the mouse using an appropriate anesthetic.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal matter.

    • Return the cecum to the peritoneal cavity and suture the abdominal incision.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and fluid resuscitation as per institutional guidelines.

  • Assessment: Evaluate cardiac function at desired time points post-CLP using methods such as echocardiography to measure ejection fraction (EF) and fractional shortening (FS).

Protocol 2: Long-Term Continuous Infusion via Osmotic Pumps in a Myocardial Infarction Model

This protocol is based on studies investigating the chronic effects of this compound on cardiac function and remodeling following myocardial infarction.[6][7]

1. Animal Model:

  • Wild-type or genetically modified mice (e.g., calstabin-2-/-).

2. Reagents:

  • This compound (K201).

  • Vehicle for osmotic pump (e.g., polyethylene glycol, sterile saline).

  • Anesthetic agent (e.g., isoflurane).

3. Equipment:

  • Implantable osmotic minipumps (e.g., Alzet).

  • Surgical instruments for MI induction and pump implantation.

4. Procedure:

  • Induction of Myocardial Infarction (MI):

    • Anesthetize the mouse and perform a thoracotomy.

    • Permanently ligate the left anterior descending (LAD) coronary artery.

    • Successful ligation is confirmed by blanching of the anterior ventricular wall.

    • Close the chest and allow the animal to recover.

  • Osmotic Pump Preparation and Implantation:

    • Fill the osmotic minipump with the this compound solution, prepared to deliver a continuous dose of 0.5 mg/kg/h for the desired duration (e.g., 28 days).

    • Implant the filled osmotic pump subcutaneously in the back of the mouse, typically at the time of the MI surgery.

  • Post-Operative Care: Provide standard post-operative care, including analgesia.

  • Assessment: After the treatment period (e.g., 28 days), assess cardiac function and structure via echocardiography. Molecular analyses can be performed on heart tissue to investigate protein-protein interactions, such as the binding of calstabin-2 to RyR2, via co-immunoprecipitation and immunoblotting.[4][7]

Visualizations

Signaling Pathway of this compound Action

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Channel Diastolic_Ca Diastolic Ca²⁺ RyR2->Diastolic_Ca Ca²⁺ leak (pathological) Calstabin2 Calstabin-2 Calstabin2->RyR2 binds to stabilize SR_Ca Ca²⁺ Store JTV519 This compound JTV519->RyR2 enhances binding

Caption: this compound enhances Calstabin-2 binding to the RyR2 channel.

Experimental Workflow for In Vivo this compound Administration

JTV519_Experimental_Workflow start Start: Select Murine Model model Induce Pathology (e.g., MI, Sepsis) start->model treatment Administer this compound model->treatment ip Intraperitoneal (Short-term) treatment->ip Route pump Osmotic Pump (Long-term) treatment->pump Route assessment Assess Outcomes ip->assessment pump->assessment echo Echocardiography assessment->echo molecular Molecular Analysis (e.g., Immunoblot) assessment->molecular end End of Study echo->end molecular->end

Caption: Workflow for in vivo studies of this compound in mice.

References

Application Notes and Protocols for JTV-519 in Cardiac Ion Channel Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in patch-clamp studies of cardiac ion channels. This compound is a multi-channel blocker with a primary, well-documented effect on the ryanodine receptor (RyR2), making it a valuable tool for investigating cardiac calcium homeostasis and arrhythmia mechanisms.

Mechanism of Action

This compound's principal mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2) in its closed state, which reduces diastolic calcium leak from the sarcoplasmic reticulum (SR).[1][2][3] This effect is particularly relevant in pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), where RyR2 dysfunction is a key factor.[1] The precise molecular interaction is still under investigation, with some evidence suggesting that this compound increases the affinity of calstabin2 (FKBP12.6) for RyR2, thereby stabilizing the channel complex.[1][4] However, other studies indicate that this compound can directly act on the RyR2 channel, independent of calstabin2.[5]

Beyond its effects on RyR2, this compound also exhibits inhibitory effects on several other cardiac ion channels, including the fast sodium current (INa), L-type calcium current (ICa), and the delayed rectifier potassium currents (IKr and IK1).[2][6] This multi-channel blocking activity is a critical consideration in the design and interpretation of patch-clamp experiments.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cardiac ion channels and cellular processes as reported in the literature.

Table 1: Effects of this compound on Ryanodine Receptor (RyR2) and Calcium Handling

ParameterSpecies/Cell TypeThis compound ConcentrationEffectReference
SR Ca2+ LeakHL-1 Cardiomyocytes (Hypoxic)1 µM35% reduction[7][8]
SR Ca2+ LeakHL-1 Cardiomyocytes (Control)1 µM52% reduction[7][8]
Ca2+ Spark FrequencyMurine Cardiomyocytes (Ouabain-treated)1 µmol·L-1Significant reduction[2]
Diastolic ContractionsRat Ventricular Cardiomyocytes1.0 μmol/LAmplitude decreased to ~16% of control[3]
RyR2 Open Probability (Po)Mice with Myocardial Infarction0.5 mg/kg/h (osmotic pump)Significantly reduced[4]

Table 2: Effects of this compound on Sarcolemmal Ion Channels

Ion CurrentSpecies/Cell TypeThis compound ConcentrationEffectReference
Fast Na+ Current (INa)Guinea Pig Ventricular MyocytesIC50 ≈ 1.2 µM (holding at -60 mV)Inhibition[6]
Fast Na+ Current (INa)Guinea Pig Ventricular MyocytesIC50 ≈ 2 µM (holding at -90 mV)Inhibition[6]
L-type Ca2+ Current (ICa)Guinea Pig Ventricular MyocytesNot specifiedInhibition[6]
L-type Ca2+ Current (ICa)Rat Ventricular Cardiomyocytes1.0 μmol/L~5% decrease[3]
Inwardly Rectifying K+ Current (IK1)Guinea Pig Ventricular MyocytesNot specifiedInhibition[6]
Rapid Delayed Rectifier K+ Current (IKr)Guinea Pig Ventricular MyocytesIC50 = 1.2 µMSuppression[9]
Slow Delayed Rectifier K+ Current (IKs)Guinea Pig Ventricular Myocytes1 and 5 µMNo change[9]

Signaling Pathways and Experimental Workflows

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor) Ca_Cytosol Ca2+ RyR2->Ca_Cytosol Diastolic Ca2+ Leak Ca_SR Ca2+ Ca_SR->RyR2 Calstabin2 Calstabin2 (FKBP12.6) Calstabin2->RyR2 Stabilizes JTV519 This compound JTV519->RyR2 Directly Stabilizes (Closed State) JTV519->Calstabin2 Enhances Binding Arrhythmia Arrhythmias Ca_Cytosol->Arrhythmia

Caption: Signaling pathway of this compound action on RyR2.

Patch_Clamp_Workflow start Start: Isolate Cardiomyocytes setup Prepare Patch-Clamp Rig and Solutions (Internal, External, this compound Stock) start->setup cell_select Select Healthy Cardiomyocyte setup->cell_select seal Form Gigaohm Seal (Cell-Attached Configuration) cell_select->seal whole_cell Rupture Membrane (Whole-Cell Configuration) seal->whole_cell baseline Record Baseline Ion Channel Activity (e.g., ICa, IKr) whole_cell->baseline application Perfuse with this compound Containing Solution baseline->application recording Record Ion Channel Activity in Presence of this compound application->recording washout Washout with Control Solution recording->washout washout_rec Record Post-Washout Activity washout->washout_rec analysis Data Analysis (Current Amplitude, Kinetics, etc.) washout_rec->analysis end End analysis->end

Caption: Experimental workflow for patch-clamp studies with this compound.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Ca2+ Current (ICa)

  • Cell Preparation: Isolate ventricular myocytes from the desired species (e.g., guinea pig, rat) using standard enzymatic digestion protocols. Allow cells to stabilize in a Tyrode's solution for at least 30 minutes before use.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block Na+ and K+ currents, Na+ can be replaced with NMDG+ and K+ can be replaced with Cs+.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM) immediately before use. The final DMSO concentration should be kept below 0.1%.

  • Patch-Clamp Procedure:

    • Transfer isolated myocytes to a recording chamber on an inverted microscope.

    • Use borosilicate glass pipettes (2-4 MΩ) filled with the internal solution.

    • Establish a gigaohm seal on a healthy, rod-shaped myocyte.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the pipette solution for 5-10 minutes.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -40 mV to inactivate Na+ channels.

    • Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICa.

    • Record baseline ICa in the control external solution.

    • Perfuse the chamber with the this compound containing external solution for 5-10 minutes and repeat the voltage-clamp protocol.

    • Perform a washout with the control solution to assess the reversibility of the drug's effects.

  • Data Analysis: Measure the peak ICa amplitude at each voltage step. Construct current-voltage (I-V) relationships for control, this compound, and washout conditions. Analyze changes in channel kinetics (activation and inactivation) as needed.

Protocol 2: Measurement of SR Ca2+ Leak (Ca2+ Sparks) in Fluo-4 Loaded Myocytes

  • Cell Preparation and Dye Loading:

    • Isolate ventricular myocytes as described in Protocol 1.

    • Incubate the cells with 5 µM Fluo-4 AM for 20 minutes at room temperature, followed by a 30-minute de-esterification period in Tyrode's solution.

  • Solutions:

    • Tyrode's Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 10 Glucose, 5 HEPES, 1.8 CaCl2 (pH 7.4).

    • This compound Solution: Prepare the desired concentration of this compound in Tyrode's solution from a DMSO stock.

  • Confocal Microscopy:

    • Place the Fluo-4 loaded myocytes in a chamber on a laser-scanning confocal microscope.

    • Use a 488 nm laser for excitation and collect emission at >505 nm.

    • Perform line-scans (x-t mode) along the longitudinal axis of the myocyte to record Ca2+ sparks.

  • Experimental Procedure:

    • Record spontaneous Ca2+ spark activity under baseline conditions in Tyrode's solution.

    • To induce Ca2+ overload and increase spark frequency, cells can be paced or treated with agents like ouabain.[2]

    • Perfuse the chamber with the this compound containing solution for 10-15 minutes.

    • Record Ca2+ spark activity in the presence of this compound.

  • Data Analysis: Use software such as ImageJ with appropriate plugins to detect and quantify Ca2+ spark parameters, including frequency, amplitude, spatial width, and duration. Compare these parameters before and after the application of this compound.

These protocols provide a starting point for investigating the effects of this compound. Researchers should optimize the specific parameters based on their experimental setup and biological model. Careful consideration of this compound's multi-channel effects is essential for accurate data interpretation.

References

Application Notes and Protocols for JTV-519 in Animal Models of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in the creation and investigation of animal models of cardiac hypertrophy. This compound is a modulator of the cardiac ryanodine receptor (RyR2), a critical component of intracellular calcium signaling. Its ability to stabilize the closed state of RyR2 and reduce diastolic calcium leak from the sarcoplasmic reticulum (SR) makes it a valuable tool for studying the role of aberrant calcium handling in the pathophysiology of cardiac hypertrophy and its progression to heart failure.[1][2][3][4]

Mechanism of Action

This compound's primary mechanism of action in the context of cardiac hypertrophy is the stabilization of the RyR2 channel.[1][3] In hypertrophied hearts, RyR2 channels can become "leaky," leading to an abnormal diastolic efflux of calcium from the SR. This calcium leak can contribute to cellular dysfunction and the activation of hypertrophic signaling pathways.[2] this compound is believed to enhance the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to RyR2, which helps to maintain the channel in its closed state during diastole.[4] This action reduces spontaneous calcium sparks and waves, thereby mitigating the downstream pathological effects of diastolic calcium overload.[3] While some studies suggest this compound can act independently of calstabin-2, its efficacy is significantly enhanced in its presence.

Data Presentation

The following tables summarize the quantitative effects of this compound in various experimental models relevant to cardiac hypertrophy.

Table 1: Effects of this compound on Cardiac Function in a Tachycardia-Induced Heart Failure Dog Model

ParameterControl (Failing SR)This compound Treated (Failing SR)Reference
Ca2+ Release RateDecreasedIncreased[4]
[3H]Ryanodine BindingDecreasedIncreased[4]

Table 2: Effects of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Leak in Murine Cardiomyocytes

ParameterOuabain-induced Ca2+ OverloadOuabain + this compound (1 µmol/L)Reference
Ca2+ Spark FrequencyIncreasedSignificantly Reduced[2]
Cardiomyocytes with Ca2+ Waves67%18%[2]

Table 3: Effects of this compound on L-type Ca2+ Channel (ICa) in Isolated Rat Ventricular Myocytes

This compound Concentration% Inhibition of Peak ICaReference
0.3 µM6.2 ± 0.8% (not significant)[1]
1.0 µM22.0 ± 3.3% (p < 0.05)[1]
3.0 µM59.6 ± 1.4% (p < 0.01)[1]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on cardiac myocytes in the context of hypertrophy.

JTV519_Signaling_Pathway cluster_stress Hypertrophic Stimuli cluster_cell Cardiomyocyte cluster_sr Sarcoplasmic Reticulum Pressure Overload Pressure Overload RyR2 RyR2 Pressure Overload->RyR2 PKA Hyperphosphorylation (Indirectly) Neurohormonal Stimulation Neurohormonal Stimulation Neurohormonal Stimulation->RyR2 PKA Hyperphosphorylation Ca_leak Diastolic Ca2+ Leak RyR2->Ca_leak Increased Open Probability Calstabin2 Calstabin-2 Calstabin2->RyR2 Stabilizes Closed State Ca_SR Ca2+ Hypertrophy Cardiac Hypertrophy Ca_leak->Hypertrophy Activates Hypertrophic Signaling Pathways JTV519 This compound JTV519->RyR2 Stabilizes Closed State (Enhances Calstabin-2 binding) JTV519->Ca_leak Inhibits

Caption: this compound signaling pathway in cardiac hypertrophy.

Experimental Protocols

This section provides detailed methodologies for inducing cardiac hypertrophy in animal models and subsequent treatment with this compound.

Transverse Aortic Constriction (TAC) Model in Mice

Objective: To induce pressure-overload cardiac hypertrophy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 7-0 silk)

  • 27-gauge needle

  • Heating pad

  • Analgesics

Procedure:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Perform a midline cervical incision to expose the trachea and intubate the mouse with a small animal ventilator.

  • Make a small incision at the level of the second intercostal space to open the chest cavity.

  • Carefully dissect the thymus to expose the aortic arch.

  • Pass a 7-0 silk suture under the transverse aorta between the innominate and left carotid arteries.

  • Place a 27-gauge needle parallel to the aorta, and tie the suture snugly around both the aorta and the needle.

  • Quickly remove the needle to create a constriction of a defined diameter.

  • Close the chest wall and skin incision with appropriate sutures.

  • Administer post-operative analgesics as required and monitor the animal for recovery.

  • Sham-operated animals undergo the same procedure without the ligation of the aorta.

Isoproterenol-Induced Cardiac Hypertrophy Model in Rats

Objective: To induce cardiac hypertrophy through chronic β-adrenergic stimulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoproterenol hydrochloride

  • Saline (0.9% NaCl)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Prepare a fresh solution of isoproterenol in saline.

  • Administer isoproterenol subcutaneously to the rats at a dose of 5 mg/kg body weight once daily for 7-14 consecutive days.

  • Control animals receive subcutaneous injections of saline.

  • Monitor the animals daily for any adverse effects.

  • At the end of the treatment period, the animals are euthanized for tissue collection and analysis.

This compound Administration Protocol

Objective: To evaluate the therapeutic effects of this compound on established cardiac hypertrophy.

Materials:

  • This compound (K201)

  • Vehicle (e.g., saline, DMSO, or as recommended by the supplier)

  • Osmotic minipumps or equipment for oral gavage/intraperitoneal injection

Procedure (Example using osmotic minipumps in a post-TAC mouse model):

  • Two to four weeks after the TAC surgery, once cardiac hypertrophy is established (confirm with echocardiography), randomize the animals into treatment and vehicle control groups.

  • Surgically implant osmotic minipumps subcutaneously in the dorsal region of the mice under light anesthesia.

  • The minipumps should be filled with either this compound solution or vehicle. A typical dosage for this compound is 1 mg/kg/day, delivered continuously for 2-4 weeks.

  • Monitor the animals throughout the treatment period.

  • At the end of the treatment, perform functional assessments (e.g., echocardiography) before euthanizing the animals for tissue and molecular analysis.

Note: The route of administration, dosage, and duration of treatment may need to be optimized depending on the specific animal model and experimental goals.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in an animal model of cardiac hypertrophy.

JTV519_Experimental_Workflow A Animal Model Selection (e.g., Mouse, Rat) B Induction of Cardiac Hypertrophy (e.g., TAC, Isoproterenol) A->B C Verification of Hypertrophy (Echocardiography) B->C D Randomization C->D E This compound Treatment Group D->E F Vehicle Control Group D->F G Functional Assessment (Echocardiography, Hemodynamics) E->G F->G H Tissue Collection and Analysis (Histology, Molecular Biology) G->H I Data Analysis and Interpretation H->I

Caption: Experimental workflow for this compound studies.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of RyR2-mediated calcium leak in the development and progression of cardiac hypertrophy. The protocols and information provided herein offer a foundation for researchers to design and execute robust preclinical studies aimed at understanding the therapeutic potential of targeting aberrant calcium signaling in heart disease. Careful optimization of animal models and treatment regimens is essential for obtaining reproducible and translatable results.

References

Application Notes and Protocols for JTV-519 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of JTV-519 (also known as K201), a benzothiazepine derivative, for in vitro cell culture experiments. This compound is a modulator of intracellular calcium channels, primarily acting as a stabilizer of the ryanodine receptor 2 (RyR2) and a blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).

Solubility and Preparation

Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in cell culture assays. The following data summarizes the known solubility of this compound and provides a detailed protocol for its preparation.

Solubility Data

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.

SolventFormMaximum ConcentrationReference
DMSOFumarate salt100 mM (54.07 mg/mL)
DMSOHydrochloride salt10 mM
DMSOFumarate salt54.07 mg/ml[1]

Note: There is currently no readily available data on the solubility of this compound in ethanol. It is recommended to use DMSO for the preparation of stock solutions.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a final working concentration for cell culture experiments.

Materials:

  • This compound (fumarate or hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Stock Solution Preparation (10 mM):

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For this compound fumarate (M.Wt: 540.67), this would be 5.41 mg in 1 mL of DMSO.

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solution:

    • Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final working concentration.

    • Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the cell culture medium and mix immediately by gentle pipetting or swirling. Do not add the medium to the concentrated stock.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to minimize solvent-induced cytotoxicity.

Typical Working Concentrations:

The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on published literature, typical working concentrations for in vitro cell culture experiments range from 0.3 µM to 10 µM .[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Mechanism of Action and Signaling Pathway

This compound primarily targets intracellular calcium handling proteins within the sarcoplasmic reticulum (SR) of muscle cells and the endoplasmic reticulum (ER) of other cell types.[4][5] Its main mechanisms of action are:

  • Ryanodine Receptor 2 (RyR2) Stabilization: this compound binds to the RyR2 channel, stabilizing it in its closed state.[4] This action prevents the leakage of calcium (Ca2+) from the SR/ER during the diastolic phase in cardiomyocytes, which is a key factor in certain cardiac arrhythmias and heart failure.[4]

  • SERCA Inhibition: this compound also acts as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[5] This inhibition can affect the reuptake of Ca2+ into the SR/ER, thereby influencing intracellular calcium homeostasis.

The following diagram illustrates the primary signaling pathway affected by this compound.

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor 2) Ca_Cytosol_leak Leaked Ca2+ RyR2->Ca_Cytosol_leak Ca2+ Leak SERCA SERCA (SR/ER Ca2+-ATPase) Ca_SR Ca2+ (in SR) SERCA->Ca_SR Ca_Cytosol_uptake Uptake Ca2+ Ca_Cytosol_uptake->SERCA Ca2+ Reuptake JTV519 This compound JTV519->RyR2 Stabilizes in closed state JTV519->SERCA Inhibits JTV519_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment start Start: Weigh this compound dissolve Dissolve in DMSO to make 10 mM Stock Solution start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

References

Application Notes and Protocols for Measuring JTV-519 Activity on SERCA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative with significant effects on intracellular calcium (Ca²⁺) homeostasis in striated muscle. While it is primarily recognized as a stabilizer of the ryanodine receptor (RyR), thereby reducing diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR), this compound also exhibits a direct inhibitory effect on the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA).[1][2] This inhibition is Ca²⁺-dependent, becoming more potent at lower Ca²⁺ concentrations typical of diastolic conditions.[1][2] Understanding the dual action of this compound on both RyR and SERCA is critical for elucidating its complete mechanism of action and its therapeutic potential in conditions like cardiac arrhythmias and heart failure.

These application notes provide detailed protocols for biochemical assays designed to measure the inhibitory activity of this compound on SERCA. The described methods include the measurement of SERCA-dependent ATPase activity and sarcoplasmic reticulum Ca²⁺ uptake.

Data Presentation: this compound Inhibition of SERCA Activity

The inhibitory effect of this compound on SERCA is dependent on the free Ca²⁺ concentration. The half-maximal inhibitory concentrations (IC₅₀) from studies using isolated cardiac and skeletal muscle SR microsomes are summarized below.

Table 1: IC₅₀ Values for this compound (K201) Inhibition of SERCA-dependent ATPase Activity [1][2]

Tissue SourceFree Ca²⁺ Concentration (µM)IC₅₀ of this compound (µM)
Cardiac Muscle Microsomes200130
219
0.259
Skeletal Muscle Microsomes200104
213
0.255

Signaling Pathway and Mechanism of Action

This compound has a multifaceted role in regulating Ca²⁺ handling within cardiomyocytes. It directly inhibits SERCA in a Ca²⁺-dependent manner and also stabilizes the closed state of the RyR2 channel, which can indirectly influence SERCA's function by altering SR Ca²⁺ load.

JTV519_SERCA_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol SERCA SERCA Ca_SR Ca²⁺ (SR Lumen) SERCA->Ca_SR ADP ADP + Pi SERCA->ADP RyR2 RyR2 Ca_Cytosol Ca²⁺ (Cytosol) RyR2->Ca_Cytosol Ca_SR->RyR2 Leak Ca_Cytosol->SERCA Uptake ATP ATP ATP->SERCA JTV519 This compound JTV519->SERCA Inhibition (Ca²⁺-dependent) JTV519->RyR2 Stabilization (Reduces Leak) ATPase_Workflow start Start prepare Prepare SR microsomes, buffers, and this compound dilutions start->prepare add_reagents Add SR microsomes, Assay Buffer, and varying [Ca²⁺] to wells prepare->add_reagents add_jtv519 Add this compound or vehicle (control) add_reagents->add_jtv519 preincubate Pre-incubate at 37°C for 5 min add_jtv519->preincubate start_reaction Initiate reaction by adding ATP preincubate->start_reaction incubate Incubate at 37°C for 20 min start_reaction->incubate stop_reaction Stop reaction with Malachite Green Reagent incubate->stop_reaction develop_color Incubate for 30 min for color development stop_reaction->develop_color read_absorbance Read absorbance at 620 nm develop_color->read_absorbance analyze Calculate Pi concentration and determine ATPase activity read_absorbance->analyze end End analyze->end CaUptake_Workflow start Start prepare Prepare reaction tubes with Uptake Buffer and ⁴⁵CaCl₂ start->prepare add_microsomes Add SR microsomes to each tube prepare->add_microsomes add_jtv519 Add this compound or vehicle (control) add_microsomes->add_jtv519 preincubate Pre-incubate at 37°C add_jtv519->preincubate start_reaction Initiate Ca²⁺ uptake by adding ATP preincubate->start_reaction time_points At specific time points (e.g., 1, 2, 5 min), filter aliquots start_reaction->time_points wash_filter Rapidly wash filters with ice-cold Wash Buffer time_points->wash_filter scintillation_count Place filters in scintillation vials and count radioactivity wash_filter->scintillation_count analyze Calculate the rate of Ca²⁺ uptake scintillation_count->analyze end End analyze->end

References

Application Notes and Protocols for JTV-519 in Isolated Heart Langendorff Perfusion Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties.[1][2][3] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2) in its closed state, thereby reducing diastolic calcium leak from the sarcoplasmic reticulum (SR).[2][4][5] This action is particularly relevant in pathological conditions such as heart failure and ischemia-reperfusion injury, where abnormal calcium handling contributes to cardiac dysfunction. The isolated heart Langendorff perfusion model is an invaluable ex vivo tool for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neurohormonal influences.

These application notes provide detailed protocols and summarize key quantitative data from Langendorff perfusion experiments investigating the effects of this compound on cardiac function, metabolism, and calcium handling.

Key Mechanisms of Action

This compound exerts its cardioprotective effects through several mechanisms:

  • Stabilization of RyR2: this compound is thought to directly interact with the RyR2 channel, potentially by increasing the affinity of calstabin2 (FKBP12.6) for the receptor, which stabilizes its closed state.[2][4][6] This reduces spontaneous calcium release from the SR during diastole, a key factor in arrhythmogenesis and contractile dysfunction.[3][4]

  • Modulation of SERCA: Some studies suggest that this compound can act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[7] This could prevent SR Ca2+ overload in pathological conditions.[7]

  • PKC and mitochondrial K(ATP) channel involvement: The cardioprotective effect of this compound during ischemia-reperfusion may also be linked to the activation of protein kinase C (PKC) and the subsequent opening of mitochondrial ATP-sensitive potassium (K(ATP)) channels.[8]

Data Presentation

Cardioprotective Effects of this compound in Ischemia-Reperfusion (Rabbit Hearts)
ParameterGroupDuring Ischemia (% of baseline or change)After Reperfusion (% of baseline or change)Reference
ATPControl20 ± 6%52 ± 4%[9]
This compound (1 µM)56 ± 9%82 ± 3%[9]
This compound + L-NAME40 ± 4%64 ± 3%[9]
LVEDPControlSignificant Increase-[9][10]
This compound (1 µM)Significantly Inhibited Increase-[9][10]
Intracellular pHControlSignificant Decrease-[10]
This compound (1 µM)Significantly Inhibited DecreaseImproved Recovery[10]
Inorganic Phosphate (Pi)ControlSignificant Increase-[10]
This compound (1 µM)Significantly Inhibited Increase-[10]
Effects of this compound on Myocardial Contraction and Calcium Handling
ParameterConditionEffect of this compoundReference
Post-ischemic Contractile RecoveryGuinea-Pig Ventricular MuscleImproved from 34±4% to 63±5% of baseline[8]
LV Developed Pressure RecoveryRat Hearts (Ischemia-Reperfusion)Dose-dependent improvement (0.3-3.0 µM)[11]
SR Ca2+ LeakHypoxic HL-1 CardiomyocytesReduced by 35% (1 µM)[5]
Normoxic HL-1 CardiomyocytesReduced by 52% (1 µM)[5]
Diastolic ContractionsRat Cardiomyocytes (β-adrenergic stimulation)Decreased amplitude to ~16% of control (1 µM)[1]

Experimental Protocols

Protocol 1: Investigating Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model

This protocol is designed to assess the ability of this compound to protect the heart from ischemia-reperfusion injury.

1. Heart Preparation and Langendorff Perfusion Setup:

  • Animal Model: Male New Zealand White rabbits.
  • Anesthesia: Anesthetize the rabbit (e.g., with sodium pentobarbital).
  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold cardioplegic solution.
  • Cannulation: Mount the heart on a Langendorff apparatus via aortic cannulation.
  • Perfusion: Begin retrograde perfusion with Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4. Maintain a constant perfusion pressure or flow and a temperature of 37°C.

2. Experimental Groups:

  • Control Group: Hearts perfused with standard Krebs-Henseleit buffer.
  • This compound Group: Hearts perfused with Krebs-Henseleit buffer containing this compound (e.g., 1 µM).[10]
  • (Optional) this compound + Antagonist Group: To investigate mechanisms, co-administer this compound with an antagonist (e.g., L-NAME to inhibit nitric oxide synthase).[9]

3. Ischemia-Reperfusion Protocol:

  • Stabilization (Pre-ischemia): Allow the heart to stabilize for a period (e.g., 40 minutes), during which baseline functional parameters are recorded. This compound administration should begin during this phase.[9][10]
  • Global Ischemia: Induce normothermic global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).[9][10][11]
  • Reperfusion: Restore perfusion and monitor the heart for a subsequent period (e.g., 30-60 minutes).[8][9][10][11]

4. Data Acquisition and Analysis:

  • Hemodynamic Parameters: Continuously monitor Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP) using a balloon catheter inserted into the left ventricle.
  • Metabolic Parameters: For metabolic studies, ³¹P-NMR can be used to measure ATP, creatine phosphate (PCr), inorganic phosphate (Pi), and intracellular pH.[9][10]
  • Data Normalization: Express post-ischemic functional recovery as a percentage of the pre-ischemic baseline values.

Protocol 2: Assessing the Effects of this compound on Calcium Handling

This protocol focuses on the direct effects of this compound on intracellular calcium dynamics.

1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from the heart of a suitable animal model (e.g., mouse or rat) using a Langendorff perfusion system with a collagenase-containing solution.[4]

2. Calcium Imaging:

  • Load the isolated cardiomyocytes with a fluorescent calcium indicator (e.g., Fluo-4 AM).
  • Use a confocal microscope to visualize and quantify intracellular calcium transients and spontaneous calcium release events (calcium sparks).

3. Experimental Procedure:

  • Perfuse the cardiomyocytes with a Tyrode's solution.
  • Establish a baseline recording of calcium transients and sparks.
  • Introduce this compound (e.g., 1 µM) into the perfusion solution and record the subsequent changes in calcium handling.[4]
  • To induce calcium overload and assess the protective effects of this compound, co-administer an agent like ouabain.[4]

4. Data Analysis:

  • Quantify parameters such as the frequency and amplitude of calcium sparks, the amplitude and decay kinetics of calcium transients, and the sarcoplasmic reticulum calcium content (often assessed by rapid application of caffeine).

Visualizations

JTV519_Signaling_Pathway cluster_0 Cardiomyocyte JTV519 This compound RyR2 Ryanodine Receptor 2 (RyR2) (Leaky in Disease State) JTV519->RyR2 Stabilizes (Reduces open probability) SERCA SERCA JTV519->SERCA Inhibits (Ca2+ dependent) PKC Protein Kinase C (PKC) JTV519->PKC Activates Ca_leak Diastolic Ca2+ Leak RyR2->Ca_leak Inhibits Arrhythmia Arrhythmias & Contractile Dysfunction Ca_leak->Arrhythmia mKATP Mitochondrial K(ATP) Channel PKC->mKATP Opens Cardioprotection Cardioprotection mKATP->Cardioprotection

Caption: Proposed signaling pathways for the cardioprotective effects of this compound.

Langendorff_Workflow A Heart Excision & Cannulation B Stabilization Period (Baseline Recording) A->B C This compound Administration (Treatment Group) B->C D Global Ischemia (Stop Perfusion) C->D E Reperfusion Period D->E F Data Analysis (Hemodynamics, Metabolism) E->F

Caption: Experimental workflow for a Langendorff ischemia-reperfusion study with this compound.

RyR2_Mechanism cluster_SR Sarcoplasmic Reticulum Lumen (High Ca2+) cluster_Cytosol Cytosol (Low Diastolic Ca2+) SR_Ca Ca2+ Cyto_Ca Ca2+ RyR2_unstable Unstable RyR2 (Disease State) Calstabin2 Dissociated RyR2_unstable->Cyto_Ca Ca2+ Leak RyR2_stable Stabilized RyR2 Calstabin2 Associated JTV519 This compound JTV519->RyR2_stable Promotes Stabilization

References

Application Notes and Protocols: Assessing JTV-519 and RyR2 Interaction with [3H]Ryanodine Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its proper function is essential for excitation-contraction coupling. Dysfunctional RyR2, characterized by diastolic Ca2+ leakage, is implicated in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest as a potential therapeutic agent. It is believed to stabilize the closed state of the RyR2 channel, thereby reducing pathological Ca2+ leak.[1][2][3] One of the key in vitro methods to investigate the interaction between this compound and RyR2 is the [3H]ryanodine binding assay. Ryanodine, a plant alkaloid, preferentially binds to the open state of the RyR2 channel.[4][5] Therefore, measuring the binding of radiolabeled ryanodine ([3H]ryanodine) in the presence of this compound can provide valuable insights into how this compound modulates RyR2 channel gating.

Mechanism of Action of this compound on RyR2

This compound is thought to exert its RyR2-stabilizing effect through multiple potential mechanisms. A primary proposed mechanism is the enhancement of the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[6][7] Calstabin-2 is a regulatory protein that stabilizes the closed state of the RyR2 channel. In pathological conditions such as heart failure, RyR2 can become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin-2 and a subsequent increase in Ca2+ leak.[6][7] this compound has been shown to increase the binding of calstabin-2 to PKA-phosphorylated RyR2, effectively restoring its stabilizing function.[6][8] However, some studies suggest that this compound can also directly modulate RyR2 gating, independent of its effect on calstabin-2 binding.[1][3] This suggests a direct interaction with the RyR2 protein itself, leading to a conformational change that favors the closed state.

Signaling Pathway of this compound Action on RyR2

JTV519_RyR2_Pathway cluster_0 Normal Condition cluster_1 Pathological Condition (e.g., Heart Failure) cluster_2 This compound Intervention RyR2_closed RyR2 (Closed State) Calstabin2 Calstabin-2 (FKBP12.6) RyR2_closed->Calstabin2 Stabilized by PKA PKA Hyperactivation RyR2_open RyR2 (Open/Leaky State) PKA->RyR2_open Phosphorylates RyR2_open->Calstabin2 Dissociation of Ca_leak Diastolic Ca2+ Leak RyR2_open->Ca_leak Leads to RyR2_stabilized RyR2 (Stabilized Closed State) RyR2_open->RyR2_stabilized Transitions to JTV519 This compound (K201) JTV519->RyR2_open Directly binds and/or Enhances Calstabin-2 binding Reduced_leak Reduced Ca2+ Leak RyR2_stabilized->Reduced_leak Results in

Figure 1: Signaling pathway of this compound modulation of RyR2 function.

Experimental Protocols

Preparation of Sarcoplasmic Reticulum (SR) Microsomes

A consistent and high-quality preparation of SR microsomes is critical for reliable [3H]ryanodine binding assay results. The following is a general protocol for the isolation of cardiac SR microsomes.

Materials:

  • Fresh or frozen cardiac ventricular tissue

  • Homogenization Buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4, and protease inhibitors (e.g., PMSF, leupeptin, aprotinin)

  • KCl Solution: 0.6 M KCl, 20 mM HEPES, pH 7.4

  • Centrifugation Buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4

  • Dounce homogenizer

  • High-speed and ultracentrifuge

Protocol:

  • Mince the cardiac tissue on ice and wash with cold homogenization buffer to remove blood.

  • Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cellular debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in KCl solution and incubate on ice for 30 minutes to remove contractile proteins.

  • Centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in centrifugation buffer, aliquot, and store at -80°C.

  • Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).

[3H]Ryanodine Binding Assay

This protocol is designed to assess the effect of this compound on the binding of [3H]ryanodine to RyR2 in isolated SR microsomes.

Materials:

  • SR microsomes

  • [3H]ryanodine (specific activity ~50-100 Ci/mmol)

  • Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl2 (or a range of Ca2+ concentrations to determine Ca2+ dependency)

  • This compound stock solution (in DMSO)

  • Unlabeled ryanodine (for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Filtration apparatus

Protocol:

  • Prepare the reaction mixture in microcentrifuge tubes. For a final volume of 200 µL, add:

    • SR microsomes (typically 50-100 µg of protein)

    • Binding Buffer

    • Varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).

    • [3H]ryanodine (e.g., 2-10 nM).

  • For the determination of non-specific binding, prepare parallel tubes containing a 1000-fold excess of unlabeled ryanodine.

  • Incubate the reaction mixtures at 37°C for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in cold wash buffer (e.g., ice-cold deionized water or binding buffer without radioligand).

  • Wash the filters rapidly with three aliquots of 5 mL of cold wash buffer to remove unbound [3H]ryanodine.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

Data Presentation

The quantitative data from [3H]ryanodine binding assays can be summarized to compare the effects of this compound under different conditions.

Treatment Condition[Ca2+]This compound Conc. (µM)Specific [3H]Ryanodine Binding (fmol/mg protein)% Inhibition/Stimulation
Vehicle Control10 µM0Value0%
This compound10 µM0.1ValueValue
This compound10 µM1ValueValue
This compound10 µM10ValueValue
Vehicle Control100 µM0Value0%
This compound100 µM1ValueValue

Note: The actual values for specific binding and the percentage of inhibition or stimulation will be determined experimentally. The effect of this compound may be Ca2+-dependent.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_sr Prepare Cardiac SR Microsomes protein_assay Determine Protein Concentration prep_sr->protein_assay setup_rxn Set up Binding Reaction: - SR Microsomes - [3H]Ryanodine - this compound/Vehicle - Binding Buffer protein_assay->setup_rxn incubation Incubate at 37°C (2-3 hours) setup_rxn->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration washing Wash Filters filtration->washing scint_count Liquid Scintillation Counting washing->scint_count calc_binding Calculate Specific Binding scint_count->calc_binding data_summary Summarize and Compare Data calc_binding->data_summary

Figure 2: Experimental workflow for the [3H]ryanodine binding assay.

Conclusion

The [3H]ryanodine binding assay is a powerful tool for characterizing the interaction of this compound with the RyR2 channel. By quantifying the changes in [3H]ryanodine binding in the presence of this compound, researchers can gain valuable insights into its mechanism of action and its potential as a therapeutic agent for RyR2-related cardiac diseases. Careful execution of the experimental protocol and systematic data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of JTV-519 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of JTV-519 analogs, focusing on assays that target the ryanodine receptor (RyR2), the primary pharmacological target of this compound. This compound, a 1,4-benzothiazepine derivative, is known to stabilize the closed state of RyR2, reducing pathological diastolic Ca2+ leak from the sarcoplasmic reticulum (SR), a key factor in cardiac arrhythmias and heart failure.[1][2] The protocols described below are designed to identify novel analogs with similar or improved therapeutic potential.

Introduction to this compound and its Mechanism of Action

This compound (also known as K201) exerts its cardioprotective effects primarily by modulating the function of the RyR2 channel.[1] Its proposed mechanisms of action include:

  • Stabilization of the RyR2 closed state: this compound is believed to directly bind to the RyR2 channel, which helps to prevent spontaneous Ca2+ leakage from the SR during diastole.[1][2]

  • Enhancement of calstabin-2 (FKBP12.6) binding: Some studies suggest that this compound increases the affinity of calstabin-2 for RyR2.[3] Calstabin-2 is a crucial accessory protein that stabilizes the RyR2 channel, and its dissociation is linked to channel dysfunction in heart failure.[3]

  • Modulation of other ion channels and transporters: this compound has also been reported to have effects on other cellular targets, including the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), although its primary therapeutic action is attributed to its effects on RyR2.[4][5][6]

The following HTS protocols are designed to identify compounds that mimic the primary, RyR2-stabilizing effect of this compound.

Signaling Pathway of RyR2 Regulation and this compound Action

The following diagram illustrates the signaling pathway of RyR2 regulation in a cardiac myocyte and the proposed site of action for this compound and its analogs.

RyR2_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor 2) Ca_SR Ca2+ RyR2->Ca_SR Ca2+ Leak (Diastole) Calstabin2 Calstabin-2 (FKBP12.6) Calstabin2->RyR2 Stabilizes Closed State SERCA SERCA2a SERCA->Ca_SR Ca2+ Uptake Ca_Cytosol Ca2+ JTV519 This compound Analogs JTV519->RyR2 Stabilizes Closed State JTV519->Calstabin2 Enhances Binding

Caption: Signaling pathway of RyR2 regulation and the therapeutic intervention by this compound analogs.

High-Throughput Screening Protocols

Two primary HTS methodologies are presented, followed by a secondary assay for hit validation.

Protocol 1: FRET-Based Assay for RyR2-Calmodulin Interaction

This assay is designed to identify compounds that modulate the interaction between RyR2 and its accessory protein, calmodulin (CaM), which is altered in pathological states. It has been demonstrated that Fluorescence Resonance Energy Transfer (FRET) can be used to monitor these interactions in a high-throughput format.[7][8]

Principle: In a pathological, "leaky" state, the conformation of RyR2 is altered, affecting its interaction with CaM. This assay uses FRET between a donor fluorophore on one protein (e.g., RyR2 or an associated protein) and an acceptor fluorophore on the other (e.g., CaM) to detect these conformational changes. Compounds that restore a more physiological conformation, similar to the effect of this compound, will produce a detectable change in the FRET signal.

Experimental Workflow:

FRET_Workflow prep Prepare SR Microsomes (expressing RyR2) labeling Label RyR2/CaM with FRET Donor/Acceptor Pair prep->labeling dispense1 Dispense Labeled Microsomes into 384-well plates labeling->dispense1 dispense2 Dispense this compound Analogs (Compound Library) dispense1->dispense2 incubate Incubate at Room Temperature dispense2->incubate read Read FRET Signal (Fluorescence Lifetime Plate Reader) incubate->read analyze Data Analysis: Identify Hits (compounds altering FRET) read->analyze ER_Ca_Workflow seed Seed HEK293-RyR2-R-CEPIA1er Cells in 384-well plates induce Induce RyR2 Expression (e.g., with doxycycline) seed->induce dispense Add this compound Analogs (Compound Library) induce->dispense measure_baseline Measure Baseline Fluorescence (Fluorometric Plate Reader) dispense->measure_baseline incubate Incubate measure_baseline->incubate measure_final Measure Final Fluorescence incubate->measure_final analyze Data Analysis: Identify Hits (compounds increasing fluorescence) measure_final->analyze

References

Application Notes and Protocols: Western Blot Analysis of Ryanodine Receptor 2 (RyR2) Phosphorylation Following JTV-519 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ryanodine Receptor 2 (RyR2) is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its proper function is essential for excitation-contraction coupling.[1] Dysregulation of RyR2, often driven by hyperphosphorylation, can lead to diastolic Ca2+ leakage from the SR, a condition associated with cardiac arrhythmias and heart failure.[1][2][3] The primary kinases responsible for RyR2 phosphorylation are Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which target key serine residues, notably Serine 2808 (S2808) and Serine 2814 (S2814), respectively.[1][4][5]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has shown therapeutic potential by stabilizing the closed state of the RyR2 channel.[2][6][7] It is believed to act by increasing the binding affinity of the stabilizing subunit calstabin2 (FKBP12.6) to RyR2, thereby preventing aberrant Ca2+ leak, even under conditions that promote channel phosphorylation.[2][8][9]

These application notes provide a detailed protocol for analyzing the phosphorylation status of RyR2 and the effects of this compound treatment using immunoprecipitation and western blot techniques.

Signaling Pathway of RyR2 Phosphorylation and this compound Intervention

The following diagram illustrates the signaling cascade leading to RyR2 phosphorylation and the mechanism by which this compound confers its stabilizing effect. Under stress conditions such as β-adrenergic stimulation, PKA and CaMKII are activated, leading to the phosphorylation of RyR2. This phosphorylation can cause the dissociation of the stabilizing protein calstabin2, increasing the channel's open probability and leading to a diastolic Ca2+ leak.[2][3] this compound intervenes by enhancing the rebinding of calstabin2 to the RyR2 complex, thus stabilizing the channel in a closed state.[8][10]

RyR2_Phosphorylation_Pathway cluster_Stimulus Cellular Stress cluster_Kinases Kinase Activation cluster_RyR2_Complex RyR2 Macromolecular Complex cluster_Outcome Cellular Effect Stimulus β-Adrenergic Stimulation PKA PKA Stimulus->PKA activates CaMKII CaMKII Stimulus->CaMKII activates RyR2 RyR2 PKA->RyR2 phosphorylates S2808 CaMKII->RyR2 phosphorylates S2814 RyR2_P Phosphorylated RyR2 (pS2808, pS2814) RyR2->RyR2_P Calstabin2 Calstabin2 Calstabin2->RyR2_P RyR2_P->Calstabin2 causes dissociation Leak Diastolic Ca2+ Leak RyR2_P->Leak Stabilized Stabilized RyR2 (Closed State) JTV519 This compound JTV519->RyR2_P promotes Calstabin2 binding JTV519->Stabilized

References

Application Notes and Protocols for Chronic JTV-519 Administration via Osmotic Minipumps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chronic administration of JTV-519 (also known as K201) using osmotic minipumps in preclinical research. This document covers the mechanism of action, relevant signaling pathways, and detailed protocols for in vivo studies.

Introduction to this compound

This compound is a 1,4-benzothiazepine derivative with significant potential as a cardioprotective and antiarrhythmic agent.[1][2][3][4] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] By modulating RyR2 function, this compound helps to prevent aberrant calcium leakage from the SR, a key contributor to cardiac arrhythmias and contractile dysfunction in conditions such as heart failure.[5][6]

Mechanism of Action

This compound exerts its effects through a multi-faceted interaction with intracellular calcium handling proteins. The primary targets and their interactions are summarized below:

  • Ryanodine Receptor 2 (RyR2) Stabilization: In pathological states like heart failure, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release. This compound is thought to stabilize the closed state of the RyR2 channel, reducing this calcium leak.[5][6] This stabilization is believed to be mediated, at least in part, by increasing the binding affinity of the accessory protein calstabin-2 (FKBP12.6) to the RyR2 complex.[7]

  • Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition: this compound has also been shown to be a Ca2+-dependent blocker of SERCA.[8][9] By slowing the rate of SR calcium loading, this compound may prevent SR calcium overload, a condition that can trigger abnormal RyR2-mediated calcium release.[9]

The following diagram illustrates the proposed signaling pathway and the points of intervention for this compound.

JTV519_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_Cytosol Ca2+ (Cytosol) RyR2->Ca_Cytosol Release (Leak) SERCA SERCA Ca_SR Ca2+ (SR Lumen) SERCA->Ca_SR Ca_SR->RyR2 Ca_Cytosol->SERCA Uptake Calstabin2 Calstabin-2 Calstabin2->RyR2 Stabilizes JTV519 This compound JTV519->RyR2 Stabilizes (enhances Calstabin-2 binding) JTV519->SERCA Inhibits

Figure 1: this compound Mechanism of Action on RyR2 and SERCA.

Quantitative Data from In Vivo Studies

The following tables summarize dosages of this compound and a related compound, S107, used in chronic animal studies.

Compound Species Dose Duration Delivery Method Reference
This compoundMouse0.5 mg/kg/h7 daysOsmotic Minipump[6]
This compoundMouse0.5 mg/kg/h28 daysOsmotic Minipump[7]
This compoundDog0.03 mg/kg/minAcute InfusionContinuous Infusion[3]
S107Mouse20 mg/kg/dNot SpecifiedOsmotic PumpNot Specified in Snippets

Note: The conversion from mg/kg/h to mg/kg/d is a multiplication by 24. For example, 0.5 mg/kg/h is equivalent to 12 mg/kg/d.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Osmotic Minipump Administration

This protocol outlines the preparation of this compound for continuous infusion.

Materials:

  • This compound (K201) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to achieve a 100 mg/mL stock.

    • Ensure complete dissolution by vortexing.

  • Working Solution Preparation:

    • Calculate the required concentration of this compound for the osmotic minipump based on the desired dose, animal weight, and the pump's flow rate.

    • Example Calculation:

      • Desired dose: 0.5 mg/kg/h

      • Animal weight: 25 g (0.025 kg)

      • Pump flow rate (e.g., ALZET Model 1004): 0.11 µL/h

      • Required dose rate: 0.5 mg/kg/h * 0.025 kg = 0.0125 mg/h

      • Required concentration: 0.0125 mg/h / 0.00011 mL/h = 113.6 mg/mL

    • Dilute the this compound stock solution with sterile PBS to the final calculated concentration. Note: Ensure the final concentration of DMSO is kept to a minimum (ideally less than 10%) to avoid potential toxicity.

  • Sterilization:

    • Sterilize the final this compound working solution by passing it through a 0.22 µm sterile syringe filter into a sterile tube.

  • Pump Filling:

    • Following the osmotic minipump manufacturer's instructions, fill the pumps with the sterile this compound solution using aseptic techniques.

Protocol 2: Subcutaneous Implantation of Osmotic Minipump in Mice

This protocol describes the surgical procedure for implanting a pre-filled osmotic minipump.

Materials:

  • Anesthetized mouse

  • ALZET osmotic minipump filled with this compound solution

  • Surgical instruments (scalpel, forceps, scissors)

  • Wound clips or sutures

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Shave the fur from the dorsal mid-scapular region.

    • Disinfect the surgical site with an antiseptic solution.

  • Incision:

    • Make a small midline incision (approximately 1 cm) in the skin over the desired implantation site.

  • Pocket Formation:

    • Insert a pair of blunt forceps into the incision and gently open and close them to create a subcutaneous pocket for the pump. The pocket should be large enough to accommodate the pump without excessive pressure on the surrounding tissues.

  • Pump Implantation:

    • Insert the filled osmotic minipump into the subcutaneous pocket, with the delivery portal facing away from the incision.

  • Wound Closure:

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Administer post-operative analgesics as per your institution's animal care guidelines.

    • Monitor the animal for signs of pain, distress, or infection until recovery is complete.

The following diagram outlines the experimental workflow for a chronic this compound study using osmotic minipumps.

JTV519_Workflow start Start prep_solution Prepare this compound Solution start->prep_solution fill_pump Fill Osmotic Minipump prep_solution->fill_pump surgery Surgical Implantation of Minipump fill_pump->surgery treatment Chronic this compound Administration (e.g., 7-28 days) surgery->treatment data_collection Data Collection (e.g., Echocardiography, ECG) treatment->data_collection endpoint Endpoint Analysis (e.g., Tissue harvesting, Molecular analysis) data_collection->endpoint end End endpoint->end

Figure 2: Experimental workflow for chronic this compound administration.

Osmotic Minipump Selection

The choice of ALZET osmotic minipump model will depend on the required duration of the study and the size of the animal.

Pump Model Series Reservoir Volume Duration Range Suitable for Mice Suitable for Rats
1000 Series100 µL3 days - 6 weeksYesYes
2000 Series200 µL1 day - 6 weeksYes (≥20g)Yes
2ML Series2 mL1 - 4 weeksNoYes (≥150g)

For chronic studies in mice lasting up to 4-6 weeks, the 1004, 2004, or 2006 models are often suitable choices.[10] Always refer to the manufacturer's guidelines for specific model selection based on your experimental needs.[10][11]

Conclusion

Chronic administration of this compound via osmotic minipumps is a reliable and effective method for preclinical studies investigating its long-term therapeutic effects. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo experiments with this promising compound. Careful attention to solution preparation, surgical technique, and post-operative care is essential for successful and reproducible outcomes.

References

Application Notes and Protocols for Electrophysiological Recording of Cardiomyocytes Treated with JTV-519

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the electrophysiological effects of JTV-519 (also known as K201) on cardiomyocytes. This document includes an overview of this compound's mechanism of action, detailed protocols for experimental procedures, and a summary of expected electrophysiological outcomes.

Introduction to this compound

This compound is a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties.[1] Its primary mechanism of action involves the stabilization of the cardiac ryanodine receptor (RyR2) in its closed state.[2] This stabilization reduces diastolic calcium (Ca²⁺) leak from the sarcoplasmic reticulum (SR), a phenomenon implicated in cardiac arrhythmias and heart failure.[2][3][4]

The role of the accessory protein calstabin2 (FKBP12.6) in the action of this compound has been a subject of investigation. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, thereby stabilizing the channel.[4][5] However, other research indicates that this compound can suppress spontaneous Ca²⁺ release independently of calstabin2.[6][7]

Beyond its effects on RyR2, this compound has been shown to modulate other ion channels in cardiomyocytes. It can inhibit the late sodium current (INa), L-type Ca²⁺ current (ICa), and various potassium currents, including the rapid delayed rectifier potassium current (IKr) and the inward rectifier potassium current (IK1).[3][8][9][10][11] These interactions contribute to its overall electrophysiological profile, including its effects on the action potential duration (APD).

Quantitative Data Summary

The following tables summarize the reported electrophysiological effects of this compound on cardiomyocytes.

Table 1: Effects of this compound on Ion Channels

Ion ChannelSpeciesConcentrationEffectReference
INaGuinea Pig1.2 µM (IC50 at -60mV)Inhibition (voltage-dependent)[9]
ICaGuinea Pig1 µMInhibition[9]
IK1Guinea Pig1 µMInhibition[9]
IKrGuinea Pig1.2 µM (IC50)Inhibition[10]
IKsGuinea Pig1 and 5 µMNo significant change[10]
IK.AChGuinea Pig1 µMInhibition[11]

Table 2: Effects of this compound on Ca²⁺ Handling and Action Potential

ParameterSpecies/ModelConcentrationEffectReference
SR Ca²⁺ LeakMurine Cardiomyocytes1 µMReduced ouabain-induced leak[3]
Ca²⁺ Spark FrequencyMurine Cardiomyocytes1 µMSignificantly reduced in response to ouabain[3]
Diastolic ContractionsRat Ventricular Cardiomyocytes1.0 µmol/LDecreased amplitude to ~16% of control[8]
Action Potential Duration (APD)Guinea Pig Atrial Cells0.3 and 1 µMSlight prolongation[11]
Action Potential PlateauGuinea Pig Ventricular MyocytesNot specifiedDecreased duration and height[9]
RyR2 Gene ExpressionHL-1 Cardiomyocytes (control)1 µMIncreased by 89%[12]

Signaling Pathway of this compound

The primary signaling pathway affected by this compound is the regulation of intracellular calcium cycling in cardiomyocytes.

Caption: this compound's primary mechanism of action on the RyR2 receptor.

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology of this compound Treated Cardiomyocytes

This protocol details the whole-cell patch-clamp technique to record action potentials and specific ion channel currents from isolated cardiomyocytes treated with this compound.

Materials:

  • Isolated cardiomyocytes (e.g., from primary culture or iPSC-derived)

  • This compound stock solution (in DMSO)

  • External (Tyrode's) solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution for action potential recording: 120 mM K-aspartate, 20 mM KCl, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA, pH adjusted to 7.2 with KOH.

  • Internal solution for specific ion current recording (adjust as needed for the target channel).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • Microscope.

Procedure:

  • Cell Preparation: Plate isolated cardiomyocytes on glass coverslips and allow them to adhere.

  • This compound Treatment: Prepare fresh dilutions of this compound in the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects. Incubate the cells with the this compound solution for a predetermined time (e.g., 15-30 minutes) before recording. A vehicle control (DMSO in external solution) should be run in parallel.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Action Potential Recording (Current-Clamp):

    • Switch the amplifier to current-clamp mode.

    • Record the resting membrane potential.

    • Inject suprathreshold current pulses (e.g., 1-2 nA for 2-5 ms) to elicit action potentials.

    • Record action potentials at a steady-state pacing frequency (e.g., 1 Hz).

    • Analyze parameters such as resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).

  • Ion Channel Recording (Voltage-Clamp):

    • Switch the amplifier to voltage-clamp mode.

    • Apply specific voltage protocols to isolate and record the ion current of interest (e.g., step protocols to measure ICa or IKr).

    • Analyze current-voltage (I-V) relationships, peak current density, and channel kinetics.

  • Data Analysis: Compare the recorded parameters between control, vehicle-treated, and this compound-treated cells.

Patch_Clamp_Workflow A Cardiomyocyte Isolation and Plating B This compound Incubation (and Vehicle Control) A->B D Giga-seal Formation B->D C Pipette Pulling and Filling C->D E Whole-Cell Configuration D->E F Current-Clamp Recording (Action Potentials) E->F G Voltage-Clamp Recording (Ion Currents) E->G H Data Analysis and Comparison F->H G->H

Caption: Workflow for patch-clamp electrophysiology of this compound treated cells.

Protocol 2: Microelectrode Array (MEA) Electrophysiology of this compound Treated Cardiomyocytes

This protocol describes the use of MEAs to record extracellular field potentials from a syncytium of cardiomyocytes to assess the effects of this compound on network electrophysiology.

Materials:

  • iPSC-derived cardiomyocytes or neonatal primary cardiomyocytes.

  • MEA plates (e.g., 48- or 96-well).

  • MEA recording system with data acquisition and analysis software.

  • Coating solution (e.g., Matrigel® or fibronectin).

  • Cardiomyocyte maintenance medium.

  • This compound stock solution (in DMSO).

Procedure:

  • MEA Plate Preparation: Coat the MEA plates with the appropriate extracellular matrix protein according to the manufacturer's instructions to promote cell attachment and formation of a monolayer.[13]

  • Cell Plating: Seed the cardiomyocytes onto the coated MEA plates at a density that ensures the formation of a spontaneously beating syncytium.[13][14]

  • Cell Culture and Maturation: Culture the cells on the MEA plates for a sufficient period (typically 7-14 days) to allow for the development of a stable, spontaneously beating network.

  • Baseline Recording: Place the MEA plate in the recording system and allow it to equilibrate. Record baseline field potentials from all active electrodes. Key parameters to measure include beat rate, field potential duration (FPD), and conduction velocity.

  • This compound Application: Prepare serial dilutions of this compound in the maintenance medium. Add the this compound solutions (and a vehicle control) to the respective wells of the MEA plate.

  • Post-Treatment Recording: After an appropriate incubation period (e.g., 30-60 minutes), record the field potentials again.

  • Data Analysis: Analyze the recorded data to determine the effects of this compound on the electrophysiological parameters. Look for changes in beat rate, FPD (an indicator of APD), and arrhythmogenic events.

MEA_Workflow A Coat MEA Plate B Seed Cardiomyocytes A->B C Culture to form Syncytium B->C D Baseline Field Potential Recording C->D E Add this compound (and Vehicle Control) D->E F Post-Treatment Recording E->F G Analyze Beat Rate, FPD, and Arrhythmias F->G

Caption: Workflow for MEA electrophysiology of this compound treated cardiomyocytes.

Conclusion

This compound is a multifaceted cardioactive compound with significant potential for the treatment of cardiac arrhythmias and heart failure. Its primary mechanism of stabilizing RyR2 and reducing diastolic Ca²⁺ leak, along with its effects on other key ion channels, makes it a valuable tool for cardiac electrophysiology research. The protocols provided here offer a framework for detailed investigation of its effects on both single-cell and network-level cardiomyocyte electrophysiology. Careful experimental design, including appropriate controls and dose-response studies, is crucial for elucidating the precise impact of this compound in various cardiac models.

References

Quantifying the Impact of Jtv-519 on Ca2+ Sparks and Waves: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the effects of JTV-519 (also known as K201) on spontaneous Ca2+ release events in cardiomyocytes, specifically Ca2+ sparks and waves. This compound is a promising therapeutic agent that stabilizes the ryanodine receptor (RyR2), reducing aberrant Ca2+ leakage from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1] This document outlines detailed protocols for cell preparation, Ca2+ imaging, and data analysis, and presents quantitative data on the efficacy of this compound.

Signaling Pathway of this compound Action

This compound is a 1,4-benzothiazepine derivative that primarily targets the RyR2 channel.[1] Its mechanism of action involves stabilizing the closed state of the RyR2, thereby decreasing the probability of spontaneous Ca2+ release during diastole.[1] This is thought to be achieved by enhancing the binding of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 complex.[2][3] By preventing the dissociation of calstabin-2, particularly under conditions of stress such as PKA hyperphosphorylation, this compound effectively reduces the diastolic SR Ca2+ leak that can trigger Ca2+ sparks and propagating Ca2+ waves.[2]

JTV519_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Calstabin2 Calstabin-2 RyR2->Calstabin2 Enhances binding Ca_SR Ca2+ Ca_leak Diastolic Ca2+ Leak (Sparks/Waves) Ca_SR->Ca_leak Leak Arrhythmia Arrhythmias Ca_leak->Arrhythmia Triggers JTV519 This compound JTV519->RyR2 Stabilizes closed state

This compound stabilizes RyR2, reducing diastolic Ca2+ leak.

Quantitative Effects of this compound on Ca2+ Sparks and Waves

The following tables summarize the quantitative effects of this compound on key parameters of Ca2+ sparks and waves, as reported in various studies. A typical in vitro concentration for this compound is 1 µM.[4][5][6]

Table 1: Effect of this compound on Ca2+ Spark Parameters

ParameterControlThis compound (1 µM)Percentage ChangeReference
Spark Frequency (events/100 µm/s) Varies by modelSignificantly Reduced~35-60% reduction[7][8]
Spark Amplitude (F/F0) ~1.8No significant change or slight decreaseVariable[9]
Spark Width (FWHM, µm) ~2.0No significant changeVariable[9]
Spark Duration (FDHM, ms) ~25No significant change or slight decreaseVariable[9]

Table 2: Effect of this compound on Ca2+ Wave Parameters

ParameterControl (with pro-arrhythmic stimuli)This compound (1 µM)Percentage ChangeReference
Incidence of Ca2+ Waves (%) HighSignificantly Reduced~70-80% reduction[8][10]
Ca2+ Wave Propagation Velocity (µm/s) ~100-150No significant changeVariable[7]

Experimental Protocols

This section provides detailed protocols for the isolation of adult ventricular myocytes, fluorescent Ca2+ indicator loading, and subsequent imaging and analysis of Ca2+ sparks and waves in the presence of this compound.

Experimental Workflow Overview

Experimental_Workflow A 1. Isolation of Adult Ventricular Myocytes B 2. Fluo-4 AM Loading A->B C 3. Cell Treatment (Control vs. This compound) B->C D 4. Confocal Microscopy (Line-Scan Imaging) C->D E 5. Image Analysis (Ca2+ Spark & Wave Quantification) D->E F 6. Data Interpretation E->F

Workflow for quantifying this compound effects on Ca2+ sparks.
Isolation of Adult Ventricular Myocytes

This protocol is adapted from standard enzymatic digestion methods.[7][10][11][12]

Materials:

  • Adult rat or mouse

  • Anesthesia (e.g., pentobarbital)

  • Heparin

  • Langendorff perfusion system

  • Perfusion buffer (Ca2+-free Tyrode's solution)

  • Digestion buffer (Perfusion buffer with collagenase type II and protease type XIV)

  • Stop buffer (Perfusion buffer with 10% fetal bovine serum)

  • Plating medium (e.g., Medium 199)

Procedure:

  • Anesthetize the animal and inject heparin into the peritoneal cavity.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.

  • Switch to the digestion buffer and perfuse until the heart becomes flaccid (approximately 15-20 minutes).

  • Remove the heart from the cannula, mince the ventricular tissue, and gently triturate to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the myocytes at a low speed, remove the supernatant, and resuspend in stop buffer.

  • Gradually reintroduce Ca2+ to the myocytes by sequential washing with increasing concentrations of Ca2+ in the perfusion buffer.

  • Plate the isolated, Ca2+-tolerant, rod-shaped myocytes on laminin-coated coverslips.

Fluorescent Ca2+ Indicator Loading

This protocol uses Fluo-4 AM, a widely used green fluorescent Ca2+ indicator.[9][13][14][15]

Materials:

  • Isolated cardiomyocytes on coverslips

  • Fluo-4 AM stock solution (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Tyrode's solution containing 1.8 mM CaCl2

Procedure:

  • Prepare a loading solution by diluting the Fluo-4 AM stock solution and Pluronic F-127 in Tyrode's solution to final concentrations of 5-10 µM and 0.02%, respectively.

  • Incubate the cardiomyocytes in the loading solution for 20-30 minutes at room temperature in the dark.

  • Wash the cells with fresh Tyrode's solution to remove excess dye.

  • Allow the cells to de-esterify the Fluo-4 AM for at least 20 minutes at room temperature before imaging.

Confocal Microscopy for Ca2+ Spark and Wave Imaging

Line-scan imaging is the preferred method for capturing the high temporal and spatial resolution required for Ca2+ spark analysis.[2][9][16][17]

Equipment:

  • Laser scanning confocal microscope with a 488 nm laser line

  • High numerical aperture oil-immersion objective (e.g., 60x or 100x)

Procedure:

  • Place the coverslip with loaded cardiomyocytes in a perfusion chamber on the microscope stage.

  • Identify a quiescent, rod-shaped myocyte.

  • Switch to line-scan mode and position the scan line along the longitudinal axis of the cell, avoiding the nucleus.

  • Acquire line-scan images (typically 512 pixels per line) at a rate of 1.5-2.0 ms per line for a duration of 2-5 seconds.

  • To induce Ca2+ waves, cells can be paced or treated with agents like isoproterenol or high extracellular Ca2+.

  • For the this compound group, pre-incubate the cells with 1 µM this compound for at least 30 minutes before imaging.

Image Analysis for Ca2+ Spark and Wave Quantification

Automated analysis software is recommended for unbiased and efficient quantification.[2][3][8][18][19]

Software:

  • ImageJ or Fiji with the SparkMaster or xySpark plugin.[3][8][18][19]

Procedure:

  • Import the line-scan images into ImageJ/Fiji.

  • Use the selected plugin to automatically detect and analyze Ca2+ sparks. The software will typically perform background subtraction and identify events based on a thresholding algorithm.

  • The output will provide parameters for each spark, including:

    • Amplitude: Peak fluorescence intensity (F/F0).

    • Frequency: Number of sparks per unit length per unit time.

    • Full Width at Half Maximum (FWHM): Spatial extent of the spark.

    • Full Duration at Half Maximum (FDHM): Temporal duration of the spark.

  • For Ca2+ waves, the incidence can be determined by visual inspection of the line-scan images or by using particle tracking algorithms. The propagation velocity can be calculated from the slope of the wave front in the image.

Conclusion

This compound is a potent stabilizer of the RyR2 channel, effectively reducing the frequency of Ca2+ sparks and the incidence of Ca2+ waves in cardiomyocytes. The protocols outlined in these application notes provide a robust framework for quantifying the efficacy of this compound and other potential RyR2-modulating compounds. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the development of novel therapies for cardiac diseases rooted in aberrant Ca2+ handling.

References

Application of JTV-519 in Mitigating Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of insufficient oxygen supply to tissues, is a significant contributor to cellular dysfunction and is implicated in various cardiovascular diseases, including heart failure.[1][2] At the cellular level, hypoxia can disrupt intracellular calcium (Ca2+) homeostasis in cardiomyocytes, leading to increased diastolic Ca2+ leak from the sarcoplasmic reticulum (SR). This leakage, primarily through the ryanodine receptor 2 (RyR2), can contribute to arrhythmias and impaired cardiac function.[1][2][3] JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has shown promise in stabilizing the RyR2 channel in its closed state, thereby reducing SR Ca2+ leak.[3][4] These application notes provide a summary of the effects of this compound on hypoxia-induced SR Ca2+ leak and detailed protocols for its investigation.

Mechanism of Action

This compound is understood to act as a RyR2 stabilizer.[4] The proposed mechanism involves the binding of this compound to the RyR2 channel, which helps to prevent spontaneous Ca2+ release during diastole.[4] This stabilization is thought to occur by preventing conformational changes that lead to an increased open probability of the channel.[4] Some studies suggest that this compound enhances the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, although it may also act directly on the RyR2 channel complex.[3] By reducing the Ca2+ leak from the SR, this compound can help to prevent the detrimental downstream effects of elevated cytosolic Ca2+, such as delayed afterdepolarizations and subsequent arrhythmias.[4]

Data Summary

The following tables summarize the quantitative effects of this compound on various parameters related to SR Ca2+ leak and gene expression in cardiomyocytes under normoxic (control) and hypoxic conditions.

Table 1: Effect of Hypoxia and this compound on Sarcoplasmic Reticulum Ca2+ Leak

ConditionTreatmentSR Ca2+ Leak (Half-life in seconds)Percentage Change from Control
Control (12% O2)Vehicle420.5 ± 21.6-
Control (12% O2)1 µM this compound867.8 ± 84.2-52% (reduction)
Hypoxia (1% O2)Vehicle256.7 ± 5.6+39% (increase)
Hypoxia (1% O2)1 µM this compound396.4 ± 17.4-35% (reduction vs. Hypoxia)

Data from a study on HL-1 cardiomyocytes cultured for 7 days.[1]

Table 2: Effect of Hypoxia and this compound on RyR2 and SERCA2a Gene Expression

ConditionTreatmentRyR2 Gene Expression (Relative)Percentage Change from ControlSERCA2a Gene Expression (Relative)Percentage Change from Control
Control (12% O2)Vehicle0.77 ± 0.14-11.44 ± 2.32-
Control (12% O2)1 µM this compound1.40 ± 0.36+89%Not significantly changed-
Hypoxia (1% O2)Vehicle0.37 ± 0.16-52%12.13 ± 1.43Not significantly changed
Hypoxia (1% O2)1 µM this compound0.30 ± 0.03No significant change vs. HypoxiaNot significantly changed-

Data from a study on HL-1 cardiomyocytes cultured for 7 days.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of hypoxia-induced SR Ca2+ leak and a typical experimental workflow for studying the effects of this compound.

Hypoxia_Signaling_Pathway cluster_Cell Cardiomyocyte Hypoxia Hypoxia (1% O2) RyR2_destab RyR2 Destabilization Hypoxia->RyR2_destab SR_Ca_Leak SR Ca2+ Leak RyR2_destab->SR_Ca_Leak increases Cytosolic_Ca Increased Cytosolic Ca2+ SR_Ca_Leak->Cytosolic_Ca Arrhythmia Arrhythmias & Cell Dysfunction Cytosolic_Ca->Arrhythmia JTV519 This compound RyR2_stab RyR2 Stabilization JTV519->RyR2_stab promotes RyR2_stab->SR_Ca_Leak reduces

Caption: Hypoxia-induced signaling leading to SR Ca2+ leak and the inhibitory effect of this compound.

Experimental_Workflow cluster_Workflow Experimental Protocol start HL-1 Cardiomyocyte Culture treatment Treatment Groups: - Control (12% O2) - Hypoxia (1% O2) - Control + this compound - Hypoxia + this compound start->treatment incubation 7-Day Incubation treatment->incubation assessment Endpoint Assessments incubation->assessment srcl SR Ca2+ Leak Assay (Fluo-5N) assessment->srcl gene_exp Gene Expression Analysis (qPCR) assessment->gene_exp protein_exp Protein Expression Analysis (Western Blotting) assessment->protein_exp end Data Analysis & Comparison srcl->end gene_exp->end protein_exp->end

Caption: Workflow for investigating this compound's effect on hypoxia-induced SR Ca2+ leak.

Experimental Protocols

Protocol 1: Cell Culture and Hypoxia Exposure

This protocol is based on the methodology described for HL-1 cardiomyocytes.[1][2][5]

Materials:

  • HL-1 Cardiomyocytes

  • Claycomb Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM norepinephrine.

  • Gas-permeable cultureware

  • Hypoxia chamber or incubator with O2 control

  • This compound (stock solution in DMSO)

Procedure:

  • Culture HL-1 cardiomyocytes on gas-permeable cultureware in Claycomb medium.

  • Once cells reach the desired confluency, divide them into four experimental groups:

    • Control: 12% O2, vehicle (DMSO)

    • Control + this compound: 12% O2, 1 µM this compound

    • Hypoxia: 1% O2, vehicle (DMSO)

    • Hypoxia + this compound: 1% O2, 1 µM this compound

  • Place the cultureware for the hypoxia groups into a hypoxic incubator set to 1% O2, 5% CO2, and 94% N2.

  • Place the cultureware for the control groups into a standard incubator with 12% O2 and 5% CO2.

  • Incubate all groups for 7 days. Replace the medium and respective treatments every 48 hours.

Protocol 2: Assessment of Sarcoplasmic Reticulum Ca2+ Leak

This protocol utilizes a fluorescent Ca2+ indicator to measure the rate of Ca2+ leak from the SR.[1][2][5]

Materials:

  • Fluo-5N AM fluorescent probe

  • Tyrode's solution (Ca2+-free)

  • Caffeine (10 mM)

  • Confocal microscope

Procedure:

  • After the 7-day incubation, wash the cells with Ca2+-free Tyrode's solution.

  • Load the cells with Fluo-5N AM by incubating them in the dark at room temperature.

  • Wash the cells again with Ca2+-free Tyrode's solution to remove excess dye.

  • Acquire baseline fluorescence images using a confocal microscope.

  • Rapidly apply 10 mM caffeine to induce the release of Ca2+ from the SR.

  • Record the fluorescence decay over time. The rate of decay is indicative of the SR Ca2+ leak.

  • Calculate the half-life of the fluorescence decay. A shorter half-life indicates a greater Ca2+ leak.

Protocol 3: Gene Expression Analysis by qPCR

This protocol outlines the steps for quantifying the gene expression of RyR2 and SERCA2a.[1][5]

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for RyR2, SERCA2a, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Isolate total RNA from the cultured cardiomyocytes using a commercial RNA isolation kit.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for RyR2, SERCA2a, and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Protocol 4: Protein Expression Analysis by Western Blotting

This protocol is for assessing the protein levels of RyR2 and SERCA2a.[1][5]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against RyR2, SERCA2a, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration using a protein assay.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JTV-519 Concentration to Prevent Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of JTV-519, a potent ryanodine receptor (RyR2) stabilizer. The following information is designed to help you mitigate off-target effects and ensure the fidelity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as K201, is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the closed state of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] This stabilization is thought to prevent abnormal diastolic Ca2+ leakage from the SR, which is implicated in cardiac arrhythmias and heart failure.[1][2] The precise mechanism is still under investigation, with some studies suggesting that this compound enhances the binding of the stabilizing protein calstabin-2 (FKBP12.6) to RyR2, while others indicate it can act independently of calstabin-2.[2][3]

Q2: What are the known off-target effects of this compound?

A2: this compound is known to be a multi-channel blocker and can exhibit several off-target effects, particularly at higher concentrations. These include:

  • SERCA Inhibition: this compound can act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[4]

  • L-type Ca2+ Channel Blockade: Due to its structural similarity to diltiazem, this compound can inhibit L-type Ca2+ channels, which may affect calcium influx during the cardiac action potential.[1][5][6]

  • Partial Agonism of Ryanodine Receptors: Under certain conditions, particularly at higher concentrations, this compound has been observed to act as a partial agonist of ryanodine receptors.[4]

Q3: What is a typical effective concentration range for this compound in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. However, most in vitro studies report using concentrations ranging from 0.3 µM to 3 µM.[1][6][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model. Some studies have noted a decrease in the beneficial effects of this compound at concentrations as low as 1 µM, highlighting the importance of careful concentration optimization.[1]

Troubleshooting Guide

Problem 1: I am not observing the expected therapeutic effect of this compound on reducing intracellular Ca2+ sparks.

  • Possible Cause 1: Suboptimal this compound Concentration. The concentration of this compound may be too low to effectively stabilize RyR2 in your experimental system. Conversely, at higher concentrations, off-target effects could be masking the intended therapeutic effect.

    • Solution: Perform a concentration-response experiment to determine the optimal concentration. See the detailed protocol below for "Determining the Optimal this compound Concentration."

  • Possible Cause 2: Calstabin-2 Depletion. In some experimental models, the effect of this compound is dependent on the presence of calstabin-2.[8][9] If your cells have significantly reduced levels of calstabin-2, the efficacy of this compound may be diminished.

    • Solution: Assess the expression levels of calstabin-2 in your experimental model. Consider using experimental models with known calstabin-2 expression levels for comparison.

  • Possible Cause 3: Experimental Conditions. The composition of your experimental buffer, particularly the Ca2+ concentration, can influence the activity of this compound.

    • Solution: Ensure your experimental conditions are consistent and well-controlled. Refer to published studies using similar experimental models for appropriate buffer compositions.

Problem 2: I am observing a decrease in cell viability or unexpected changes in cellular function after applying this compound.

  • Possible Cause 1: Off-Target Effects at High Concentrations. The concentration of this compound you are using may be high enough to induce off-target effects, such as inhibition of SERCA or L-type Ca2+ channels, leading to cellular dysfunction or toxicity.

    • Solution: Lower the concentration of this compound. Perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells. See the protocol for "Assessing this compound Cytotoxicity" below.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in your experiment.

    • Solution: Always include a vehicle control (solvent alone) in your experiments to account for any effects of the solvent. Ensure the final solvent concentration is below the toxic threshold for your cells.

Data Presentation: this compound Concentration and Off-Target Effects

ParameterConcentration/ValueExperimental SystemReference
Effective Concentration (In Vitro) 0.3 µM - 3 µMCardiomyocytes[1][6][7]
Decline in Response ≥ 1 µMFailing Hearts[1]
SERCA Inhibition (IC50) 5 µM (SkM SR, 0.25 µM Ca2+)Skeletal Muscle Sarcoplasmic Reticulum[4]
SERCA Inhibition (IC50) 9 µM (Cardiac Muscle, 0.25 µM Ca2+)Cardiac Muscle Sarcoplasmic Reticulum[4]
SERCA Inhibition (IC50) 13 µM (SkM SR, 2 µM Ca2+)Skeletal Muscle Sarcoplasmic Reticulum[4]
SERCA Inhibition (IC50) 19 µM (Cardiac Muscle, 2 µM Ca2+)Cardiac Muscle Sarcoplasmic Reticulum[4]
L-type Ca2+ Channel Inhibition Observed at 3 µMRat Cardiomyocytes[5]
RyR1 Partial Agonism ≥ 5 µMSkeletal Muscle Microsomes[4]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

Objective: To identify the concentration range of this compound that effectively reduces RyR2-mediated Ca2+ leak without inducing significant off-target effects.

Methodology:

  • Cell Preparation: Isolate or culture cardiomyocytes according to your standard protocol.

  • Ca2+ Indicator Loading: Load the cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) as per the manufacturer's instructions.

  • Concentration-Response Curve:

    • Prepare a series of this compound dilutions in your experimental buffer, ranging from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 10 µM). Include a vehicle control (DMSO).

    • Perfuse the cells with each concentration for a predetermined incubation period (e.g., 15-30 minutes).

    • Induce Ca2+ sparks by a method appropriate for your model (e.g., low-frequency electrical stimulation, application of a sub-threshold concentration of caffeine, or creating a Ca2+ overload condition).

    • Acquire line-scan confocal images to record Ca2+ spark frequency, amplitude, and duration.

  • Data Analysis:

    • Quantify Ca2+ spark parameters for each this compound concentration.

    • Plot the percentage reduction in Ca2+ spark frequency against the this compound concentration to generate a concentration-response curve.

    • The optimal concentration will be within the range that provides a significant reduction in Ca2+ sparks before any signs of cellular dysfunction or toxicity are observed.

Protocol 2: Assessing Off-Target Effects on SERCA Activity

Objective: To measure the inhibitory effect of this compound on SERCA activity.

Methodology:

  • Microsome Preparation: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue.

  • SERCA Activity Assay:

    • Use a commercially available SERCA activity assay kit or a standard enzyme-coupled spectrophotometric assay that measures ATP hydrolysis.

    • Incubate the SR microsomes with varying concentrations of this compound and a fixed concentration of Ca2+. It is important to test a range of Ca2+ concentrations (e.g., from diastolic to systolic levels) as the inhibitory effect of this compound is Ca2+-dependent.[4]

    • Initiate the reaction by adding ATP.

    • Measure the rate of ATP hydrolysis.

  • Data Analysis:

    • Calculate the percentage inhibition of SERCA activity for each this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of SERCA activity) by fitting the data to a dose-response curve.

Protocol 3: Assessing Off-Target Effects on L-type Ca2+ Channels

Objective: To evaluate the effect of this compound on L-type Ca2+ channel currents.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes suitable for patch-clamp electrophysiology.

  • Whole-Cell Patch-Clamp:

    • Establish a whole-cell patch-clamp configuration.

    • Use an internal solution containing Cs+ to block K+ currents and an external solution containing a Na+ channel blocker (e.g., tetrodotoxin) to isolate the L-type Ca2+ current (ICa,L).

    • Apply a voltage-clamp protocol to elicit ICa,L (e.g., depolarizing steps from a holding potential of -40 mV to various test potentials).

    • Record baseline ICa,L.

    • Perfuse the cell with a solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.

  • Data Analysis:

    • Measure the peak ICa,L amplitude before and after the application of this compound.

    • Calculate the percentage inhibition of ICa,L.

Protocol 4: Assessing this compound Cytotoxicity

Objective: To determine the concentration at which this compound induces cell death.

Methodology:

  • Cell Culture: Plate your cells of interest in a multi-well plate.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for a relevant duration (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity.

  • Cytotoxicity Assay:

    • Use a standard cytotoxicity assay, such as the MTT assay, LDH release assay, or a live/dead cell staining kit.

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Quantify cell viability for each this compound concentration.

    • Determine the CC50 (the concentration of this compound that causes 50% cell death).

Visualizations

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum RyR2 RyR2 (Ryanodine Receptor 2) SERCA SERCA Ca_SR Ca2+ Store SERCA->Ca_SR Ca_SR->RyR2 Release Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->SERCA Uptake JTV519 This compound JTV519->RyR2 Stabilizes (On-Target) JTV519->SERCA Inhibits (Off-Target) L_type L-type Ca2+ Channel JTV519->L_type Inhibits (Off-Target) L_type->Ca_Cytosol Influx Cell_Membrane Cell Membrane Experimental_Workflow start Start: Prepare Cell Model dose_response 1. Concentration-Response Curve (Ca2+ Spark Analysis) start->dose_response determine_optimal 2. Determine Optimal Concentration (Effective Range) dose_response->determine_optimal off_target_screen 3. Screen for Off-Target Effects (SERCA & L-type Ca2+ Channel Assays) determine_optimal->off_target_screen cytotoxicity 4. Assess Cytotoxicity (MTT or LDH Assay) off_target_screen->cytotoxicity refine_concentration 5. Refine Working Concentration cytotoxicity->refine_concentration final_protocol Final Optimized Protocol refine_concentration->final_protocol Troubleshooting_Logic issue Issue Encountered (e.g., No Effect, Toxicity) check_conc Is the concentration within the optimal range? issue->check_conc check_viability Is there evidence of cytotoxicity? check_conc->check_viability Yes adjust_conc Adjust Concentration (Higher or Lower) check_conc->adjust_conc No check_off_target Could off-target effects be interfering? check_viability->check_off_target No check_viability->adjust_conc Yes check_off_target->adjust_conc Yes reassess Re-evaluate On-Target Effect adjust_conc->reassess

References

JTV-519 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting variability in experimental outcomes when working with JTV-519 (also known as K201). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing inconsistent effects of this compound on sarcoplasmic reticulum (SR) Ca2+ leak?

A1: Variability in the effect of this compound on SR Ca2+ leak can arise from several factors related to its mechanism of action and the experimental setup. This compound is a 1,4-benzothiazepine derivative that primarily stabilizes the closed state of the cardiac ryanodine receptor (RyR2), thus reducing diastolic Ca2+ leak from the sarcoplasmic reticulum.[1][2] However, its efficacy can be influenced by the following:

  • Calstabin2 (FKBP12.6) Association: The role of calstabin2 in mediating the effects of this compound is a subject of ongoing research. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, which is crucial for channel stabilization, particularly in conditions like heart failure where RyR2 may be PKA-hyperphosphorylated and depleted of calstabin2.[3][4][5] Conversely, other studies indicate that this compound can suppress spontaneous Ca2+ release from RyR2 irrespective of its association with FKBP12.6.[6][7] Variability in calstabin2 expression levels or its binding state in your experimental model could therefore lead to inconsistent results.

  • This compound Concentration: The effects of this compound are dose-dependent. While effective concentrations are reported in the low micromolar range (e.g., 1 µM), some studies have noted a lack of improvement or even a decline in response at higher concentrations.[2][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model and experimental conditions.

  • Off-Target Effects: this compound is also known to be a multi-channel blocker and can act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[9][10][11] These off-target effects, particularly SERCA inhibition, can influence SR Ca2+ load and indirectly affect Ca2+ leak, potentially confounding the direct effects on RyR2.

Troubleshooting Steps:

  • Verify Calstabin2 Status: If possible, assess the expression levels and RyR2-binding status of calstabin2 in your experimental model. This can be done via co-immunoprecipitation and western blotting.

  • Optimize this compound Concentration: Perform a detailed concentration-response analysis to identify the optimal working concentration of this compound in your system.

  • Control for Off-Target Effects: Be mindful of potential off-target effects. For instance, when studying the direct effects on RyR2, it may be necessary to design experiments that can distinguish between RyR2 stabilization and SERCA inhibition.

Q2: My experimental model (e.g., non-failing myocardium, specific cell line) does not show the expected therapeutic effect of this compound. Why might this be?

A2: The therapeutic effects of this compound are often most pronounced in pathological conditions where RyR2 channels are destabilized.

  • Disease Model Dependence: this compound is particularly effective at reducing SR Ca2+ leak in the context of heart failure, where RyR2 channels are often PKA-hyperphosphorylated and exhibit increased open probability.[1][3] In non-failing myocardium or under basal conditions, where RyR2 is more stable, the effect of this compound may be less apparent or even result in negative inotropy.[12]

  • Cell Line Specificity: When using heterologous expression systems like HEK-293 cells, the cellular context is different from that of a cardiomyocyte. The presence and stoichiometry of important regulatory proteins, such as calstabin2, and the activity of signaling kinases (e.g., PKA, CaMKII) can differ, leading to varied responses to this compound.[6][7]

Troubleshooting Steps:

  • Induce RyR2 Destabilization: To observe a more robust effect of this compound in a healthy cardiomyocyte model, consider inducing RyR2-mediated Ca2+ leak using agents like ouabain or through β-adrenergic stimulation (e.g., with isoproterenol).[13][14]

  • Characterize Your Cell Line: If using an expression system, ensure that all necessary components for RyR2 regulation are present or co-expressed.

Q3: I am seeing variability in the effects of this compound on cardiomyocyte contractility. What could be the cause?

A3: this compound's impact on contractility is a net result of its effects on multiple ion channels and Ca2+ handling proteins.

  • Negative Inotropy at Baseline: In healthy, non-failing cardiac muscle, this compound can have a negative inotropic (force-reducing) effect.[12] This is likely due to the stabilization of RyR2 in its closed state, which can reduce the amplitude of the systolic Ca2+ transient.

  • Complex Effects under Pathological Conditions: In failing hearts, by reducing the diastolic Ca2+ leak, this compound can improve SR Ca2+ load over time, leading to an improved systolic Ca2+ release and contractility. However, its additional properties as a multi-channel blocker could also influence contractility.

Troubleshooting Steps:

  • Measure Both Diastolic and Systolic Ca2+: To understand the effects on contractility, it is important to measure both diastolic Ca2+ levels (to assess leak) and the amplitude and kinetics of the systolic Ca2+ transient.

  • Assess SR Ca2+ Load: Measure the SR Ca2+ content (e.g., using a rapid caffeine application) to determine if this compound is affecting SR Ca2+ load in your experiments.

Data Presentation

Table 1: Summary of Reported Effects of this compound on Ca2+ Handling and Cardiac Function

ParameterExperimental ModelConditionThis compound ConcentrationObserved EffectReference
SR Ca2+ Leak HL-1 CardiomyocytesHypoxia1 µMReduced by 35%[8]
SR Ca2+ Leak (Ca2+ Spark Frequency) Murine CardiomyocytesOuabain-induced1 µmol·L⁻¹Decreased[12][13]
Rate of Ca2+ Release Isolated SR from Failing Canine HeartsHeart FailureNot specifiedIncreased[1]
[3H]ryanodine Binding Isolated SR from Failing Canine HeartsHeart FailureNot specifiedIncreased[1]
RyR2 Gene Expression HL-1 CardiomyocytesControl1 µMIncreased by 89%[8]
Ejection Fraction Mice with Myocardial InfarctionHeart FailureNot specifiedIncreased from 31.1% to 45.8%[3]
Diastolic Contractions Rat Ventricular Cardiomyocytesβ-adrenergic stimulation1.0 µmol/LAmplitude decreased to ~16% of control[14]

Experimental Protocols

Protocol 1: Induction and Measurement of SR Ca2+ Leak in Isolated Cardiomyocytes

This protocol is adapted from studies investigating the effects of this compound on induced SR Ca2+ leak.[13]

  • Cell Preparation: Isolate ventricular cardiomyocytes from the desired animal model (e.g., mouse, rat).

  • Ca2+ Indicator Loading: Load the cardiomyocytes with a fluorescent Ca2+ indicator such as Fluo-4 AM.

  • Perfusion and Stimulation: Place the cells in a perfusion chamber on the stage of a confocal microscope. Superfuse with a Tyrode's solution at 37°C. Electrically stimulate the cells at a steady frequency (e.g., 1 Hz).

  • Induction of Ca2+ Leak: To induce SR Ca2+ leak, perfuse the cells with a solution containing a triggering agent such as ouabain (e.g., 100 µmol·L⁻¹).

  • This compound Application: In a parallel group of cells, co-perfuse with ouabain and the desired concentration of this compound (e.g., 1 µmol·L⁻¹).

  • Data Acquisition: Record line-scan images of the cardiomyocytes to measure intracellular Ca2+ transients and spontaneous Ca2+ release events (Ca2+ sparks).

  • Analysis: Quantify the frequency and amplitude of Ca2+ sparks as a measure of SR Ca2+ leak. Also, measure systolic and diastolic intracellular Ca2+ concentrations.

Protocol 2: Co-immunoprecipitation to Assess Calstabin2-RyR2 Binding

This protocol is based on methods used to determine the association of calstabin2 with the RyR2 complex.[3]

  • Tissue/Cell Lysis: Homogenize heart tissue or lyse cardiomyocytes in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against RyR2 overnight at 4°C.

  • Bead Capture: Add protein A/G-agarose beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RyR2 and calstabin2 (FKBP12.6).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the amount of calstabin2 co-immunoprecipitated with RyR2.

Visualizations

JTV519_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2_open RyR2 (Open State) Ca_Cytosol Diastolic Ca2+ RyR2_open->Ca_Cytosol Ca2+ Leak RyR2_closed RyR2 (Closed State) RyR2_closed->RyR2_open Inhibits Transition SERCA SERCA Ca_SR Ca2+ in SR SERCA->Ca_SR Ca_Cytosol->SERCA Ca2+ Uptake JTV519 This compound JTV519->RyR2_closed Stabilizes JTV519->SERCA Inhibits (Off-target) Calstabin2 Calstabin2 JTV519->Calstabin2 May Enhance Binding Calstabin2->RyR2_closed

Caption: Mechanism of action of this compound on cardiac myocyte Ca2+ handling.

Troubleshooting_Workflow start Inconsistent this compound Results check_concentration Is this compound concentration optimized? start->check_concentration dose_response Perform dose-response experiment check_concentration->dose_response No check_model Is the experimental model appropriate? check_concentration->check_model Yes dose_response->check_model induce_leak Consider inducing RyR2 leak (e.g., with ouabain) check_model->induce_leak No (e.g., healthy tissue) check_calstabin2 Assess calstabin2 status (expression/binding) check_model->check_calstabin2 Yes (e.g., disease model) induce_leak->check_calstabin2 consider_off_target Consider off-target effects (e.g., on SERCA) check_calstabin2->consider_off_target end Consistent Results consider_off_target->end

Caption: A logical workflow for troubleshooting this compound experimental variability.

References

Addressing the dose-dependent effects of Jtv-519 in heart failure models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JTV-519 (also known as K201) in heart failure research. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the context of heart failure?

A1: this compound is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state within the sarcoplasmic reticulum (SR) of cardiomyocytes. In heart failure, RyR2 channels can become "leaky," leading to an abnormal diastolic Ca2+ leak from the SR. This leak can cause cellular Ca2+ overload, delayed afterdepolarizations, and arrhythmias, contributing to cardiac dysfunction. This compound mitigates this by reducing the open probability of RyR2 during diastole, thereby preventing the pathological Ca2+ leak.

Q2: Is the binding of calstabin2 (FKBP12.6) to RyR2 necessary for the therapeutic effect of this compound?

A2: This is a topic of ongoing debate in the scientific community. Some studies suggest that this compound enhances the binding affinity of calstabin2 to PKA-hyperphosphorylated RyR2, which is often depleted in heart failure, thereby stabilizing the channel. In fact, some research indicates that the beneficial effects of this compound are not observed in calstabin2-deficient mice. However, other studies have demonstrated that this compound can suppress spontaneous Ca2+ release from the SR irrespective of calstabin2 association, suggesting a direct effect on the RyR2 channel. Researchers should be aware of this controversy when interpreting their results.

Q3: What are the known off-target effects of this compound?

A3: this compound is known to be a multi-channel blocker. Besides its primary target, RyR2, it can also inhibit other ion channels in cardiomyocytes, including the L-type Ca2+ current (ICa), the fast sodium current (INa), and potassium currents (IKr, IK1). Additionally, some studies have reported a Ca2+-dependent inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). These off-target effects can be concentration-dependent and may contribute to the overall observed phenotype in experimental models.

Q4: What is the typical dose range for this compound in in vitro and in vivo heart failure models?

A4: The optimal dose of this compound is highly dependent on the specific model and experimental conditions. In vitro studies with isolated cardiomyocytes often use concentrations ranging from 0.3 µM to 3.0 µM. It has been noted that at 0.3 µM, there may be no improvement, and at 1 µM, a decline in response has been observed in some failing heart models. For in vivo studies in animal models, this compound is often administered via continuous infusion (e.g., using osmotic minipumps) at doses around 0.5 mg·kg-1·h-1. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant effect of this compound on Ca2+ leak. Suboptimal Dose: The concentration of this compound may be too low to elicit a response in your specific heart failure model.Perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal effective dose.
Advanced Disease State: The heart failure model may be too advanced, with irreversible changes to the RyR2 complex or other cellular machinery.Characterize the stage of heart failure in your model and consider applying this compound at an earlier time point.
Calstabin2-Independent Ca2+ Leak: The underlying cause of Ca2+ leak in your model may not be addressable by stabilizing the RyR2-calstabin2 interaction.Investigate other potential mechanisms of Ca2+ leak in your model.
Decreased cardiomyocyte contractility with this compound treatment. Off-Target Effects: this compound can inhibit L-type Ca2+ channels and SERCA, which are crucial for excitation-contraction coupling. This is more likely at higher concentrations.Use the lowest effective concentration of this compound. Consider using patch-clamp techniques to assess the effect of your this compound concentration on ICa.
Inconsistent results between experiments. Variability in Heart Failure Model: The severity of the heart failure phenotype can vary between animals or cell preparations.Ensure strict standardization of your heart failure induction protocol. Use appropriate markers to stratify animals or cell batches by disease severity.
Drug Stability: this compound solution may have degraded over time.Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer, protected from light.
Unexpected pro-arrhythmic effects. Complex Electrophysiological Effects: The multi-channel blocking properties of this compound can alter the cardiac action potential in unpredictable ways, especially at higher doses.Perform detailed electrophysiological studies (e.g., action potential duration measurements) to understand the full effect of this compound in your model.

Quantitative Data on this compound Effects

Table 1: Dose-Dependent Effects of this compound on Cardiomyocyte Function (in vitro)

ConcentrationParameterModel SystemObserved Effect
1.0 µMCa2+ Spark FrequencyMurine Cardiomyocytes (Ouabain-induced Ca2+ overload)Significantly reduced.
1.0 µMDiastolic ContractionsRat Cardiomyocytes (β-adrenergic stimulation)Amplitude decreased to ~16% of control.
0.3 - 3.0 µMCa2+ Transient AmplitudeRat CardiomyocytesDose-dependent decrease.
1.0 µMCell Shortening AmplitudeRat CardiomyocytesReduced by ~53%.
1.0 µMSR Ca2+ LeakHypoxic HL-1 CardiomyocytesReduced by 35%.

Table 2: Effects of this compound on Cardiac Function in Heart Failure Models (in vivo)

DoseParameterModel SystemObserved Effect
0.5 mg·kg-1·h-1 (i.v.)Ejection Fraction (EF) & Fractional Shortening (FS)CLP MiceSignificantly increased.
0.5 mg·kg-1·h-1 (osmotic pump)Ejection Fraction (EF)WT Mice (Myocardial Infarction)Increased to 45.8% from 31.1% in placebo.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is a generalized procedure and may require optimization for specific species.

  • Anesthesia and Heart Excision:

    • Anesthetize the animal according to approved institutional protocols.

    • Perform a thoracotomy and quickly excise the heart, placing it in ice-cold, Ca2+-free Tyrode's solution.

  • Langendorff Perfusion:

    • Cannulate the aorta and mount the heart on a Langendorff apparatus.

    • Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.

    • Switch to a digestion solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV) in Ca2+-free Tyrode's solution.

    • Perfuse until the heart becomes flaccid (typically 10-20 minutes).

  • Cell Dissociation and Filtration:

    • Remove the heart from the cannula and mince the ventricular tissue in the digestion solution.

    • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

    • Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Calcium Reintroduction:

    • Gradually reintroduce Ca2+ to the cell suspension in a stepwise manner to a final concentration of 1.0-1.8 mM.

    • Allow cells to stabilize for at least 30 minutes before use.

Protocol 2: Confocal Calcium Imaging in Isolated Cardiomyocytes
  • Cell Loading with Fluorescent Ca2+ Indicator:

    • Incubate isolated cardiomyocytes with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.

    • Allow sufficient time for de-esterification of the dye.

  • Experimental Setup:

    • Place a coverslip with dye-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted confocal microscope.

    • Superfuse the cells with Tyrode's solution containing the desired Ca2+ concentration.

  • Image Acquisition:

    • Use line-scan mode to achieve high temporal resolution of Ca2+ transients and sparks.

    • Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

  • This compound Application:

    • Establish a baseline recording.

    • Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.

    • Allow for an equilibration period before recording the post-treatment effects.

  • Data Analysis:

    • Analyze the recorded line-scan images to quantify Ca2+ transient amplitude, decay kinetics, and Ca2+ spark frequency and characteristics.

Visualizations

JTV519_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Leaky in HF) Ca_Cytosol Diastolic Ca2+ Leak RyR2->Ca_Cytosol Ca2+ Leak Ca_SR Ca2+ Arrhythmia Arrhythmias & Dysfunction Ca_Cytosol->Arrhythmia JTV519 This compound JTV519->RyR2 Stabilizes Closed State Calstabin2 Calstabin2 JTV519->Calstabin2 Enhances Binding? Calstabin2->RyR2 Stabilizes (displaced in HF)

Caption: Mechanism of action of this compound in heart failure.

experimental_workflow start Start: Heart Failure Model isolate Isolate Cardiomyocytes start->isolate load Load with Ca2+ Indicator isolate->load baseline Record Baseline Ca2+ Transients/Sparks load->baseline treat Treat with this compound (Dose-Response) baseline->treat record Record Post-Treatment Data treat->record analyze Analyze Ca2+ Dynamics record->analyze end End: Quantify this compound Effect analyze->end

Caption: Experimental workflow for assessing this compound effects.

Technical Support Center: JTV-519 Efficacy in Failing Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JTV-519 (also known as K201) to improve the function of failing cardiomyocytes. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in failing cardiomyocytes?

This compound is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) on the sarcoplasmic reticulum (SR) of cardiac muscle cells.[1] In heart failure, RyR2 channels can become "leaky," leading to abnormal diastolic Ca²⁺ release from the SR. This compound binds to RyR2, promoting its closed state and thereby reducing this detrimental Ca²⁺ leak.[1] This helps to restore normal intracellular Ca²⁺ handling, which is crucial for proper cardiomyocyte contraction and relaxation.

Q2: How does this compound interact with calstabin2 (FKBP12.6)?

The interaction between this compound and calstabin2 (the 12.6 kDa FK506-binding protein) is a key aspect of its mechanism, though some nuances are still under investigation. In many models of heart failure, RyR2 becomes hyperphosphorylated, leading to the dissociation of calstabin2.[2] Calstabin2 is a crucial protein that stabilizes RyR2 in its closed state.[1] this compound has been shown to increase the binding affinity of calstabin2 for RyR2, even for hyperphosphorylated channels, which helps to prevent the diastolic Ca²⁺ leak.[2][3] However, some studies suggest that this compound can suppress spontaneous SR Ca²⁺ release independently of its effect on calstabin2 association, indicating it may also directly alter RyR2 channel gating.[4][5]

Q3: What is the optimal concentration of this compound for in vitro experiments with cardiomyocytes?

The optimal concentration of this compound can vary depending on the specific experimental model and conditions. However, a frequently cited effective concentration in in vitro studies is 1 µM.[4][6][7] At this concentration, this compound has been shown to significantly reduce SR Ca²⁺ leakage.[6][8] It is important to note that this compound can exhibit a dose-dependent response. Some studies have reported no improvement at lower concentrations (e.g., 0.3 µM) and a potential decline in beneficial effects at higher concentrations.[1] Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Besides RyR2, are there other known cellular targets of this compound?

Yes, while this compound is primarily known for its effects on RyR2, it is considered a multi-channel blocker.[4] It has been reported to inhibit other ion channels, including L-type Ca²⁺ channels, fast Na⁺ channels (I_Na), and some potassium channels (I_Kr, I_K1).[4] Additionally, some research suggests that this compound can act as a Ca²⁺-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[9][10] These off-target effects should be considered when interpreting experimental results.

Troubleshooting Guide

Problem 1: No significant reduction in diastolic Ca²⁺ sparks/leak after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell model. Concentrations ranging from 0.3 µM to 3 µM have been used in the literature.[11] A concentration of 1 µM is a common starting point.[4][6][7]

  • Possible Cause 2: Inadequate Pre-incubation Time.

    • Solution: Ensure a sufficient pre-incubation period for this compound to exert its effects. A pre-incubation time of at least 1 hour is often used in cardiomyocyte experiments.[4]

  • Possible Cause 3: Issues with the Heart Failure Model.

    • Solution: Verify that your experimental model of cardiomyocyte failure exhibits a clear phenotype of increased diastolic Ca²⁺ leak. This can be confirmed by comparing with control, non-failing cardiomyocytes. Without a significant baseline leak, the effect of this compound may not be apparent.

  • Possible Cause 4: this compound Stock Solution Integrity.

    • Solution: this compound is typically dissolved in DMSO. Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Problem 2: Observed negative inotropic effects (decreased contractility) after this compound application.

  • Possible Cause 1: Off-target Effects on Other Ion Channels.

    • Solution: this compound can block L-type Ca²⁺ channels, which would reduce the trigger for Ca²⁺-induced Ca²⁺ release and thus decrease contractility.[4] This effect may be more pronounced at higher concentrations. Consider using the lowest effective concentration determined from your dose-response studies.

  • Possible Cause 2: Effect on SERCA.

    • Solution: this compound has been shown to inhibit SERCA, which would reduce SR Ca²⁺ load and consequently decrease the amount of Ca²⁺ available for release during systole.[9] This can manifest as reduced contraction amplitude.

  • Possible Cause 3: Baseline Condition of Cardiomyocytes.

    • Solution: In non-failing human myocardium, this compound has been observed to be negatively inotropic at baseline.[4][7] Its beneficial effects are more prominent in the context of Ca²⁺ overload or heart failure. Ensure your experimental conditions mimic a disease state where RyR2 stabilization is beneficial.

Problem 3: Unexpected changes in RyR2 gene or protein expression.

  • Possible Cause 1: Experimental Conditions.

    • Solution: One study observed that 1 µM this compound increased RyR2 gene expression under normoxic (12% O₂) conditions but not under hypoxic (1% O₂) conditions in HL-1 cardiomyocytes.[6][8] Be mindful of the specific culture conditions, as they can influence the transcriptional response to this compound.

  • Possible Cause 2: Long-term Treatment.

    • Solution: Most studies on this compound's mechanism focus on acute effects on channel function. Long-term incubation may lead to compensatory changes in gene and protein expression. If you are performing chronic treatment studies, it is important to include appropriate time-course experiments.

Quantitative Data Summary

Table 1: Effect of this compound on Sarcoplasmic Reticulum Ca²⁺ Leakage

Cell TypeConditionThis compound Concentration% Reduction in SR Ca²⁺ LeakageReference
HL-1 CardiomyocytesControl (12% O₂)1 µM52%[6][8]
HL-1 CardiomyocytesHypoxia (1% O₂)1 µM35%[6][8]
Murine CardiomyocytesOuabain-induced Ca²⁺ overload1 µmol·L⁻¹Significantly reduced Ca²⁺ spark frequency[4]

Table 2: Dose-Dependent Effects of this compound

ConcentrationObserved EffectReference
0.3 µMNo improvement seen in failing hearts.[1]
1 µMSignificant reduction in SR Ca²⁺ leakage and Ca²⁺ spark frequency.[4][6][8]
>1 µMPotential for negative inotropic effects and decline in beneficial response.[1]

Experimental Protocols

Protocol 1: Isolation of Adult Murine Ventricular Cardiomyocytes

This protocol is adapted from methodologies described in the literature.[4]

  • Anesthesia and Heart Excision: Anesthetize an adult mouse (e.g., FVB/N strain) with isoflurane and perform cervical dislocation.[4] Rapidly excise the heart and place it in ice-cold, Ca²⁺-free Tyrode's solution.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with Ca²⁺-free Tyrode's solution containing taurine (15 mmol·L⁻¹) for approximately 4 minutes to wash out the blood.[4]

  • Enzymatic Digestion: Switch to a perfusion solution containing collagenase Type II (e.g., 285 U·mg⁻¹) and continue perfusion for about 7 minutes, or until the heart becomes flaccid.[4]

  • Cell Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a petri dish containing the collagenase solution. Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Calcium Reintroduction: Gradually increase the extracellular Ca²⁺ concentration in a stepwise manner to a final concentration of 1 mmol·L⁻¹.[4] This is a critical step to prevent hypercontraction of the cells.

  • Cell Selection: Allow the cells to settle. Only quiescent, rod-shaped ventricular cardiomyocytes with clear striations should be used for experiments.

Protocol 2: Measurement of Sarcoplasmic Reticulum Ca²⁺ Leak (Ca²⁺ Sparks)

This protocol is based on confocal Ca²⁺ imaging techniques.[4]

  • Cell Loading: Incubate isolated cardiomyocytes with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Confocal Microscopy Setup: Place the coverslip with dye-loaded cells in a perfusion chamber on the stage of an inverted confocal microscope equipped with a high numerical aperture oil-immersion objective (e.g., 40x/1.3).[4]

  • Line-Scan Imaging: To record Ca²⁺ sparks, use the line-scan mode of the confocal microscope. Draw a scan line along the longitudinal axis of a cardiomyocyte, avoiding the nucleus.[4] Scan the line repeatedly at a high temporal resolution (e.g., every 1.54 ms).[4]

  • Experimental Conditions: Perfuse the cells with Tyrode's solution at 37°C. To induce a failing phenotype, you can use pharmacological agents like ouabain (e.g., 100 µmol·L⁻¹) or model conditions such as hypoxia.[4]

  • This compound Application: Pre-incubate the cardiomyocytes with the desired concentration of this compound (e.g., 1 µmol·L⁻¹) for at least 1 hour before and during the experiment.[4]

  • Data Analysis: The resulting line-scan images will show transient, localized Ca²⁺ release events (Ca²⁺ sparks). Analyze the frequency, amplitude, and spatial/temporal characteristics of these sparks using appropriate software. A reduction in Ca²⁺ spark frequency in the this compound treated group compared to the control (failing) group indicates a reduction in SR Ca²⁺ leak.

Visualizations

JTV519_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cardiomyocyte Cytosol cluster_HF Heart Failure Condition RyR2 RyR2 Channel (Ryanodine Receptor) Calstabin2 Calstabin2 (FKBP12.6) RyR2->Calstabin2 Dissociation SR_Ca SR Ca²⁺ Store RyR2->SR_Ca Ca²⁺ Leak Diastolic_Ca Diastolic Ca²⁺ JTV519 This compound JTV519->RyR2 JTV519->Calstabin2 Increases affinity for RyR2 PKA PKA Hyperphosphorylation PKA->RyR2 Phosphorylates

Caption: Mechanism of this compound in failing cardiomyocytes.

Troubleshooting_Workflow Start No reduction in Ca²⁺ leak observed Check_Conc Is this compound concentration optimal? Start->Check_Conc Run_Dose_Response Perform dose-response (e.g., 0.3-3 µM) Check_Conc->Run_Dose_Response No Check_Incubation Was pre-incubation time sufficient? Check_Conc->Check_Incubation Yes Run_Dose_Response->Check_Incubation Increase_Incubation Increase pre-incubation to at least 1 hour Check_Incubation->Increase_Incubation No Check_Model Does the failure model show a robust Ca²⁺ leak? Check_Incubation->Check_Model Yes Increase_Incubation->Check_Model Validate_Model Validate failure model against control cells Check_Model->Validate_Model No Check_Stock Is the this compound stock solution viable? Check_Model->Check_Stock Yes Validate_Model->Check_Stock Prepare_Fresh Prepare fresh stock and dilutions Check_Stock->Prepare_Fresh No Success Problem Resolved Check_Stock->Success Yes Prepare_Fresh->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Long-term stability of Jtv-519 in different experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the long-term stability of JTV-519 in various experimental solutions. It also offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs) - Long-Term Stability

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored with care to maintain their integrity. For long-term storage, it is recommended to keep aliquots at -80°C, which should ensure stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q2: How stable is this compound in aqueous solutions like PBS?

A2: While specific quantitative long-term stability data for this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is not extensively published, based on the chemical properties of its 1,4-benzothiazepine core, some general precautions should be taken. Compounds of this class can be susceptible to hydrolysis, particularly at a pH above 7. For experiments requiring the use of this compound in aqueous buffers, it is advisable to prepare the solutions fresh for each experiment. If short-term storage is necessary, it is recommended to keep the solution at 4°C and use it within 24 hours.

Q3: Can I store this compound diluted in cell culture media (e.g., DMEM, RPMI)?

A3: Storing this compound in cell culture media for extended periods is not recommended. Cell culture media are complex mixtures containing components that can interact with the compound and potentially lead to its degradation, especially at an incubation temperature of 37°C. It is best practice to add this compound to the cell culture medium immediately before starting the experiment.

Q4: Is this compound sensitive to light?

A4: The 1,4-benzothiazepine scaffold present in this compound suggests a potential for photodegradation upon exposure to light. To minimize this risk, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.

Stability of this compound in Experimental Solutions: A Summary

The following tables provide a summary of the known and inferred stability of this compound in various solutions.

Table 1: Stability of this compound Stock Solutions in DMSO

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage.
4°CNot RecommendedIncreased risk of degradation.
Room TemperatureNot RecommendedSignificant degradation likely.

Table 2: Inferred Stability of this compound in Aqueous Buffers (e.g., PBS, pH 7.4)

Storage TemperatureDurationRecommendations
4°CUp to 24 hoursPrepare fresh if possible.
Room TemperatureA few hoursUse immediately after preparation.
37°CNot RecommendedIncreased risk of hydrolysis.

Table 3: Inferred Stability of this compound in Cell Culture Media (e.g., DMEM, RPMI) with Serum

Storage TemperatureDurationRecommendations
37°CA few hoursAdd to media immediately before the experiment.
4°CNot RecommendedPotential for interactions with media components.
Room TemperatureNot RecommendedPotential for interactions and degradation.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Solution or Cell Culture Medium

  • Cause A: Poor Solubility. this compound is sparingly soluble in aqueous solutions.

    • Solution: Ensure the final concentration of DMSO from the stock solution is kept low (typically <0.5%) in the final working solution. Prepare a more diluted stock solution in DMSO if necessary, to reduce the amount of DMSO added to the aqueous medium.

  • Cause B: Salt Incompatibility. Certain salts in buffers can reduce the solubility of organic compounds.

    • Solution: If precipitation is observed in a particular buffer, consider using an alternative buffer system.

  • Cause C: Temperature Effects. Changes in temperature can affect solubility.

    • Solution: Ensure that all components are at the same temperature before mixing. Avoid cold-shocking the solution.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Cause A: Compound Degradation. As highlighted, this compound may degrade under certain conditions.

    • Solution: Always prepare fresh working solutions from a properly stored stock. Protect solutions from light and avoid high pH environments where possible.

  • Cause B: Off-Target Effects. this compound is known to have potential off-target effects, which may vary depending on the cell type and experimental conditions.

    • Solution: Include appropriate controls in your experiments to account for potential off-target effects. Titrate the concentration of this compound to find the optimal window for its desired activity.

  • Cause C: Variability in Cell Culture Conditions.

    • Solution: Maintain consistent cell culture conditions, including cell density, passage number, and serum lot, as these can influence the cellular response to this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Warm a vial of this compound powder to room temperature.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Warm the required volume of cell culture medium to 37°C.

  • Serially dilute the this compound stock solution in the pre-warmed cell culture medium to achieve the final desired concentration. Ensure thorough mixing after each dilution step.

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound's primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a critical calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. By binding to RyR2, this compound reduces the open probability of the channel, thereby preventing aberrant calcium leakage from the sarcoplasmic reticulum during diastole. This helps to maintain normal intracellular calcium homeostasis and can prevent arrhythmias.

JTV519_Mechanism JTV519 This compound RyR2 Ryanodine Receptor 2 (RyR2) JTV519->RyR2 Stabilizes SR_Ca_Leak Sarcoplasmic Reticulum Ca2+ Leak RyR2->SR_Ca_Leak Inhibits Intracellular_Ca Intracellular Ca2+ Homeostasis SR_Ca_Leak->Intracellular_Ca Disrupts Arrhythmia Arrhythmia Intracellular_Ca->Arrhythmia Contributes to

Caption: this compound stabilizes RyR2, reducing calcium leakage and preventing arrhythmias.

Experimental Workflow for Assessing this compound Stability

A typical workflow to assess the stability of this compound in an experimental solution would involve incubation followed by analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep_Sol Prepare this compound in Experimental Solution Incubate Incubate at Desired Temperature and Timepoints Prep_Sol->Incubate Analysis Analyze by HPLC or LC-MS Incubate->Analysis Quantify Quantify Remaining This compound Analysis->Quantify Degradation Determine Degradation Profile Quantify->Degradation

Caption: Workflow for determining the stability of this compound in experimental solutions.

Technical Support Center: Mitigating the Multi-channel Blocking Effects of JTV-519

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the multi-channel blocking effects of JTV-519 (also known as K201) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a ryanodine receptor 2 (RyR2) stabilizer.[1][2] It acts on the sarcoplasmic reticulum (SR) in cardiac myocytes by binding to RyR2 and stabilizing it in the closed state. This action reduces diastolic Ca2+ leakage from the SR, which is a key factor in certain cardiac arrhythmias and heart failure.[1][2]

Q2: Besides RyR2, what other channels and transporters does this compound affect?

A2: this compound is recognized as a multi-channel blocker.[3] It has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), voltage-gated sodium channels (INa), L-type calcium channels (ICa,L), and potassium channels, specifically the delayed rectifier potassium current (IKr) and the inwardly rectifying potassium current (IK1).[3][4][5]

Q3: Is the effect of this compound dependent on the presence of calstabin2 (FKBP12.6)?

A3: The role of calstabin2 in the action of this compound is a subject of debate. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, thereby stabilizing the channel.[2] However, other research indicates that this compound can suppress spontaneous Ca2+ release from RyR2 even in the absence of calstabin2, suggesting a direct effect on the receptor.[6]

Q4: What is the impact of this compound's effect on SERCA?

A4: this compound is a Ca2+-dependent blocker of SERCA.[4][7] This inhibition can slow the rate of Ca2+ loading into the sarcoplasmic reticulum.[4] This may lead to a mild depletion of SR Ca2+ stores under normal conditions but could also prevent SR Ca2+ overload in pathological states.[4]

Troubleshooting Guide

Problem 1: My experimental results show a decrease in cellular contractility that cannot be solely attributed to RyR2 stabilization.

  • Possible Cause: The observed negative inotropic effect could be due to this compound's blockade of L-type calcium channels (ICa,L), which are crucial for initiating excitation-contraction coupling.[3] Inhibition of these channels would reduce the influx of Ca2+ into the cell, leading to a weaker contraction.

  • Troubleshooting Steps:

    • Perform electrophysiological recordings (e.g., patch-clamp) to measure ICa,L in the presence and absence of this compound to quantify its inhibitory effect.

    • Use a concentration of this compound that is reported to be more selective for RyR2 with minimal effects on ICa,L, if possible. Note that dose-dependent effects have been observed, with no improvement seen in failing hearts at 0.3 μM and a decline in response at 1 μM.[2]

    • Consider using a different RyR2 stabilizer with a more selective profile if the off-target effects on ICa,L are confounding your results.

Problem 2: I am observing changes in the action potential duration in my cardiac myocyte experiments with this compound.

  • Possible Cause: this compound is known to block potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr).[5] Blockade of IKr can lead to a prolongation of the action potential duration.

  • Troubleshooting Steps:

    • Use patch-clamp electrophysiology to isolate and measure IKr and other potassium currents (e.g., IKs, IK1) to determine the extent of inhibition by this compound in your experimental model.

    • Compare the observed changes in action potential duration with the known effects of specific IKr blockers to confirm if this is the primary off-target effect.

    • If the goal is to study RyR2 stabilization without altering the action potential, consider using a more specific RyR2 modulator or computationally subtracting the confounding effects on ion currents from your analysis.

Problem 3: The sarcoplasmic reticulum Ca2+ load is lower than expected in my experiments.

  • Possible Cause: The reduction in SR Ca2+ load could be a direct consequence of SERCA inhibition by this compound.[4] By slowing down the re-uptake of calcium into the SR, the overall store content can be diminished.

  • Troubleshooting Steps:

    • Directly measure SERCA activity in the presence of varying concentrations of this compound to quantify the level of inhibition.

    • Measure SR Ca2+ content using caffeine-induced Ca2+ transients. This will help correlate the degree of SERCA inhibition with the observed reduction in SR Ca2+ load.

    • To isolate the effects on RyR2 from those on SERCA, consider experiments in permeabilized cells where the intracellular environment can be more precisely controlled, and the contribution of SERCA can be modulated independently.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound on various molecular targets. Note that these values can vary depending on the experimental conditions and the specific tissue or cell type used.

TargetIC50 ValueSpecies/TissueExperimental Conditions
SERCA 9 µMCardiac Muscle0.25 µM Ca2+
19 µMCardiac Muscle2 µM Ca2+
130 µMCardiac Muscle200 µM Ca2+
5 µMSkeletal Muscle SR0.25 µM Ca2+
13 µMSkeletal Muscle SR2 µM Ca2+
104 µMSkeletal Muscle SR200 µM Ca2+
RyR2 (mutant) 34.3 µMHEK293 cells (R4496C mutant)Store-overload induced calcium release assay
Delayed Rectifier K+ Current (IKr) 1.2 µMGuinea-pig ventricular myocytesWhole-cell voltage-clamp
[3H]ryanodine binding 59.7 ± 6.5 µM--

Data for Na+ and L-type Ca2+ channel IC50 values were not consistently available in the reviewed literature, although inhibitory effects have been qualitatively described.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Ion Channel Effects

This protocol is designed to measure the effects of this compound on specific ion currents (e.g., ICa,L, IKr, INa).

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (Tyrode's) solution: 136 mM NaCl, 5 mM KCl, 3 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)[3]

  • Pipette solution (for ICa,L): 120 mM CsAsp, 20 mM TEACl, 5 mM MgATP, 0.5 mM MgCl2, 10 mM HEPES (pH 7.2 with CsOH)[8] (Note: specific ion compositions will vary depending on the current being isolated)

  • This compound stock solution

Methodology:

  • Isolate single ventricular myocytes using established enzymatic digestion protocols.

  • Allow cells to adhere to a glass coverslip in a perfusion chamber on the stage of an inverted microscope.

  • Continuously perfuse the cells with the external solution at 37°C.[8]

  • Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the appropriate internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected myocyte.

  • Apply a specific voltage-clamp protocol to elicit the ion current of interest (e.g., a step depolarization to measure ICa,L).

  • Record baseline currents in the absence of this compound.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound for a sufficient equilibration period.

  • Repeat the voltage-clamp protocol and record the currents in the presence of this compound.

  • Analyze the data to determine the percentage of current inhibition and, if multiple concentrations are tested, calculate the IC50 value.

Protocol 2: [3H]Ryanodine Binding Assay to Assess Direct RyR2 Interaction

This assay measures the ability of this compound to modulate the binding of ryanodine to its receptor, providing insights into its direct effects on RyR2 conformation.

Materials:

  • Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue

  • [3H]ryanodine

  • Binding buffer (e.g., containing various concentrations of Ca2+)

  • This compound

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Isolate SR microsomes from cardiac muscle homogenates via differential centrifugation.

  • Incubate the SR microsomes with [3H]ryanodine in the binding buffer at a specific Ca2+ concentration.

  • In parallel incubations, add varying concentrations of this compound.

  • Allow the binding reaction to reach equilibrium (incubation time and temperature will need to be optimized).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [3H]ryanodine.

  • Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [3H]ryanodine using a scintillation counter.

  • Analyze the data to determine the effect of this compound on [3H]ryanodine binding, which can indicate an alteration of the RyR2 channel's open probability. For example, a study found that K201 (50 μM) increased the threshold of activation of [3H]ryanodine binding by Ca2+.[9]

Visualizations

ExcitationContractionCoupling cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_cyt Ca²⁺ L_type->Ca_cyt Na_K_pump Na⁺/K⁺ Pump Na_Ca_ex Na⁺/Ca²⁺ Exchanger K_channel K⁺ Channel Na_channel Na⁺ Channel Ca_cyt->Na_Ca_ex Extrusion Myofilaments Myofilaments Ca_cyt->Myofilaments Binding -> Contraction RyR2 RyR2 Ca_cyt->RyR2 CICR Trigger SERCA SERCA Ca_cyt->SERCA Re-uptake RyR2->Ca_cyt Ca²⁺ Release Ca_SR Ca²⁺ SERCA->Ca_SR JTV519 This compound JTV519->L_type Inhibition JTV519->K_channel Inhibition JTV519->Na_channel Inhibition JTV519->RyR2 Stabilization (Inhibition of leak) JTV519->SERCA Inhibition

Figure 1: Signaling pathway of cardiac excitation-contraction coupling, illustrating the multiple targets of this compound.

ExperimentalWorkflow Start Hypothesis: This compound effect is due to multi-channel blockade Cell_Prep Prepare cellular model (e.g., isolated cardiomyocytes) Start->Cell_Prep Functional_Assay Measure functional output (e.g., contractility, action potential) Cell_Prep->Functional_Assay Decision Isolate specific ionic contributions Functional_Assay->Decision Patch_Clamp Whole-cell Patch Clamp Decision->Patch_Clamp Electrophysiology Ca_Imaging Calcium Imaging (e.g., Ca²⁺ sparks, transients) Decision->Ca_Imaging Intracellular Ca²⁺ Biochem_Assay Biochemical Assays (e.g., [³H]ryanodine binding, SERCA activity) Decision->Biochem_Assay Molecular Interaction Analyze_Ltype Quantify I_Ca,L Inhibition Patch_Clamp->Analyze_Ltype Analyze_K Quantify I_K Inhibition Patch_Clamp->Analyze_K Analyze_Na Quantify I_Na Inhibition Patch_Clamp->Analyze_Na Analyze_RyR Assess RyR2 Ca²⁺ leak Ca_Imaging->Analyze_RyR Analyze_SERCA Measure SERCA function Biochem_Assay->Analyze_SERCA Integrate Integrate findings to explain functional observations Analyze_Ltype->Integrate Analyze_K->Integrate Analyze_Na->Integrate Analyze_RyR->Integrate Analyze_SERCA->Integrate

Figure 2: Experimental workflow for dissecting the multi-channel blocking effects of this compound.

References

Technical Support Center: Refining In Vivo Jtv-519 Study Protocols for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their in vivo study protocols for JTV-519, aiming for better reproducibility and more reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as K201) is a 1,4-benzothiazepine derivative investigated for its cardioprotective and antiarrhythmic properties.[1][2] Its primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2) in its closed state.[1][2] This stabilization reduces the diastolic calcium leak from the sarcoplasmic reticulum (SR), which is a key factor in the pathophysiology of certain cardiac arrhythmias and heart failure.[1][3]

Q2: What are the common animal models used for in vivo this compound studies?

A2: A variety of animal models are used to study the effects of this compound, primarily focusing on cardiac diseases. These include:

  • Murine models: Mice are frequently used, including wild-type strains and genetically modified models such as calstabin-2 heterozygous knockout mice (a model for catecholaminergic polymorphic ventricular tachycardia - CPVT) and models of myocardial infarction-induced heart failure.[4]

  • Canine models: Dogs are used to model conditions like atrial fibrillation and tachycardia-induced heart failure.[5][6]

  • Rat models: Rats are utilized in studies of ischemia-reperfusion injury and pharmacologically induced diastolic dysfunction.[7][8]

Q3: What are the recommended doses and administration routes for this compound in in vivo studies?

A3: Dosing and administration routes for this compound can vary significantly depending on the animal model and the specific research question. Continuous infusion via osmotic mini-pumps is a common method for long-term studies to ensure stable plasma concentrations. Intravenous (i.v.) and intraperitoneal (i.p.) injections are also used for acute studies. It is crucial to perform dose-response studies to determine the optimal concentration for your specific model, as some studies have reported a decline in efficacy at higher doses.[1]

Q4: Is the stabilizing protein calstabin2 (FKBP12.6) necessary for this compound's therapeutic effect?

A4: The role of calstabin2 in mediating the effects of this compound is a subject of debate. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, thereby stabilizing the channel.[4][9] However, other research indicates that this compound can suppress spontaneous calcium release from the SR even in the absence of calstabin2, suggesting a direct interaction with the RyR2 channel.[10] Researchers should be aware of this controversy and consider the calstabin2 status of their experimental model when interpreting results.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions to improve reproducibility.

Problem Potential Causes Troubleshooting Suggestions
High variability in arrhythmia inducibility or cardiac function measurements between animals. 1. Choice of Anesthetic: Anesthetics can significantly impact cardiac electrophysiology and hemodynamics.[11][12] 2. Animal Strain and Sex: Different mouse strains and sexes can exhibit varying susceptibility to cardiac insults and responses to treatment. 3. Surgical Technique and Animal Handling: Inconsistent surgical procedures or stress from handling can introduce variability.1. Anesthesia Protocol: Carefully select and standardize the anesthetic regimen. For electrophysiology studies in rodents, isoflurane or a combination of ketamine/xylazine are commonly used, but their effects on heart rate and contractility should be considered.[5] Maintain a consistent depth of anesthesia and monitor vital signs closely. 2. Model Selection: Clearly define and report the strain, age, and sex of the animals used. If possible, use littermate controls. 3. Standardize Procedures: Develop and strictly adhere to a detailed surgical and animal handling protocol. Ensure all personnel are adequately trained.
Inconsistent or unexpected dose-response relationship. 1. Drug Formulation and Stability: this compound can be challenging to dissolve and may not be stable in all vehicles over time, especially for long-term infusions. 2. Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound can differ between species.[13] 3. Off-Target Effects: At higher concentrations, this compound can inhibit other ion channels, such as L-type calcium channels and potassium channels, which can confound the results.[8][14]1. Vehicle and Formulation: this compound is often dissolved in DMSO for stock solutions.[15] For in vivo administration, further dilution in saline or other appropriate vehicles is necessary. Prepare fresh solutions and protect them from light. For infusions, verify the stability of the this compound solution in the chosen vehicle and infusion apparatus over the duration of the experiment. 2. Pilot Studies: Conduct pilot pharmacokinetic studies in your chosen animal model to determine the optimal dosing regimen to achieve the desired plasma concentrations. 3. Dose Selection: Use the lowest effective dose determined from dose-response studies to minimize off-target effects. Include appropriate controls to assess the contribution of off-target effects if necessary.
Lack of therapeutic effect in a model where this compound is expected to be effective. 1. Model-Specific Pathophysiology: The underlying mechanism of the cardiac dysfunction in your model may not be primarily driven by RyR2-mediated calcium leak. 2. Controversial Role of Calstabin2: As mentioned in the FAQs, the necessity of calstabin2 for this compound's action is debated. Your model's calstabin2 status could influence the drug's efficacy.[4][10] 3. Inadequate Drug Exposure: The administered dose may not be sufficient to achieve therapeutic concentrations at the target tissue.1. Model Characterization: Thoroughly characterize the pathophysiology of your animal model to confirm that RyR2 dysfunction is a key feature. 2. Assess Calstabin2 Interaction: If feasible, investigate the interaction between this compound and the RyR2-calstabin2 complex in your model. 3. Pharmacokinetic Analysis: Measure plasma and/or tissue concentrations of this compound to ensure adequate drug exposure.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound.

Table 1: In Vivo Dosing and Administration of this compound in Animal Models

Animal Model Condition Dose Administration Route Key Findings Reference
Mouse (calstabin-2+/-)Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)0.5 mg/kg/hrSubcutaneous osmotic mini-pumpReduced exercise-induced arrhythmias.[4]
Mouse (Myocardial Infarction)Heart Failure0.5 mg/kg/hrImplantable osmotic pumpIncreased ejection fraction.[3]
DogSterile Pericarditis0.03 mg/kg/minContinuous infusionDecreased sustained atrial fibrillation episodes.[16]
DogTachycardia-induced Heart FailureNot specifiedNot specifiedCorrected defective RyR2 channel gating.[5][6]
RatIschemia-Reperfusion0.3 - 3.0 µM (administered to isolated heart)PerfusionImproved recovery of left ventricular developed pressure.[7]

Table 2: In Vitro Effects of this compound on Cardiac Myocytes

Cell Type Condition This compound Concentration Key Findings Reference
Murine CardiomyocytesOuabain-induced Ca2+ overload1 µMReduced Ca2+ spark frequency and diastolic cytosolic Ca2+.[14]
Rat Ventricular Myocytesβ-adrenergic stimulation1.0 µMDecreased amplitude of diastolic contractions.[8]
Guinea Pig Ventricular Myocytes-1 µMInhibited sodium current (iNa).[13]

Experimental Protocols

Protocol 1: Chronic this compound Administration via Osmotic Mini-Pump in a Murine Model of Heart Failure

Objective: To assess the long-term effects of this compound on cardiac function in a mouse model of myocardial infarction (MI)-induced heart failure.

Methodology:

  • Animal Model: Induce MI in adult male C57BL/6J mice via permanent ligation of the left anterior descending coronary artery.

  • This compound Preparation: Dissolve this compound fumarate in DMSO to create a stock solution. Further dilute the stock solution in sterile saline to the final concentration for loading into osmotic mini-pumps (e.g., Alzet model 1004). The final DMSO concentration should be minimized to avoid toxicity.

  • Osmotic Mini-Pump Implantation: One week post-MI, anesthetize the mice (e.g., with isoflurane). Implant an osmotic mini-pump subcutaneously in the back of the neck. The pump should be primed according to the manufacturer's instructions to deliver a continuous infusion of this compound (e.g., 0.5 mg/kg/hr) for 28 days. A control group should be implanted with pumps containing the vehicle solution.

  • Echocardiography: Perform echocardiography at baseline (before pump implantation) and at the end of the treatment period to assess cardiac function, including ejection fraction and fractional shortening.

  • Data Analysis: Compare the changes in cardiac function parameters between the this compound-treated and vehicle-treated groups using appropriate statistical analysis.

Protocol 2: Acute Electrophysiological Study of this compound in a Canine Model of Atrial Fibrillation

Objective: To evaluate the acute effects of this compound on the inducibility of atrial fibrillation (AF) in a canine model.

Methodology:

  • Animal Model: Use a canine model of sterile pericarditis, which is known to be susceptible to AF induction.

  • Anesthesia and Instrumentation: Anesthetize the dogs (e.g., with pentobarbital) and instrument them for invasive electrophysiological recording and programmed electrical stimulation.

  • Baseline Measurements: Record baseline electrophysiological parameters, including atrial effective refractory period and intra-atrial conduction time. Attempt to induce sustained AF (>30 seconds) through rapid atrial pacing.

  • This compound Administration: Administer a continuous intravenous infusion of this compound (e.g., 0.03 mg/kg/min).

  • Post-Treatment Measurements: After a stabilization period, repeat the electrophysiological measurements and AF induction protocol.

  • Data Analysis: Compare the inducibility of AF and the electrophysiological parameters before and after this compound administration.

Visualizations

Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor) Diastolic_Leak Diastolic Ca2+ Leak RyR2->Diastolic_Leak Unstable (Open State) Ca_SR Ca2+ Ca_SR->RyR2 Ca_Cytosol Ca2+ Arrhythmia Arrhythmia Ca_Cytosol->Arrhythmia Contraction Myocyte Contraction JTV519 This compound JTV519->RyR2 Stabilizes (Closed State) Diastolic_Leak->Ca_Cytosol Experimental_Workflow start Start: Select Animal Model protocol Define Dosing & Administration Protocol start->protocol treatment Administer this compound or Vehicle protocol->treatment monitoring Monitor Physiological Parameters (ECG, Echocardiography) treatment->monitoring data_collection Collect Endpoint Data monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End: Interpret Results analysis->end Troubleshooting_Logic rect rect start High Data Variability? cause1 Check Anesthesia Protocol start->cause1 Yes cause2 Review Animal Model Selection (Strain, Sex, Age) start->cause2 Yes cause3 Standardize Surgical/Handling Procedures start->cause3 Yes no_effect No Therapeutic Effect? start->no_effect cause4 Verify Model Pathophysiology (RyR2 Involvement) no_effect->cause4 Yes cause5 Assess Drug Exposure (PK) no_effect->cause5 Yes cause6 Consider Calstabin2 Role no_effect->cause6 Yes

References

Investigating species-specific differences in Jtv-519 response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTV-519 (also known as K201). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on species-specific differences.

Troubleshooting Guides

Issue: Inconsistent or unexpected effects on intracellular calcium levels.

  • Question: We are observing a biphasic or inconsistent response in intracellular calcium concentration after applying this compound to our cultured cardiomyocytes. Why is this happening?

  • Answer: This could be due to the dual and complex mechanism of action of this compound. While it is known to stabilize the ryanodine receptor (RyR2) in its closed state, thereby reducing diastolic calcium leak, it can also act as a partial agonist at higher concentrations, potentially increasing RyR open probability under certain conditions.[1] Furthermore, this compound can inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which would slow the re-uptake of calcium into the sarcoplasmic reticulum (SR) and could contribute to elevated cytosolic calcium.[1] The net effect on intracellular calcium will depend on the concentration of this compound used, the specific experimental conditions, and the species being studied. A careful dose-response analysis is crucial to determine the optimal concentration for the desired effect in your model system.[2]

Issue: Difficulty in demonstrating the role of calstabin-2 in this compound's mechanism.

  • Question: Our co-immunoprecipitation experiments are not showing a consistent increase in calstabin-2 binding to RyR2 after this compound treatment. What could be the reason?

  • Answer: The role of calstabin-2 (FKBP12.6) in mediating the effects of this compound is a subject of some controversy.[2] While some studies show that this compound enhances the binding of calstabin-2 to RyR2, particularly in disease models where this interaction is weakened[3], other studies suggest that this compound can act on RyR2 independently of calstabin-2.[4][5][6] If you are not observing the expected increase in binding, consider the following:

    • Phosphorylation Status of RyR2: The effect of this compound on calstabin-2 binding can be more pronounced when RyR2 is hyperphosphorylated, a condition often found in heart failure models.[3]

    • Experimental Model: The necessity of calstabin-2 for this compound's action may be species- or disease-model dependent. Experiments in calstabin-2 knockout mice have shown that the beneficial cardiac effects of this compound are absent, suggesting a critical role in that context.[3]

    • Co-Immunoprecipitation Protocol: Ensure your lysis buffer is not too stringent, as this can disrupt protein-protein interactions.[7] Also, confirm that your antibody is effectively pulling down the RyR2 complex.[7][8] Including positive and negative controls is essential for interpreting your results.

Issue: Observing off-target effects, particularly on electrophysiology.

  • Question: We are seeing changes in the action potential duration in our cardiomyocyte preparations that are not consistent with only RyR2 stabilization. What could be the cause?

  • Answer: this compound is known to have off-target effects on other ion channels, and these effects can be species-specific.[9] For instance, in guinea pig cardiomyocytes, this compound has been shown to inhibit sodium (INa) and potassium (IK1, IKr) currents, leading to a prolongation of the action potential duration.[9] It can also inhibit the L-type calcium current (ICa) in some species.[10] Therefore, it is important to be aware of these potential off-target effects and to characterize the full electrophysiological profile of this compound in your specific experimental model.

Frequently Asked Questions (FAQs)

  • Question: What is the primary mechanism of action of this compound?

  • Answer: this compound is primarily known as a ryanodine receptor (RyR2) stabilizer.[2] It is believed to bind to the RyR2 channel and stabilize it in the closed conformation, thereby reducing the spontaneous release of calcium from the sarcoplasmic reticulum during diastole (calcium leak).[2] This effect is thought to be mediated, at least in part, by increasing the binding affinity of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 complex.[3]

  • Question: Are there species-specific differences in the response to this compound?

  • Answer: Yes, significant species-specific differences have been reported. For example, the off-target effects on various ion channels, such as sodium and potassium channels, have been observed in guinea pig cardiomyocytes but may differ in other species like rats or mice.[9] The dose-response relationship and the therapeutic window can also vary between species.[2]

  • Question: What is the role of calstabin-2 in the action of this compound?

  • Answer: The role of calstabin-2 is complex and still under investigation. Many studies suggest that this compound's therapeutic benefit, particularly in heart failure models, is dependent on its ability to restore the binding of calstabin-2 to a "leaky" RyR2 channel.[3] However, other research indicates that this compound can still inhibit spontaneous calcium release from RyR2 even in the absence of calstabin-2, suggesting a direct effect on the channel itself.[4][5][6]

  • Question: What are the known off-target effects of this compound?

  • Answer: Besides its primary action on RyR2, this compound has been shown to affect other cellular targets. It can inhibit the SERCA pump, which is responsible for calcium reuptake into the SR.[1] It also has blocking effects on several ion channels, including L-type calcium channels, and certain sodium and potassium channels, which can vary depending on the species.[9][10]

Data Presentation

Table 1: Species-Specific Effects and IC50 Values of this compound

Parameter Species/Model Effect Concentration/IC50 Reference
RyR2 Stabilization Canine (Heart Failure Model)Increased [3H]ryanodine binding, corrected defective channel gatingNot specified[11]
Murine CardiomyocytesReduced SR Ca2+ leak1 µM[10]
SERCA Inhibition Rabbit (Cardiac Muscle)Ca2+-dependent inhibition of ATPase activityIC50: 9 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+)[1]
Rabbit (Skeletal Muscle)Ca2+-dependent inhibition of ATPase activityIC50: 5 µM (at 0.25 µM Ca2+), 13 µM (at 2 µM Ca2+), 104 µM (at 200 µM Ca2+)[1]
Ion Channel Blockade Guinea Pig CardiomyocytesInhibition of INa, IK1, IKrNot specified[9]
Rat CardiomyocytesInhibition of ICaNot specified[9]
Dose-Response Failing HeartsNo improvement at 0.3 µM, decline in response at 1 µM0.3 µM, 1 µM[2]
HL-1 CardiomyocytesReduced SR Ca2+ leak1 µM[12][13][14]

Experimental Protocols

1. [3H]Ryanodine Binding Assay

This protocol is a generalized procedure based on methodologies cited in the literature.[3][11]

  • Preparation of Sarcoplasmic Reticulum (SR) Microsomes:

    • Homogenize cardiac tissue in a buffer containing protease inhibitors.

    • Perform differential centrifugation to isolate the microsomal fraction enriched in SR vesicles.

    • Resuspend the final pellet in a suitable storage buffer and determine the protein concentration.

  • Binding Assay:

    • In a final volume of 200 µL, combine SR microsomes (50-100 µg protein), [3H]ryanodine (5-10 nM), and varying concentrations of this compound in a binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 10 µM CaCl2).

    • Incubate at 37°C for 90-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Analyze the data using non-linear regression to determine the effect of this compound on [3H]ryanodine binding affinity and capacity.

2. Co-Immunoprecipitation of RyR2 and Calstabin-2

This protocol is a generalized procedure based on methodologies described in the literature.[3][15]

  • Cell or Tissue Lysis:

    • Lyse cells or homogenized tissue in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors).

    • Incubate on ice and then centrifuge to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against RyR2 and calstabin-2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the relative amount of calstabin-2 co-immunoprecipitated with RyR2.

Mandatory Visualization

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_Cytosol Ca2+ RyR2->Ca_Cytosol Ca2+ Leak Calstabin2 Calstabin-2 Calstabin2->RyR2 Stabilizes SERCA SERCA Ca_SR Ca2+ SERCA->Ca_SR Pumps Ca2+ JTV519 This compound JTV519->RyR2 Stabilizes (closes) JTV519->Calstabin2 Enhances Binding JTV519->SERCA Inhibits Ca_Cytosol->SERCA Reuptake

Caption: this compound's multifaceted mechanism of action on calcium handling.

experimental_workflow cluster_assays Functional Assays cluster_biochemical Biochemical Assays start Start: Isolate Cardiomyocytes or SR Microsomes treatment Treat with this compound (Dose-Response) start->treatment calcium_imaging Calcium Imaging (Ca2+ Transients, Sparks) treatment->calcium_imaging electrophysiology Electrophysiology (Action Potentials, Ion Currents) treatment->electrophysiology co_ip Co-Immunoprecipitation (RyR2-Calstabin-2) treatment->co_ip ryanodine_binding [3H]Ryanodine Binding treatment->ryanodine_binding data_analysis Data Analysis and Interpretation calcium_imaging->data_analysis electrophysiology->data_analysis co_ip->data_analysis ryanodine_binding->data_analysis conclusion Conclusion on Species-Specific Effects data_analysis->conclusion

Caption: Experimental workflow for investigating this compound's effects.

troubleshooting_logic start Inconsistent Experimental Results check_dose Is the this compound concentration optimal? start->check_dose check_species Have species-specific differences been considered? start->check_species check_protocol Is the experimental protocol validated? start->check_protocol check_dose->check_species Yes dose_response Perform a dose-response curve check_dose->dose_response No check_species->check_protocol Yes off_target Investigate potential off-target effects (e.g., on other ion channels) check_species->off_target No protocol_optimization Optimize protocol parameters (e.g., lysis buffer, incubation times) check_protocol->protocol_optimization No conclusion Refined Experimental Design check_protocol->conclusion Yes dose_response->conclusion off_target->conclusion protocol_optimization->conclusion

Caption: Logical workflow for troubleshooting this compound experiments.

References

Adjusting experimental conditions for Jtv-519 studies in calstabin2-deficient models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JTV-519 (also known as K201) in experimental models deficient in calstabin2 (FKBP12.6).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state.[1] This stabilization decreases the probability of the channel opening during diastole, thereby inhibiting abnormal calcium (Ca2+) leakage from the sarcoplasmic reticulum (SR) into the cytosol.[1] By preventing this Ca2+ leak, this compound can mitigate cellular triggers of cardiac arrhythmias and improve cardiac function in conditions like heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]

Q2: Is calstabin2 required for the therapeutic effect of this compound?

The role of calstabin2 in mediating the effects of this compound is a subject of ongoing research with some conflicting findings.

  • Evidence for calstabin2-dependent action: Several studies suggest that this compound's primary mechanism involves increasing the binding affinity of calstabin2 to RyR2, particularly when the channel is hyperphosphorylated by protein kinase A (PKA).[2][3] In calstabin2-deficient mice, this compound was shown to be ineffective at preventing arrhythmias, indicating a requirement for calstabin2 in its antiarrhythmic action.[2]

  • Evidence for calstabin2-independent action: Conversely, other research indicates that this compound can suppress spontaneous SR Ca2+ release and inhibit [3H]ryanodine binding to RyR2 even in the absence of calstabin2.[4][5] These findings suggest that this compound may also directly interact with the RyR2 channel to induce a conformational change that stabilizes it, independent of its association with calstabin2.[6]

Q3: What are the known off-target effects of this compound?

This compound is known to be a multi-channel blocker.[6] It shares structural similarities with diltiazem, a calcium channel blocker.[1] Additionally, this compound has been reported to inhibit the sarcoplasmic reticulum Ca2+-ATPase (SERCA), which could impact SR Ca2+ load.[7][8] Researchers should be aware of these potential off-target effects when interpreting experimental results.

Troubleshooting Guide

Problem 1: this compound fails to reduce SR Ca2+ leak in my calstabin2-deficient model.

  • Possible Cause 1: Incorrect Dosage. The effective concentration of this compound can vary significantly between different experimental systems.

    • Recommendation: Refer to the dosage table below and consider performing a dose-response study to determine the optimal concentration for your specific model and experimental conditions. Some studies have noted a decline in response at higher concentrations (e.g., 1 µM).[1]

  • Possible Cause 2: Calstabin2-Dependency. As discussed in the FAQs, the efficacy of this compound may be diminished in the complete absence of calstabin2.

    • Recommendation: If using a calstabin2-knockout model, consider a heterozygous (calstabin2+/-) model to assess if a partial presence of calstabin2 is sufficient for this compound's action. In calstabin2-/- mice, this compound showed no significant reduction in arrhythmias.[2]

  • Possible Cause 3: Off-Target Effects. this compound's inhibition of SERCA could counteract its effects on RyR2-mediated Ca2+ leak by reducing SR Ca2+ load.

    • Recommendation: Measure SR Ca2+ load in your experiments to assess the net effect of this compound on SR calcium handling.

Problem 2: I am observing unexpected changes in cardiac contractility with this compound treatment.

  • Possible Cause 1: Negative Inotropic Effects. this compound has been shown to have negative inotropic effects at baseline in some studies.[6]

    • Recommendation: Carefully measure baseline contractile function before and after this compound administration to quantify any direct effects on contractility.

  • Possible Cause 2: Biphasic Dose-Response. The effects of this compound on contractility may be dose-dependent.

    • Recommendation: A thorough dose-response analysis is crucial to identify the therapeutic window for your model.

Problem 3: My results regarding the this compound and calstabin2 interaction are inconsistent with published literature.

  • Possible Cause 1: Different Experimental Conditions. The experimental conditions, such as the method of inducing Ca2+ overload or the specific genetic background of the animal model, can significantly influence the outcome.

    • Recommendation: Carefully review and compare your experimental protocol with those in the cited literature. Pay close attention to factors like the use of beta-adrenergic stimulation (e.g., isoproterenol) to induce PKA phosphorylation of RyR2.

  • Possible Cause 2: Purity and Stability of this compound.

    • Recommendation: Ensure the quality and proper storage of your this compound compound. Degradation or impurities could lead to altered pharmacological activity.

Quantitative Data Summary

Table 1: this compound Concentrations Used in Various Experimental Models

Model SystemThis compound ConcentrationObserved EffectReference
Murine Cardiomyocytes1 µmol·L⁻¹Reduced SR Ca²⁺ leak induced by ouabain.[6]
Human Ventricular Trabeculae1 µmol·L⁻¹Reduced deleterious effects of ouabain on diastolic function.[6]
HL-1 Cardiomyocytes (Hypoxia)1 µMReduced sarcoplasmic reticulum calcium leakage by 35%.[9]
Calstabin-2+/- Mice (in vivo)0.5 mg·kg⁻¹·hr⁻¹Prevented exercise-induced arrhythmias.[2]
Calstabin-2-/- Mice (in vivo)0.5 mg·kg⁻¹·hr⁻¹No significant reduction in arrhythmias.[2]
HEK-293 cells expressing RyR250 µMReduced [³H]ryanodine binding.[5]

Experimental Protocols

Protocol 1: Assessment of SR Ca2+ Leak in Isolated Cardiomyocytes

  • Cell Isolation: Isolate ventricular myocytes from the animal model of interest (e.g., wild-type, calstabin2+/-, calstabin2-/- mice) using established enzymatic digestion protocols.

  • Fluorescent Dye Loading: Load the isolated cardiomyocytes with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Induction of Ca2+ Overload (if applicable): To study SR Ca2+ leak under stress conditions, perfuse the cells with a solution containing an agent to induce Ca2+ overload, such as isoproterenol (to mimic beta-adrenergic stimulation) or ouabain.

  • This compound Treatment: Perfuse a subset of cells with the desired concentration of this compound. Ensure adequate pre-incubation time for the drug to take effect.

  • Imaging and Analysis: Use a confocal microscope to record Ca2+ sparks and waves, which are indicative of SR Ca2+ leak. Quantify the frequency, amplitude, and duration of these events.

  • Data Normalization: Normalize the Ca2+ leak measurements to the SR Ca2+ content, which can be assessed by rapid application of caffeine to release the entire SR Ca2+ store.

Protocol 2: Co-immunoprecipitation to Assess Calstabin2-RyR2 Binding

  • Tissue/Cell Lysis: Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the protein lysate with an antibody specific for RyR2 overnight at 4°C.

  • Bead Capture: Add protein A/G-agarose or magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against RyR2 and calstabin2, followed by incubation with appropriate secondary antibodies.

  • Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the amount of calstabin2 co-immunoprecipitated with RyR2.

Visualizations

JTV519_Calstabin2_Dependent_Pathway cluster_0 Normal Condition cluster_1 Pathological Condition (e.g., Heart Failure) cluster_2 This compound Treatment RyR2_normal RyR2 Calstabin2_normal Calstabin2 RyR2_normal->Calstabin2_normal Bound RyR2_patho PKA-Hyperphosphorylated RyR2 Calstabin2_patho Calstabin2 RyR2_patho->Calstabin2_patho Dissociated Ca_leak SR Ca2+ Leak RyR2_patho->Ca_leak JTV519 This compound RyR2_treated PKA-Hyperphosphorylated RyR2 JTV519->RyR2_treated Calstabin2_treated Calstabin2 RyR2_treated->Calstabin2_treated Re-association

Caption: Calstabin2-dependent mechanism of this compound action.

JTV519_Calstabin2_Independent_Pathway cluster_0 Pathological Condition (Calstabin2-deficient) cluster_1 This compound Treatment RyR2_deficient RyR2 Ca_leak_deficient SR Ca2+ Leak RyR2_deficient->Ca_leak_deficient JTV519_direct This compound RyR2_stabilized Stabilized RyR2 (Conformational Change) JTV519_direct->RyR2_stabilized Direct Binding

Caption: Calstabin2-independent mechanism of this compound action.

Experimental_Workflow_CoIP start Start: Cardiac Tissue/Cells lysis Lysis and Protein Extraction start->lysis ip Immunoprecipitation with anti-RyR2 lysis->ip capture Bead Capture of Ab-Protein Complex ip->capture wash Wash to Remove Non-specific Binding capture->wash elute Elution of Bound Proteins wash->elute wb Western Blot for RyR2 and Calstabin2 elute->wb quant Quantification of Calstabin2-RyR2 Binding wb->quant

Caption: Experimental workflow for Co-immunoprecipitation.

References

Technical Support Center: JTV-519 and Basal Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of JTV-519 on basal calcium signaling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on basal calcium signaling?

A1: this compound, also known as K201, is primarily known as a ryanodine receptor (RyR) stabilizer, particularly for the cardiac isoform RyR2.[1] It acts by binding to the RyR2 channel and stabilizing it in its closed conformation.[1] This action reduces the diastolic leakage of calcium (Ca2+) from the sarcoplasmic reticulum (SR), which in turn decreases the frequency of spontaneous Ca2+ sparks and waves.[1][2] The necessity of the accessory protein calstabin-2 (FKBP12.6) for this effect is debated, with some studies suggesting this compound enhances its binding to RyR2, while others indicate a direct action on the receptor.[3][4]

Q2: I am observing a decrease in the overall SR Ca2+ load after applying this compound, is this expected?

A2: Yes, this is a known confounding effect of this compound. In addition to its primary action on RyR2, this compound is also a Ca2+-dependent blocker of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[5][6][7] By inhibiting SERCA, this compound can slow the re-uptake of Ca2+ into the SR, leading to a reduction in the total SR Ca2+ content.[2][5] This effect is important to consider when interpreting data on Ca2+ spark frequency, as a lower SR Ca2+ load can independently reduce spark events.

Q3: At what concentration does this compound typically inhibit SERCA?

A3: The inhibitory effect of this compound on SERCA is dependent on the free Ca2+ concentration. Studies have shown that the half-maximal inhibitory concentration (IC50) for SERCA decreases as the Ca2+ concentration decreases. For example, in cardiac muscle, the IC50 has been estimated at 130 µM in the presence of 200 µM Ca2+, but drops to 9 µM at 0.25 µM Ca2+.[5]

Q4: Are there any other off-target effects of this compound that could influence my basal calcium measurements?

A4: While the primary off-target effect is on SERCA, some studies have reported inhibitory effects on L-type Ca2+ channels, particularly at higher concentrations (typically above 1 µM).[8] It is crucial to use the lowest effective concentration of this compound that elicits the desired effect on RyR2 to minimize these confounding influences.

Troubleshooting Guides

Problem 1: Unexpected decrease in basal intracellular Ca2+ levels after this compound application.

  • Possible Cause 1: SERCA Inhibition.

    • Explanation: this compound's inhibition of SERCA can lead to a net efflux of Ca2+ from the cell or redistribution to other compartments, resulting in a lower steady-state basal cytosolic Ca2+ level.[5]

    • Troubleshooting Steps:

      • Concentration Optimization: Perform a dose-response curve to determine the minimal concentration of this compound required to stabilize RyR2 in your experimental model.

      • Control Experiments: Use a specific SERCA inhibitor (e.g., thapsigargin or cyclopiazonic acid) as a positive control to understand the contribution of SERCA inhibition to the observed changes in basal Ca2+.

      • Measure SR Ca2+ Load: Independently assess the SR Ca2+ content using a rapid caffeine application to quantify the extent of SR depletion.[2]

  • Possible Cause 2: L-type Ca2+ Channel Inhibition.

    • Explanation: At higher concentrations, this compound can inhibit L-type Ca2+ channels, reducing Ca2+ influx and potentially lowering basal Ca2+ levels, especially in electrically active cells.[8]

    • Troubleshooting Steps:

      • Verify Concentration: Double-check the final concentration of this compound in your experiments.

      • Patch-Clamp Analysis: If feasible, use patch-clamp electrophysiology to directly measure the effect of your this compound concentration on L-type Ca2+ channel currents in your specific cell type.

Problem 2: No significant change in Ca2+ spark frequency after this compound application.

  • Possible Cause 1: Insufficient this compound Concentration.

    • Explanation: The effective concentration of this compound can vary between cell types and experimental conditions.

    • Troubleshooting Steps:

      • Dose-Response: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your system.

  • Possible Cause 2: Dominant SERCA Inhibition.

    • Explanation: If the concentration of this compound used is high enough to significantly inhibit SERCA, the resulting decrease in SR Ca2+ load may mask the RyR2-stabilizing effect. A lower SR load will naturally lead to fewer Ca2+ sparks.

    • Troubleshooting Steps:

      • Normalize to SR Ca2+ Load: When analyzing Ca2+ spark data, it is crucial to measure and normalize the spark frequency to the SR Ca2+ load for each cell. This can be done by plotting spark frequency as a function of SR Ca2+ content.[2]

  • Possible Cause 3: Experimental Model.

    • Explanation: The role of RyR2-mediated Ca2+ leak in setting the basal Ca2+ level can differ between cell types. In some cells, other Ca2+ channels or transporters may play a more dominant role.

    • Troubleshooting Steps:

      • Positive Controls: Use known RyR2 activators (e.g., caffeine at low concentrations) or inhibitors (e.g., ryanodine at high concentrations) to confirm that RyR2 is functional and contributes to basal Ca2+ signaling in your model.

Quantitative Data Summary

Table 1: IC50 Values for this compound Inhibition of SERCA Activity

TissueCalcium ConcentrationIC50 (µM)
Cardiac Muscle200 µM130
Cardiac Muscle2 µM19
Cardiac Muscle0.25 µM9
Skeletal Muscle200 µM104
Skeletal Muscle2 µM13
Skeletal Muscle0.25 µM5
Data extracted from Darcy YL, et al. Mol Pharmacol. 2016.[5]

Table 2: Effect of this compound on Ca2+ Spark Frequency and SR Ca2+ Load

ConditionCa2+ Spark Frequency (events/100 µm/s)SR Ca2+ Load (F/F0)
Ouabain~12~8
This compound (1 µM) + Ouabain~4~6
Approximate values based on graphical data from Volders et al. Br J Pharmacol. 2012.[2]

Experimental Protocols

Protocol 1: Measurement of Basal Intracellular Ca2+ using Fura-2 AM

  • Cell Preparation: Plate cells on glass coverslips suitable for fluorescence microscopy.

  • Dye Loading: Incubate cells with 3-5 µM Fura-2 AM and a mild detergent like Pluronic F-127 (0.02%) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature or 37°C, depending on the cell type.

  • De-esterification: Wash the cells with fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Microscopy: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

  • Baseline Recording: Record the basal Fura-2 ratio (F340/F380) for a stable period (e.g., 2-5 minutes).

  • This compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound.

  • Post-treatment Recording: Continue recording the Fura-2 ratio to observe any changes in basal Ca2+ levels.

  • Calibration: At the end of the experiment, perform a calibration to convert the Fura-2 ratio to absolute Ca2+ concentrations using a Ca2+ ionophore (e.g., ionomycin) in the presence of high (e.g., 10 mM CaCl2) and zero (e.g., 10 mM EGTA) Ca2+ solutions.

Protocol 2: Assessment of SR Ca2+ Load using Caffeine

  • Cell Preparation and Dye Loading: Prepare and load cells with a Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM) as described above.

  • Baseline Recording: Record the basal fluorescence for a stable period.

  • This compound Incubation: Treat the cells with this compound for the desired duration.

  • Caffeine Application: Rapidly perfuse the cells with a high concentration of caffeine (e.g., 10-20 mM) in a Ca2+-free buffer.

  • Data Acquisition: Record the resulting Ca2+ transient. The amplitude of this transient is indicative of the total SR Ca2+ content.

  • Analysis: Compare the amplitude of the caffeine-induced Ca2+ transient in control versus this compound-treated cells.

Visualizations

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Cytosol_Ca Basal Ca2+ RyR2->Cytosol_Ca Ca2+ Leak SERCA SERCA SR_Ca Ca2+ SERCA->SR_Ca JTV519 This compound JTV519->RyR2 Stabilizes (Inhibits leak) JTV519->SERCA Inhibits Cytosol_Ca->SERCA Ca2+ Uptake

Caption: this compound's dual effects on RyR2 and SERCA.

Experimental_Workflow cluster_controls Control Experiments start Start: Prepare Cells load_dye Load with Ca2+ Indicator (e.g., Fura-2) start->load_dye baseline Record Basal Ca2+ Signal load_dye->baseline treatment Apply this compound baseline->treatment post_treatment Record Post-Treatment Ca2+ Signal treatment->post_treatment analysis Analyze Data post_treatment->analysis end End analysis->end serca_inhibitor SERCA Inhibitor Control analysis->serca_inhibitor Compare ryr_modulator RyR Modulator Control analysis->ryr_modulator Compare

Caption: Workflow for assessing this compound's effect on basal Ca2+.

Troubleshooting_Logic start Unexpected Result Observed q2 Is this compound concentration optimized? start->q2 q1 Is SR Ca2+ load decreased? a1_yes Likely SERCA Inhibition q1->a1_yes Yes a1_no Consider other off-target effects or experimental artifacts q1->a1_no No a2_yes Proceed to other checks q2->a2_yes Yes a2_no Perform Dose-Response Curve q2->a2_no No a2_yes->q1

Caption: Decision tree for troubleshooting this compound experiments.

References

Technical Support Center: Ensuring Consistent JTV-519 Delivery in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of JTV-519 in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the closed state of the ryanodine receptor 2 (RyR2), a critical calcium release channel in the sarcoplasmic reticulum of cardiomyocytes.[1][2] This stabilization prevents abnormal diastolic calcium leakage from the sarcoplasmic reticulum, which is associated with cardiac arrhythmias and heart failure.[1][3][4] this compound is thought to enhance the binding of the stabilizing protein calstabin-2 (FKBP12.6) to RyR2, although some studies suggest it may also act independently of calstabin-2.[2][4]

Q2: What are the most common methods for long-term this compound delivery in animal studies?

A2: The two most common methods for long-term administration of this compound in animal studies are continuous infusion via osmotic pumps and oral gavage. The choice of method depends on the specific experimental design, the desired pharmacokinetic profile, and the duration of the study.

Q3: What is a recommended dose for continuous infusion of this compound using osmotic pumps in mice?

A3: A previously published study successfully used implantable osmotic pumps to deliver this compound at a rate of 0.5 mg/kg/h for 28 days in mice. This dosage was shown to be effective in a model of heart failure.

Q4: Is there a recommended oral gavage dose for long-term studies?

A4: While specific long-term oral gavage dosing regimens for this compound are not as well-documented in publicly available literature as osmotic pump studies, acute and short-term studies have used various oral doses. The optimal long-term oral dose would need to be determined empirically based on pharmacokinetic and pharmacodynamic studies for your specific animal model and research question.

Q5: What is a suitable vehicle for preparing this compound for in vivo administration?

A5: this compound fumarate is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, solutions of this compound in 0.1% DMSO have been used. For in vivo applications, especially for long-term studies using osmotic pumps, the vehicle composition is critical. A common approach for compounds with limited aqueous solubility is to use a co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG) or saline. It is crucial to perform stability studies of your this compound formulation at 37°C for the intended duration of your experiment to ensure consistent delivery.

Troubleshooting Guides

Osmotic Pump Delivery
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or no drug delivery 1. Pump failure.2. Catheter blockage or disconnection.3. Drug precipitation in the reservoir or catheter.4. Air bubbles in the pump or catheter.1. Before implantation, ensure the pump has been properly primed according to the manufacturer's instructions.2. Verify the patency of the catheter before and after connecting it to the pump.3. Confirm the long-term stability of your this compound formulation at 37°C in the chosen vehicle. Consider filtering the solution before filling the pump.4. Ensure the pump is filled carefully to avoid introducing air bubbles.
Localized inflammation or irritation at the implantation site 1. Non-sterile surgical technique.2. Irritating properties of the vehicle (e.g., high DMSO concentration).3. Pump movement under the skin.1. Adhere to strict aseptic surgical procedures during pump implantation.2. Test the tolerability of the vehicle by injecting a small volume subcutaneously before starting the long-term study. Aim for the lowest effective concentration of solvents like DMSO.3. Secure the pump adequately during surgery, for example, by placing it in a well-formed subcutaneous pocket.
Adverse effects in animals (e.g., weight loss, lethargy) 1. Systemic toxicity of this compound at the administered dose.2. Toxicity of the vehicle.3. Complications from the implantation surgery.1. Conduct a dose-ranging study to determine the maximum tolerated dose in your animal model.2. Include a vehicle-only control group in your study to differentiate between drug- and vehicle-related effects.3. Monitor animals closely post-surgery for signs of infection or distress.
Oral Gavage Delivery
Issue Potential Cause(s) Troubleshooting Steps
Animal distress or injury during gavage 1. Improper restraint technique.2. Incorrect gavage needle size or insertion.3. Esophageal or tracheal trauma.1. Ensure personnel are thoroughly trained in proper animal restraint and gavage techniques.2. Select the appropriate gavage needle size based on the animal's weight and age. The tip should be smooth and rounded.3. Insert the needle gently and without force. If resistance is met, withdraw and re-attempt. Never administer the fluid if you suspect the needle is in the trachea.
Inconsistent dosing 1. Inaccurate volume measurement.2. Leakage from the mouth during or after gavage.3. Animal spitting out the compound.1. Use calibrated syringes and ensure accurate volume measurement for each animal.2. Administer the solution slowly to allow the animal to swallow. Ensure the gavage needle is inserted to the correct depth.3. If spitting is an issue, a more palatable vehicle might be considered if it doesn't affect the compound's stability or bioavailability.
Aspiration pneumonia 1. Accidental administration of the solution into the trachea.1. Proper technique is paramount. The head and neck should be extended to create a straight path to the esophagus.2. If you notice fluid bubbling from the nose or the animal coughing, stop the procedure immediately.3. Monitor animals closely after gavage for any signs of respiratory distress.

Experimental Protocols

Protocol 1: Long-Term this compound Delivery via Osmotic Pump in Mice

Objective: To achieve continuous and consistent systemic delivery of this compound for 28 days.

Materials:

  • This compound fumarate

  • Vehicle (e.g., a sterile solution of 10% DMSO, 40% PEG 400, and 50% saline) - Note: Vehicle composition should be optimized and tested for this compound stability at 37°C for 28 days.

  • Osmotic pumps (e.g., Alzet model with an appropriate reservoir volume and flow rate for a 28-day study)

  • Surgical instruments for subcutaneous implantation

  • Anesthetic and analgesic agents

Procedure:

  • This compound Solution Preparation:

    • Under sterile conditions, dissolve this compound fumarate in the vehicle to achieve the desired final concentration. The concentration will depend on the pump's flow rate and the target dose (e.g., 0.5 mg/kg/h).

    • Gently warm and vortex the solution to ensure complete dissolution.

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.

  • Pump Filling and Priming:

    • Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions, ensuring no air bubbles are trapped inside.

    • Prime the filled pumps in sterile saline at 37°C for the duration specified by the manufacturer to ensure immediate and consistent pumping upon implantation.

  • Surgical Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Shave and disinfect the surgical area (typically the back, slightly posterior to the scapulae).

    • Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic pump into the pocket with the flow moderator pointing away from the incision.

    • Close the incision with sutures or wound clips.

    • Administer post-operative analgesia as per your institution's guidelines.

  • Post-Operative Monitoring:

    • Monitor the animal closely for recovery from anesthesia and for any signs of pain, distress, or surgical complications.

    • Check the incision site daily for signs of infection or inflammation.

    • Monitor the animal's overall health, including body weight and behavior, throughout the 28-day study period.

Visualizations

Caption: this compound signaling pathway stabilizing the RyR2 channel.

Osmotic_Pump_Workflow prep 1. Prepare Sterile This compound Solution fill 2. Fill Osmotic Pump prep->fill prime 3. Prime Pump in Sterile Saline at 37°C fill->prime implant 4. Surgically Implant Pump Subcutaneously prime->implant monitor 5. Monitor Animal Post-Surgery implant->monitor delivery Continuous this compound Delivery implant->delivery Begins

Caption: Experimental workflow for long-term this compound delivery using an osmotic pump.

Troubleshooting_Logic start Inconsistent Drug Delivery Observed check_pump Explant and Check Pump for Residual Volume start->check_pump pump_ok Pump Empty check_pump->pump_ok Yes pump_fail Pump Not Empty check_pump->pump_fail No check_catheter Check Catheter Patency and Connection catheter_ok Catheter Clear check_catheter->catheter_ok Yes catheter_block Catheter Blocked check_catheter->catheter_block No check_stability Verify this compound Solution Stability at 37°C stability_ok Solution Stable check_stability->stability_ok Yes stability_bad Precipitation Observed check_stability->stability_bad No pump_ok->check_catheter catheter_ok->check_stability

Caption: Logical troubleshooting flow for inconsistent osmotic pump delivery.

References

Validating Jtv-519's mechanism in the absence of calstabin2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the mechanism of action of JTV-519, particularly in experimental models lacking calstabin2 (FKBP12.6).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound (also known as K201) is a 1,4-benzothiazepine derivative that acts as a stabilizer of the cardiac ryanodine receptor (RyR2).[1] Its principal therapeutic effect is to lock the RyR2 channel in its closed state during diastole. This action reduces the spontaneous, pathological leakage of calcium (Ca2+) from the sarcoplasmic reticulum (SR), which is a known contributor to cardiac arrhythmias and dysfunction in heart failure.[1][2]

Q2: What is the role of calstabin2 (FKBP12.6) in RyR2 function?

Calstabin2 is a regulatory protein that binds to RyR2, stabilizing it in the closed confirmation.[1] This binding prevents Ca2+ leakage during the resting phase of the cardiac cycle (diastole). In pathological states such as heart failure, post-translational modifications like PKA-hyperphosphorylation can cause calstabin2 to dissociate from the RyR2 complex, leading to a "leaky" channel.[3][4]

Q3: Why is there a debate about this compound's mechanism in relation to calstabin2?

The scientific community has presented evidence for two distinct, and somewhat conflicting, mechanisms of action for this compound:

  • Calstabin2-Dependent Mechanism: This theory posits that this compound's primary role is to enhance the binding affinity of calstabin2 for RyR2, effectively restoring normal channel function even when the channel is PKA-phosphorylated.[3][5] Studies supporting this view show that this compound's beneficial effects are significantly diminished or absent in calstabin2-knockout (calstabin2-/-) mice.[3][5]

  • Calstabin2-Independent Mechanism: This opposing view suggests that this compound can bind directly to the RyR2 channel and induce a conformational change that stabilizes it, regardless of whether calstabin2 is present.[1][6][7] Evidence for this comes from experiments in heterologous expression systems (e.g., HEK293 cells) and in cardiomyocytes where calstabin2 was pharmacologically dissociated from RyR2.[7][8]

This controversy makes it critical for researchers to validate the drug's mechanism within their specific experimental system.

Q4: What is the expected outcome of applying this compound in a calstabin2-null model?

The expected outcome depends on which mechanism holds true in your experimental conditions.

  • If the calstabin2-dependent mechanism is dominant, you should expect to see little to no effect of this compound on reducing RyR2 Ca2+ leak (e.g., Ca2+ spark frequency) or improving cardiac function in calstabin2-/- models.[3][5]

  • If the calstabin2-independent mechanism is at play, you should still observe a significant reduction in RyR2-mediated Ca2+ leak and stabilization of the channel, even in the complete absence of calstabin2.[6][7]

Signaling and Workflow Diagrams

The following diagrams illustrate the proposed mechanisms of this compound action and a general workflow for experimental validation.

JTV519_Mechanism cluster_0 Calstabin2-Dependent Mechanism cluster_1 Calstabin2-Independent Mechanism RyR2_P PKA-Phosphorylated RyR2 (Leaky) Calstabin2_free Calstabin2 RyR2_P->Calstabin2_free Dissociation Complex_restored Restored RyR2-Calstabin2 Complex (Stabilized) JTV_dep This compound Calstabin2_free->JTV_dep JTV_dep->RyR2_P Enhances Affinity label_dep Outcome: Reduced Ca2+ Leak Complex_restored->label_dep RyR2_leaky RyR2 (Leaky) (No Calstabin2) RyR2_stabilized Stabilized RyR2 (Closed State) RyR2_leaky->RyR2_stabilized JTV_indep This compound JTV_indep->RyR2_leaky Direct Binding & Conformational Change label_indep Outcome: Reduced Ca2+ Leak RyR2_stabilized->label_indep Experimental_Workflow start Start: Hypothesis Validation model Select Model: - Calstabin2-/- Cardiomyocytes - HEK293 cells expressing RyR2 - WT cells + FK506 start->model treatment Treatment Groups: 1. Vehicle Control 2. This compound (e.g., 1 µM) model->treatment measurement Functional Measurement (Choose one or more) treatment->measurement spark A) Confocal Ca2+ Imaging (Measure Spark Frequency/Duration) measurement->spark Cellular channel B) Planar Lipid Bilayer (Measure Channel Open Probability) measurement->channel Single-Molecule binding C) [3H]Ryanodine Binding (Assess Channel Activity) measurement->binding Biochemical analysis Data Analysis: Compare this compound vs. Vehicle spark->analysis channel->analysis binding->analysis conclusion Conclusion: Is this compound effective without Calstabin2? analysis->conclusion

References

Validation & Comparative

A Head-to-Head Comparison of JTV-519 and S107 for Ryanodine Receptor 2 (RyR2) Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective stabilization of the ryanodine receptor 2 (RyR2) is a critical therapeutic target for cardiac arrhythmias and heart failure. Two prominent investigational compounds, JTV-519 (also known as K201 or casopitant) and S107, have been extensively studied for their ability to modulate RyR2 function. This guide provides an objective comparison of their performance, specificity, and underlying mechanisms, supported by experimental data.

Both this compound and S107 are 1,4-benzothiazepine derivatives designed to stabilize the closed state of the RyR2 channel, thereby reducing diastolic calcium leak from the sarcoplasmic reticulum (SR), a key contributor to cardiac arrhythmias.[1][2] Their primary mechanism of action is believed to involve enhancing the binding of the stabilizing subunit calstabin2 (FKBP12.6) to the RyR2 complex.[3][4] However, significant differences in their specificity and off-target effects have important implications for their therapeutic potential.

Mechanism of Action and RyR2 Stabilization

The prevailing model for the action of both compounds involves the "Rycal" concept, where they increase the affinity of calstabin2 for RyR2. This stabilizes the RyR2 channel in its closed conformation, reducing the likelihood of spontaneous calcium release during diastole.[4][5] However, there is evidence suggesting that this compound may also directly interact with the RyR2 channel, independent of calstabin2.[6][7]

dot

Simplified Signaling Pathway of RyR2 Stabilization cluster_SR Sarcoplasmic Reticulum RyR2 RyR2 (Open/Leaky) RyR2_stabilized RyR2 (Closed/Stabilized) Ca_leak Diastolic Ca2+ Leak RyR2->Ca_leak arrhythmogenic Calstabin2 Calstabin2 (FKBP12.6) Calstabin2->RyR2_stabilized stabilizes JTV519 This compound JTV519->RyR2_stabilized direct interaction? JTV519->Calstabin2 enhances binding S107 S107 S107->Calstabin2 enhances binding Comparative Specificity of this compound and S107 cluster_targets Molecular Targets JTV519 This compound RyR2 RyR2 JTV519->RyR2 Stabilizes SERCA SERCA JTV519->SERCA Inhibits IonChannels Na+, K+, Ca2+ Channels JTV519->IonChannels Blocks S107 S107 S107->RyR2 Stabilizes OtherTargets >400 Other Receptors/Enzymes S107->OtherTargets No Significant Effect Workflow for [3H]Ryanodine Binding Assay A Isolate SR Microsomes B Incubate with [3H]Ryanodine +/- Compound (this compound/S107) at varying [Ca2+] A->B C Separate Bound and Free [3H]Ryanodine via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Kd, Bmax, % Inhibition) D->E

References

A Comparative Analysis of JTV-519 and Diltiazem on L-type Ca2+ Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the effects of JTV-519 (also known as K201) and diltiazem on L-type Ca2+ channels. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of cardiac and vascular calcium signaling. This document summarizes key experimental data, outlines methodologies, and visually represents the signaling pathways involved.

Introduction to this compound and Diltiazem

Diltiazem is a well-established benzothiazepine derivative that functions as a potent blocker of L-type Ca2+ channels.[1] It is widely used in the clinical management of hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium into cardiac and vascular smooth muscle cells, leading to vasodilation and a decrease in heart rate and contractility.[1]

This compound is a newer 1,4-benzothiazepine derivative that shares structural similarities with diltiazem.[2] However, its primary mechanism of action is considered to be the stabilization of the ryanodine receptor 2 (RyR2), an intracellular calcium release channel on the sarcoplasmic reticulum.[2] By stabilizing RyR2 in its closed state, this compound reduces diastolic calcium leak from the sarcoplasmic reticulum, a phenomenon implicated in cardiac arrhythmias and heart failure.[2] While its main target is RyR2, this compound has also been shown to exert an inhibitory effect on L-type Ca2+ channels, positioning it as a multi-channel modulator.[1][3]

Mechanism of Action on L-type Ca2+ Channels

Diltiazem binds to the α1 subunit of the L-type Ca2+ channel, exhibiting a state-dependent blockade.[4] This means its inhibitory effect is more pronounced when the channel is in the open or inactivated state, which occurs more frequently at higher heart rates.[4] This use-dependent action contributes to its efficacy in controlling tachyarrhythmias. Diltiazem's binding reduces the frequency of channel openings and increases the likelihood of the channel being in a non-conducting state, thereby decreasing the overall calcium influx.[4]

This compound's interaction with L-type Ca2+ channels is less extensively characterized than that of diltiazem. However, studies have demonstrated that it can directly inhibit L-type Ca2+ currents (ICa,L) in a concentration-dependent manner.[5] This action is considered a secondary effect to its primary role as an RyR2 stabilizer. The inhibition of ICa,L by this compound may contribute to its overall cardioprotective and antiarrhythmic properties.[5]

Quantitative Comparison of L-type Ca2+ Channel Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of this compound and diltiazem on L-type Ca2+ channels. It is important to note that the data are derived from different studies using varied experimental conditions, and therefore, a direct comparison of potency should be made with caution.

CompoundParameterConcentration% Inhibition / IC50Cell TypeReference
This compound % Inhibition of ICa,L0.3 µM6.2 ± 0.8%Rat ventricular myocytes[5]
% Inhibition of ICa,L1.0 µM22.0 ± 3.3%Rat ventricular myocytes[5]
% Inhibition of ICa,L3.0 µM59.6 ± 1.4%Rat ventricular myocytes[5]
Diltiazem IC50 (Tonic Block)-51 µMHuman mesenteric arterial myocytes (pHo 7.2)[6]
IC50 (Tonic Block)-20 µMHuman mesenteric arterial myocytes (pHo 9.2)[6]
IC50-4.9 µM (high affinity)Cone photoreceptors[7]
IC50-100.4 µM (low affinity)Cone photoreceptors[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the cited studies to investigate the effects of this compound and diltiazem on L-type Ca2+ channels.

This compound: Whole-Cell Voltage-Clamp in Rat Ventricular Myocytes[5]
  • Cell Preparation: Single ventricular myocytes were isolated from adult male Wistar rats by enzymatic digestion using collagenase and protease.

  • Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record L-type Ca2+ currents (ICa,L).

  • Pipette Solution (in mM): 120 CsCl, 5 MgATP, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Bath Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To block other currents, tetrodotoxin (30 µM) was added to block Na+ channels, and the pipette solution contained Cs+ to block K+ channels.

  • Voltage-Clamp Protocol: From a holding potential of -80 mV, depolarizing pulses to 0 mV for 300 ms were applied to elicit ICa,L. This compound was applied at various concentrations to determine the percentage of current inhibition.

Diltiazem: Whole-Cell Voltage-Clamp in Human Mesenteric Arterial Myocytes[6]
  • Cell Preparation: Smooth muscle cells were enzymatically dispersed from human mesenteric arteries.

  • Electrophysiological Recording: Whole-cell voltage-clamp was used to record L-type Ca2+ channel currents, with Ba2+ as the charge carrier (IBa).

  • Pipette Solution (in mM): 110 CsCl, 20 TEA-Cl, 5 MgATP, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Bath Solution (in mM): 120 NaCl, 20 BaCl2, 1 MgCl2, 5 CsCl, 10 HEPES, 10 Glucose, adjusted to various external pH (pHo) values with NaOH or HCl.

  • Voltage-Clamp Protocol: From a holding potential of -60 mV or -90 mV, depolarizing pulses were applied. The IC50 for diltiazem was determined by applying various concentrations at different pH levels.

Signaling Pathway and Drug Targets

The following diagram illustrates the central role of the L-type Ca2+ channel in excitation-contraction coupling and highlights the distinct primary targets of diltiazem and this compound.

LType_Ca_Channel_Signaling cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Extracellular Ca2+ Ca²⁺ LType_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) Extracellular Ca2+->LType_Ca_Channel Influx Intracellular Ca2+ Ca²⁺ LType_Ca_Channel->Intracellular Ca2+ CICR Trigger RyR2 Ryanodine Receptor 2 (RyR2) Intracellular Ca2+->RyR2 Activates Contraction Myofilament Contraction Intracellular Ca2+->Contraction Initiates RyR2->Intracellular Ca2+ Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Diltiazem Diltiazem Diltiazem->LType_Ca_Channel Blocks JTV519 This compound JTV519->LType_Ca_Channel Inhibits (Secondary) JTV519->RyR2 Stabilizes (Primary)

L-type Ca²⁺ channel signaling and drug targets.

Conclusion

Diltiazem is a well-characterized, direct antagonist of L-type Ca2+ channels, with its clinical efficacy rooted in this specific mechanism. This compound, while structurally related to diltiazem, presents a more complex pharmacological profile. Its primary therapeutic action is attributed to the stabilization of RyR2, but it also possesses a secondary, inhibitory effect on L-type Ca2+ channels. This multi-target functionality of this compound may offer a different therapeutic window, particularly in conditions where both sarcoplasmic reticulum calcium leak and sarcolemmal calcium influx contribute to the pathophysiology.

Further head-to-head comparative studies under identical experimental conditions are warranted to precisely delineate the relative potencies and kinetic effects of this compound and diltiazem on L-type Ca2+ channels. Such studies would provide a clearer understanding of their distinct and overlapping mechanisms and aid in the rational design of future therapeutic strategies targeting calcium dysregulation in cardiovascular diseases.

References

A Comparative Analysis of the Anti-Arrhythmic Properties of JTV-519 and Flecainide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-arrhythmic effects of JTV-519 (also known as K201) and flecainide, focusing on their mechanisms of action, supporting experimental data, and the methodologies used in their validation.

Executive Summary

This compound and flecainide represent two distinct approaches to anti-arrhythmic therapy. This compound primarily targets intracellular calcium regulation by stabilizing the ryanodine receptor 2 (RyR2), thereby preventing aberrant calcium leakage from the sarcoplasmic reticulum.[1][2] This mechanism is particularly relevant in arrhythmias driven by calcium dysregulation, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] In contrast, flecainide is a class Ic anti-arrhythmic agent that predominantly blocks the fast inward sodium channel (Nav1.5), slowing cardiac conduction.[3][4][5] It also exhibits effects on potassium channels and, to a lesser extent, on RyR2.[3][5][6] While both agents have demonstrated efficacy in pre-clinical and clinical settings for various arrhythmias, their distinct molecular targets suggest different applications and potential side-effect profiles.

Mechanisms of Action

The fundamental difference in the anti-arrhythmic action of this compound and flecainide lies in their primary molecular targets within the cardiomyocyte.

This compound: The RyR2 Stabilizer

This compound, a 1,4-benzothiazepine derivative, exerts its anti-arrhythmic effect by directly targeting the ryanodine receptor 2 (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum (SR).[1] In pathological conditions, RyR2 can become "leaky," leading to spontaneous diastolic calcium release, which can trigger delayed afterdepolarizations (DADs) and subsequent arrhythmias. This compound stabilizes the closed state of the RyR2 channel, reducing the probability of this aberrant calcium leak.[1] The exact mechanism of this stabilization is thought to involve enhancing the binding of the accessory protein calstabin-2 (FKBP12.6) to RyR2, although some studies suggest a direct effect on the receptor itself.[2][7]

Flecainide: The Sodium Channel Blocker

Flecainide is a potent blocker of the cardiac fast inward sodium channel, Nav1.5.[3][4][5] By binding to the open state of the channel, it slows the rapid upstroke of the cardiac action potential (Phase 0), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[4][8] This effect is "use-dependent," meaning its blocking effect is more pronounced at faster heart rates. Flecainide also inhibits the rapid component of the delayed rectifier potassium current (IKr) and has been shown to block RyR2 opening, contributing to its anti-arrhythmic profile.[3][5][6] However, its primary anti-arrhythmic action is attributed to its potent sodium channel blockade.

Signaling Pathway Diagrams

JTV519_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor 2) Ca_Cytosol Ca2+ RyR2->Ca_Cytosol Diastolic Leak (Pathological) Ca_SR Ca2+ Ca_SR->RyR2 Normal Release Arrhythmia Arrhythmia Ca_Cytosol->Arrhythmia JTV519 This compound JTV519->RyR2 Stabilizes (Inhibits Leak)

This compound Signaling Pathway

Flecainide_Pathway cluster_Membrane Cell Membrane cluster_Extracellular Extracellular cluster_Intracellular Intracellular Nav15 Nav1.5 (Sodium Channel) Na_in Na+ Nav15->Na_in Influx IKr IKr (Potassium Channel) Na_out Na+ Na_out->Nav15 AP_Upstroke Action Potential Upstroke Na_in->AP_Upstroke Conduction Conduction Velocity AP_Upstroke->Conduction Flecainide Flecainide Flecainide->Nav15 Blocks Flecainide->IKr Inhibits

Flecainide Signaling Pathway

Comparative Experimental Data

Direct comparative studies between this compound and flecainide are limited. The following tables summarize quantitative data from separate key studies, providing insights into their respective anti-arrhythmic efficacy in different experimental models.

Table 1: Anti-Arrhythmic Effects of this compound in a Canine Model of Atrial Fibrillation

ParameterControlThis compound (0.03 mg/kg/min)P-value
Mean Number of Sustained AF Episodes4.2 ± 2.90 ± 0< 0.01
Atrial Effective Refractory Period (ms) at 200ms BCL123 ± 18143 ± 14< 0.01
Atrial Effective Refractory Period (ms) at 300ms BCL127 ± 18151 ± 12< 0.01
Atrial Effective Refractory Period (ms) at 400ms BCL132 ± 13159 ± 9< 0.01
Intra-atrial Conduction Time (ms)47 ± 1148 ± 11NS
Data from a study on a canine sterile pericarditis model of atrial fibrillation.[9] BCL = Basic Cycle Length; NS = Not Significant.

Table 2: Effects of this compound on Ventricular Fibrillation in a Guinea Pig Model

ParameterControlThis compound (0.1 µM)This compound (1 µM)
VF Dominant Frequency (Hz)13.9 ± 2.211.1 ± 1.16.6 ± 1.1
Data from a study on guinea pig ventricular myocytes.[10]

Table 3: Anti-Arrhythmic Effects of Flecainide in an Experimental Dog Model of Ventricular Tachycardia

Flecainide DoseNumber of DogsTransient Sinus RhythmNo Effect
4 mg/kg2212 (55%)4 (18%)
2.5 mg/kg2511 (44%)3 (12%)
Data from a study on aconitine-induced ventricular tachycardia in dogs.

Experimental Protocols

1. Canine Model of Atrial Fibrillation

  • Objective: To induce and sustain atrial fibrillation (AF) in a canine model to test the efficacy of anti-arrhythmic drugs.

  • Animal Model: Mongrel dogs.

  • Anesthesia: Morphine-chloralose anesthesia is often used to maintain near-intact autonomic control.[11]

  • Induction of AF:

    • Rapid Atrial Pacing: The right atrium is paced at a high frequency (e.g., 40 Hz) for a set duration (e.g., 20 minutes).[11][12]

    • Pharmacological Induction:

      • Phenylephrine Infusion: Continuous infusion of phenylephrine (e.g., 2 µg/kg/min) to increase systemic arterial pressure and induce vagal stimulation, which promotes AF.[11][12]

      • Methacholine Infusion: Graded doses of intravenous methacholine can be used to facilitate the electrical induction of sustained AF.[13]

      • Carbachol Injection: Local injection of carbachol combined with short-term atrial tachypacing has also been shown to reliably induce AF.[14]

  • Data Acquisition:

    • Surface electrocardiogram (ECG) and intracardiac electrograms are continuously monitored.

    • Arterial blood pressure is also monitored.

    • The inducibility and duration of sustained AF episodes are recorded before and after drug administration.

    • Electrophysiological parameters such as atrial effective refractory period (AERP) and intra-atrial conduction time are measured using programmed electrical stimulation.

Canine_AF_Workflow start Start anesthesia Anesthetize Canine (e.g., Morphine-Chloralose) start->anesthesia instrumentation Instrumentation (ECG, Electrophysiology Catheters, Blood Pressure Monitor) anesthesia->instrumentation baseline Record Baseline Electrophysiological Parameters instrumentation->baseline induce_af Induce Atrial Fibrillation (Rapid Pacing +/- Pharmacological Agent) baseline->induce_af confirm_af Confirm Sustained AF induce_af->confirm_af confirm_af->induce_af Not Sustained administer_drug Administer Test Drug (e.g., this compound or Flecainide) confirm_af->administer_drug Sustained record_effects Record Effects on AF and Electrophysiological Parameters administer_drug->record_effects analysis Data Analysis record_effects->analysis end End analysis->end

Canine Atrial Fibrillation Experimental Workflow

2. Patch-Clamp Electrophysiology of Isolated Cardiomyocytes

  • Objective: To measure the effects of drugs on specific ion channel currents in isolated cardiomyocytes.

  • Cell Preparation:

    • Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat, mouse).

    • The heart is typically perfused with a collagenase-containing solution to digest the extracellular matrix.

  • Recording Configuration:

    • The whole-cell patch-clamp technique is most commonly used.[15][16] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Solutions:

    • External Solution: Mimics the extracellular ionic environment.

    • Internal (Pipette) Solution: Mimics the intracellular ionic environment.

  • Data Acquisition:

    • An amplifier and data acquisition system are used to control the membrane potential (voltage-clamp) or the injected current (current-clamp) and record the resulting currents or voltage changes.

    • Specific voltage protocols are applied to isolate and measure different ion currents (e.g., sodium current, calcium current, potassium currents).

  • Drug Application: The drug of interest is applied to the external solution at various concentrations to determine its effect on the ion channel currents.

Patch_Clamp_Workflow start Start isolate_cells Isolate Cardiomyocytes start->isolate_cells form_seal Form Gigaseal with Cell Membrane isolate_cells->form_seal prepare_pipette Prepare Patch Pipette (Fill with Internal Solution) prepare_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Ion Channel Currents whole_cell->record_baseline apply_drug Apply Drug to External Solution record_baseline->apply_drug record_drug_effect Record Drug Effect on Ion Channel Currents apply_drug->record_drug_effect washout Washout Drug (Optional) record_drug_effect->washout analyze_data Analyze Current-Voltage Relationships and Channel Kinetics record_drug_effect->analyze_data washout->record_drug_effect Re-apply end End analyze_data->end

Patch-Clamp Electrophysiology Workflow

Conclusion

This compound and flecainide offer distinct and valuable anti-arrhythmic properties. This compound's targeted stabilization of RyR2 presents a promising therapeutic strategy for arrhythmias driven by abnormal intracellular calcium handling. Flecainide's potent sodium channel blockade remains a cornerstone for the management of various supraventricular and ventricular arrhythmias in patients without structural heart disease. The choice between these or other anti-arrhythmic agents will depend on the specific arrhythmia mechanism, the underlying cardiac condition, and the patient's individual characteristics. Further head-to-head comparative studies are warranted to more definitively delineate their respective efficacy and safety profiles in various arrhythmic contexts.

References

JTV-519 vs. Dantrolene: A Comparative Analysis for Mitigating Heart Failure Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies. A key pathological feature of heart failure is the abnormal leakage of calcium (Ca2+) from the sarcoplasmic reticulum (SR) through the ryanodine receptor 2 (RyR2), contributing to cardiac dysfunction and arrhythmias. Two promising therapeutic agents, JTV-519 (also known as K201) and dantrolene, have emerged as potential candidates for mitigating heart failure progression by targeting this aberrant Ca2+ leak. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action: Stabilizing the Ryanodine Receptor

Both this compound and dantrolene exert their therapeutic effects by stabilizing the RyR2 channel, albeit through distinct molecular mechanisms.

This compound: This 1,4-benzothiazepine derivative is believed to stabilize the closed state of the RyR2 channel primarily by enhancing the binding of the accessory protein calstabin-2 (also known as FKBP12.6) to the receptor.[1] In heart failure, the RyR2 channel is often hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin-2 and a subsequent "leaky" channel. This compound counteracts this by increasing the affinity of calstabin-2 for the PKA-phosphorylated RyR2, thereby restoring normal channel function.[1] However, some studies suggest that this compound can also directly stabilize the RyR2 channel, independent of its interaction with calstabin-2.[2][3]

Dantrolene: A hydantoin derivative traditionally used as a skeletal muscle relaxant for malignant hyperthermia, dantrolene has been shown to directly stabilize the cardiac RyR2.[4][5] Its mechanism involves the restoration of proper interaction between the N-terminal and central domains of the RyR2 protein, a process often referred to as "domain zipping".[6] This stabilization prevents the spontaneous Ca2+ leak that occurs in failing cardiomyocytes.[6] The inhibitory effect of dantrolene on RyR2 may also be dependent on the presence of calmodulin (CaM).[7]

Comparative Efficacy: Preclinical Data

Numerous preclinical studies have demonstrated the potential of both this compound and dantrolene in improving cardiac function and mitigating the pathological hallmarks of heart failure in various animal models.

This compound: Effects on Cardiac Function

In a mouse model of ischemia-induced heart failure, treatment with this compound resulted in a significant improvement in cardiac function.

ParameterPlaceboThis compoundp-valueAnimal ModelReference
Ejection Fraction (%)31.1 ± 3.145.8 ± 5.1< 0.05Mouse (Myocardial Infarction)[1]
Dantrolene: Effects on Cardiac Function and Remodeling

Chronic treatment with dantrolene has shown significant improvements in cardiac function and a reduction in adverse remodeling in a rat model of myocardial infarction-induced heart failure.

ParameterMI-VehicleMI-Dantrolenep-valueAnimal ModelReference
LV Fractional Shortening (%)15.43 ± 2.6519.48 ± 3.61< 0.01Rat (Myocardial Infarction)[4]
LV End-Diastolic Pressure (mmHg)21.91 ± 7.2512.58 ± 8.52< 0.01Rat (Myocardial Infarction)[4]
Left Atrial Diameter (mm)6.09 ± 1.534.97 ± 0.75< 0.05Rat (Myocardial Infarction)[4]
LV Fibrosis Content (%)9.76 ± 2.256.42 ± 0.78< 0.001Rat (Myocardial Infarction)[4]
Effects on Sarcoplasmic Reticulum Calcium Handling

Both drugs have been shown to directly address the underlying issue of SR Ca2+ leak in failing cardiomyocytes.

| Drug | Parameter | Condition | Effect | Fold/Percent Change | Animal Model | Reference | |---|---|---|---|---|---| | This compound | SR Ca2+ Leak | Hypoxic Cardiomyocytes | Reduction | 35% decrease | Mouse (HL-1 Cardiomyocytes) |[8] | | Dantrolene | SR Ca2+ Load | Failing Cardiomyocytes | Increase | Significant Increase | Rabbit (Heart Failure Model) |[5] | | Dantrolene | Ca2+ Spark Frequency | Failing Cardiomyocytes | Reduction | Significant Decrease | Rabbit (Heart Failure Model) |[5] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

JTV519_Mechanism cluster_HF Heart Failure Pathophysiology cluster_JTV519 This compound Intervention PKA PKA Hyperphosphorylation RyR2_unstable Unstable RyR2 PKA->RyR2_unstable Calstabin2_diss Calstabin-2 Dissociation RyR2_unstable->Calstabin2_diss Ca_leak SR Ca2+ Leak Calstabin2_diss->Ca_leak Calstabin2_reassoc Calstabin-2 Reassociation Calstabin2_diss->Calstabin2_reassoc inhibits JTV519 This compound JTV519->Calstabin2_reassoc RyR2_stable Stable RyR2 Ca_leak_reduced Reduced SR Ca2+ Leak RyR2_stable->Ca_leak_reduced Calstabin2_reassoc->RyR2_stable

Caption: this compound mechanism of action in heart failure.

Dantrolene_Mechanism cluster_HF Heart Failure Pathophysiology cluster_Dantrolene Dantrolene Intervention Domain_unzip RyR2 Domain Unzipping RyR2_leaky Leaky RyR2 Domain_unzip->RyR2_leaky Domain_zip RyR2 Domain Re-zipping Domain_unzip->Domain_zip promotes Ca_leak SR Ca2+ Leak RyR2_leaky->Ca_leak Dantrolene Dantrolene Dantrolene->Domain_zip RyR2_stabilized Stabilized RyR2 Domain_zip->RyR2_stabilized Ca_leak_reduced Reduced SR Ca2+ Leak RyR2_stabilized->Ca_leak_reduced

Caption: Dantrolene mechanism of action in heart failure.

Experimental_Workflow cluster_animal_model Animal Model of Heart Failure cluster_treatment Treatment Groups cluster_assessment Assessment of Cardiac Function and Cellular Mechanisms Induction Induction of Heart Failure (e.g., Myocardial Infarction, Rapid Pacing) Control Control (Vehicle) Induction->Control JTV519_group This compound Induction->JTV519_group Dantrolene_group Dantrolene Induction->Dantrolene_group Echo Echocardiography (Ejection Fraction, Fractional Shortening) Control->Echo Hemodynamics Hemodynamic Measurements (LV Pressure) Control->Hemodynamics Histology Histological Analysis (Fibrosis) Control->Histology Ca_imaging Cardiomyocyte Isolation & Ca2+ Imaging (Ca2+ Sparks, SR Ca2+ Load) Control->Ca_imaging JTV519_group->Echo JTV519_group->Hemodynamics JTV519_group->Histology JTV519_group->Ca_imaging Dantrolene_group->Echo Dantrolene_group->Hemodynamics Dantrolene_group->Histology Dantrolene_group->Ca_imaging

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison.

Induction of Heart Failure in Animal Models
  • Myocardial Infarction (MI): In rats or mice, the left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction. This leads to the development of heart failure over a period of several weeks.[4]

  • Rapid Ventricular Pacing: In larger animals like dogs or rabbits, a pacemaker is implanted to induce rapid ventricular pacing (e.g., 240 beats/min) for several weeks. This chronic tachycardia leads to the development of heart failure with reduced ejection fraction.

Assessment of Cardiac Function
  • Echocardiography: Transthoracic echocardiography is performed on anesthetized animals to measure left ventricular (LV) dimensions, ejection fraction (EF), and fractional shortening (FS) as indicators of systolic function.

  • Hemodynamic Measurements: A pressure-volume catheter is inserted into the left ventricle to directly measure parameters such as LV end-diastolic pressure (LVEDP), and the maximal rates of pressure rise (+dP/dt) and fall (-dP/dt).[4]

Measurement of Sarcoplasmic Reticulum Ca2+ Leak
  • Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from the hearts of control and heart failure animals.

  • Confocal Ca2+ Imaging: Isolated myocytes are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM). Spontaneous, localized Ca2+ release events from the SR, known as "Ca2+ sparks," are visualized and quantified using a confocal microscope. An increase in Ca2+ spark frequency is indicative of SR Ca2+ leak.[5]

  • SR Ca2+ Load Measurement: After recording spontaneous Ca2+ sparks, a rapid application of caffeine (e.g., 10 mM) is used to release the entire SR Ca2+ content. The amplitude of the resulting Ca2+ transient provides an index of the SR Ca2+ load.[5]

Ryanodine Receptor Binding Assay
  • [3H]-Ryanodine Binding: This assay provides a quantitative measure of RyR channel activity. Sarcoplasmic reticulum microsomes are incubated with [3H]-ryanodine, a high-affinity ligand that binds preferentially to the open state of the RyR channel. The amount of bound radioactivity is measured to determine the open probability of the channel under various conditions (e.g., in the presence of this compound or dantrolene).[9][10][11]

Calstabin-2 Binding Assay
  • Co-immunoprecipitation: To assess the association of calstabin-2 with RyR2, RyR2 is immunoprecipitated from heart tissue lysates using an anti-RyR2 antibody. The immunoprecipitated complex is then subjected to Western blotting and probed with an anti-calstabin-2 antibody to determine the amount of calstabin-2 bound to RyR2.[1]

Conclusion

Both this compound and dantrolene demonstrate significant promise in mitigating heart failure progression by targeting the fundamental pathology of SR Ca2+ leak through RyR2 stabilization. This compound appears to act primarily by enhancing calstabin-2 binding, while dantrolene directly stabilizes the RyR2 channel's domain interactions. Preclinical data for both compounds show improvements in cardiac function and cellular Ca2+ handling.

The choice between these two agents for further development may depend on several factors, including their pharmacokinetic and pharmacodynamic profiles, off-target effects, and long-term safety. The ongoing SHO-IN clinical trial for dantrolene will provide crucial data on its efficacy and safety in human heart failure patients.[12] Further head-to-head comparative studies in relevant preclinical models are warranted to provide a more definitive assessment of their relative therapeutic potential. This guide provides a foundational comparison to inform such future research and development efforts.

References

A Head-to-Head Analysis of JTV-519 and Carvedilol in Cardiac Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two pharmacological agents, JTV-519 (also known as K201) and carvedilol, which have shown therapeutic potential in cardiac disease models. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action, and performance based on experimental findings.

Executive Summary

This compound and carvedilol both exhibit cardioprotective effects but through distinct primary mechanisms. This compound is a novel 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[1] This stabilization reduces diastolic calcium leak from the sarcoplasmic reticulum (SR), a key contributor to cardiac arrhythmias and contractile dysfunction.[1][2] Carvedilol, a well-established beta-blocker, exerts its effects through a broader mechanism, including non-selective beta-adrenergic blockade (β1 and β2) and alpha-1 adrenergic blockade.[3][4][5][6] This dual action reduces heart rate, blood pressure, and cardiac workload.[4][5][6] Emerging evidence also suggests a direct, albeit less potent, inhibitory effect of carvedilol on RyR2, contributing to its anti-arrhythmic properties.[7][8][9]

Comparative Data on Efficacy

The following tables summarize key quantitative data from various studies on this compound and carvedilol. It is crucial to note that these data are not from direct comparative studies and were obtained in different experimental models and contexts.

Table 1: Effect of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Leak

ParameterModelConditionThis compound ConcentrationObserved EffectReference
SR Ca2+ LeakHL-1 CardiomyocytesHypoxia (1% O2)1 µM35% reduction in SR Ca2+ leak[2]
SR Ca2+ LeakHL-1 CardiomyocytesNormoxia (12% O2)1 µM52% reduction in SR Ca2+ leak[2]
Ca2+ Spark FrequencyMurine CardiomyocytesOuabain-induced Ca2+ overload1 µMSignificant reduction[10]
Ca2+ WavesMurine CardiomyocytesOuabain-induced Ca2+ overload1 µMReduced incidence from 67% to 18%[10]

Table 2: Anti-Arrhythmic Effects of Carvedilol

ParameterModelConditionCarvedilol TreatmentObserved EffectReference
Supraventricular ArrhythmiaPost-Myocardial Infarction Patients (CAPRICORN study)Left Ventricular DysfunctionRandomized to carvedilol or placebo2.7% incidence in carvedilol group vs. 5.5% in placebo group[11]
Ventricular ArrhythmiaPost-Myocardial Infarction Patients (CAPRICORN study)Left Ventricular DysfunctionRandomized to carvedilol or placebo2.7% incidence in carvedilol group vs. 7.0% in placebo group[11]
Malignant Ventricular Arrhythmias (VT/VF)Post-Myocardial Infarction Patients (CAPRICORN study)Left Ventricular DysfunctionRandomized to carvedilol or placebo0.9% incidence in carvedilol group vs. 3.9% in placebo group[11]

Mechanisms of Action: A Visual Comparison

The distinct signaling pathways of this compound and carvedilol are illustrated below.

Caption: Mechanism of action of this compound.

Carvedilol_Mechanism cluster_Adrenergic Adrenergic Receptors cluster_Effects Physiological Effects Carvedilol Carvedilol Beta1 β1-Adrenergic Receptor Carvedilol->Beta1 Blocks Beta2 β2-Adrenergic Receptor Carvedilol->Beta2 Blocks Alpha1 α1-Adrenergic Receptor Carvedilol->Alpha1 Blocks RyR2_inhibition RyR2 Inhibition (Reduced Ca2+ Leak) Carvedilol->RyR2_inhibition Directly Inhibits (SOICR) HR Decreased Heart Rate Beta1->HR Contractility Decreased Contractility Beta1->Contractility BP Decreased Blood Pressure (Vasodilation) Alpha1->BP Anti_Arrhythmic Anti-Arrhythmic Effect HR->Anti_Arrhythmic Contractility->Anti_Arrhythmic BP->Anti_Arrhythmic RyR2_inhibition->Anti_Arrhythmic

Caption: Multifaceted mechanism of action of Carvedilol.

Experimental Protocols

Measurement of Sarcoplasmic Reticulum Ca2+ Leak

The assessment of SR Ca2+ leak is crucial for evaluating compounds like this compound. A common method involves the use of fluorescent Ca2+ indicators in isolated cardiomyocytes.

  • Cell Preparation: Ventricular myocytes are isolated from animal models (e.g., mouse, rabbit) through enzymatic digestion.[12]

  • Fluorescent Dye Loading: The isolated myocytes are loaded with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM, which allows for the visualization of intracellular Ca2+ dynamics.[12]

  • Confocal Microscopy: A confocal microscope is used for line-scan imaging along the longitudinal axis of the myocyte. This provides high temporal and spatial resolution of Ca2+ release events.[12][13]

  • Stimulation Protocol: Cells are electrically paced to achieve a steady-state SR Ca2+ load. The stimulation is then stopped to observe diastolic Ca2+ release events.[12]

  • Data Analysis: SR Ca2+ leak is quantified by analyzing the frequency and amplitude of "Ca2+ sparks," which are localized Ca2+ release events from RyR2 clusters. An increase in spark frequency indicates a higher SR Ca2+ leak.[13] Alternatively, the rate of decline of SR Ca2+ content after blocking reuptake can be measured.[14]

Assessment of Anti-Arrhythmic Drug Efficacy in Animal Models

Evaluating the anti-arrhythmic potential of drugs like carvedilol often involves in vivo animal models.

  • Animal Model Selection: Various animal models can be used, including those with genetic predispositions to arrhythmias or models where arrhythmias are induced, for instance, through myocardial infarction.[15][16]

  • Arrhythmia Induction: Arrhythmias can be induced by programmed electrical stimulation of the heart, administration of arrhythmogenic substances (e.g., aconitine, digoxin), or by creating ischemic conditions.[17]

  • Drug Administration: The test compound (e.g., carvedilol) is administered to the animals, often compared to a placebo or vehicle control group.

  • Electrophysiological Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to detect the incidence, duration, and severity of arrhythmias.

  • Efficacy Evaluation: The efficacy of the anti-arrhythmic drug is determined by its ability to prevent the induction of arrhythmias or to reduce the frequency and duration of spontaneous arrhythmic events compared to the control group. A significant reduction in premature ventricular complexes (PVCs) is a common endpoint.[18]

Proposed Head-to-Head Experimental Workflow

To directly compare the efficacy of this compound and carvedilol, a dedicated preclinical study is necessary. The following workflow outlines a potential experimental design.

Head_to_Head_Workflow cluster_Model 1. Animal Model cluster_Grouping 2. Treatment Groups cluster_Assessment 3. In Vivo Assessment cluster_ExVivo 4. Ex Vivo & In Vitro Analysis cluster_Outcome 5. Comparative Outcome Analysis Model Heart Failure Model (e.g., Post-MI Rat/Pig) Group_V Vehicle Control Model->Group_V Group_J This compound Model->Group_J Group_C Carvedilol Model->Group_C ECG ECG Monitoring (Arrhythmia Incidence) Group_V->ECG Echo Echocardiography (Cardiac Function) Group_V->Echo Group_J->ECG Group_J->Echo Group_C->ECG Group_C->Echo Myocyte_Iso Cardiomyocyte Isolation ECG->Myocyte_Iso Echo->Myocyte_Iso Ca_Leak SR Ca2+ Leak Measurement (Confocal Microscopy) Myocyte_Iso->Ca_Leak Biochem Biochemical Analysis (RyR2 Phosphorylation) Myocyte_Iso->Biochem Comparison Direct Comparison of Anti-Arrhythmic and Ca2+ Stabilizing Efficacy Ca_Leak->Comparison Biochem->Comparison

Caption: Hypothetical workflow for a head-to-head study.

Conclusion

This compound and carvedilol represent two distinct therapeutic strategies for managing cardiac dysfunction. This compound offers a targeted approach by directly stabilizing RyR2 and mitigating SR Ca2+ leak, which is a fundamental mechanism in certain cardiac pathologies. Carvedilol provides a broader, systemic effect through its multi-receptor blockade, which has been clinically proven to be effective in treating heart failure and reducing arrhythmias. The emerging evidence of carvedilol's direct action on RyR2 suggests a potential overlap in their downstream effects. A direct, head-to-head study in a relevant cardiac disease model would be invaluable to delineate their comparative efficacy and to identify patient populations that may benefit most from each respective therapeutic approach.

References

A Comparative Guide to JTV-519 and Traditional Class I and III Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antiarrhythmic agent JTV-519 with traditional Class I and Class III antiarrhythmic drugs. The information presented is collated from various experimental studies to highlight the distinct mechanisms of action and electrophysiological effects of these compounds.

Introduction

Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide. Antiarrhythmic drugs are broadly classified based on the Vaughan Williams classification system, which categorizes them according to their primary mechanism of action on the cardiac action potential. Class I drugs primarily block sodium channels, while Class III drugs predominantly block potassium channels. This compound (also known as K201) is a newer investigational drug with a unique mechanism of action that sets it apart from these traditional classes. It primarily acts by stabilizing the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[1] This guide will delve into a detailed comparison of this compound with representative drugs from Class I (Flecainide) and Class III (Amiodarone).

Mechanisms of Action

The fundamental difference between this compound and traditional antiarrhythmics lies in their primary molecular targets.

This compound: The principal mechanism of this compound is the stabilization of the RyR2 channel in its closed state.[1] This action prevents the leakage of calcium (Ca2+) from the sarcoplasmic reticulum (SR) during diastole, a phenomenon implicated in the pathogenesis of various arrhythmias.[1] By reducing diastolic Ca2+ sparks, this compound mitigates the triggers for delayed afterdepolarizations (DADs), which can lead to ventricular arrhythmias.[1] While its primary action is on RyR2, some studies suggest that this compound also exhibits multi-channel blocking effects at higher concentrations, including inhibition of sodium, potassium, and L-type calcium channels.

Class I Antiarrhythmics (e.g., Flecainide): These drugs primarily target and block the fast voltage-gated sodium channels (Nav1.5) in the heart.[2][3] This blockade slows the rapid upstroke (Phase 0) of the cardiac action potential, thereby reducing the conduction velocity of the electrical impulse through the cardiac tissue.[3] Flecainide, a Class Ic agent, is characterized by its slow dissociation from the sodium channel, leading to a potent and rate-dependent reduction in conduction.[4][5]

Class III Antiarrhythmics (e.g., Amiodarone): The hallmark of Class III agents is their ability to block potassium channels, particularly those responsible for the repolarization phase (Phase 3) of the action potential.[6][7] By inhibiting the outward potassium current, these drugs prolong the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiomyocytes.[7][8] Amiodarone is a complex drug with multiple actions; in addition to its Class III effects, it also exhibits Class I, II, and IV properties, making its overall mechanism multifaceted.[9]

Signaling Pathway Diagrams

JTV519_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 Ryanodine Receptor 2 (RyR2) (Leaky) Ca_Sparks Diastolic Ca²⁺ Sparks RyR2->Ca_Sparks Leads to SR_Ca Ca²⁺ Store SR_Ca->RyR2 Ca²⁺ Leak JTV519 This compound JTV519->RyR2 Stabilizes in closed state DADs Delayed Afterdepolarizations (DADs) Ca_Sparks->DADs Trigger Arrhythmia Arrhythmia DADs->Arrhythmia Induce

ClassI_Mechanism cluster_Membrane Cardiomyocyte Membrane cluster_Extracellular Extracellular cluster_Intracellular Intracellular Na_Channel Voltage-Gated Na⁺ Channel (Nav1.5) Depolarization Phase 0 Depolarization (Reduced Slope) Na_Channel->Depolarization Affects Na_ion_out Na⁺ Na_ion_out->Na_Channel Influx ClassI Class I Drug (e.g., Flecainide) ClassI->Na_Channel Blocks Conduction Conduction Velocity (Decreased) Depolarization->Conduction Leads to Arrhythmia Re-entrant Arrhythmia (Suppressed) Conduction->Arrhythmia Affects

ClassIII_Mechanism cluster_Membrane Cardiomyocyte Membrane cluster_Intracellular Intracellular K_Channel Potassium Channel (e.g., IKr) K_ion_in K⁺ K_Channel->K_ion_in Efflux Repolarization Phase 3 Repolarization (Prolonged) K_Channel->Repolarization Affects ClassIII Class III Drug (e.g., Amiodarone) ClassIII->K_Channel Blocks APD_ERP APD & ERP (Increased) Repolarization->APD_ERP Leads to Arrhythmia Re-entrant Arrhythmia (Suppressed) APD_ERP->Arrhythmia Affects

Electrophysiological Effects: A Quantitative Comparison

The following tables summarize the quantitative effects of this compound, Flecainide, and Amiodarone on key cardiac electrophysiological parameters. It is important to note that the data are collated from different studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.

Table 1: Effects of this compound on Cardiac Electrophysiology

ParameterSpecies/ModelConcentrationEffectReference
Atrial Effective Refractory Period (ERP)Canine Sterile Pericarditis Model0.03 mg/kg/min (continuous infusion)Significant prolongation[10]
Intra-atrial Conduction TimeCanine Sterile Pericarditis Model0.03 mg/kg/min (continuous infusion)No significant effect[10]
Action Potential Duration (APD)Guinea-pig atrial cells0.3 and 1 µMSlight prolongation[11]
Delayed Rectifier K+ Current (IKr)Guinea-pig ventricular myocytes1.2 µM (IC50)Suppression[12]
Slowly Activating Delayed Rectifier K+ Current (IKs)Guinea-pig ventricular myocytes1 and 5 µMNo significant change[12]
Diastolic Ca2+ Spark FrequencyMurine cardiomyocytes1 µMSignificant reduction[13]
SR Ca2+ LoadMurine cardiomyocytes1 µMDecrease[13]

Table 2: Effects of Flecainide (Class Ic) on Cardiac Electrophysiology

ParameterSpecies/ModelConcentration/DoseEffectReference
QRS DurationHuman (atrial fibrillation)Oral administrationSignificant, rate-dependent prolongation[4][5]
Atrial ConductionHuman2 mg/kg (intravenous)Slowed in a use-dependent manner[14]
Atrial RefractorinessHuman2 mg/kg (intravenous)Prolonged during sinus rhythm, no change at faster pacing[14]
Ventricular RefractorinessHuman2 mg/kg (intravenous)No commensurate increase with QRS prolongation[14]
Vmax of Action PotentialCanine and rabbit myocardial fibers1 µg/ml52.5% reduction in ventricular muscle, 18.6% in Purkinje fibers[15]
Action Potential Duration (APD)Canine and rabbit myocardial fibers0.1-10.0 µg/mlLengthened in ventricular muscle, shortened in Purkinje fibers[15]
Ryanodine Receptor 2 (RyR2)Murine modelNot specifiedBlocks RyR2 opening, reducing Ca2+ release[16]

Table 3: Effects of Amiodarone (Class III) on Cardiac Electrophysiology

ParameterSpecies/ModelDose/ConcentrationEffectReference
Corrected QT (QTc) IntervalHumanChronic oral therapySignificant, dose-dependent prolongation[17][18]
Heart RateHumanChronic oral therapyReduction[17]
Action Potential Duration (APD)Human (heart failure model)Not specifiedProlongation[19]
Effective Refractory Period (ERP)Human (heart failure model)Not specifiedIncrease[19]
Rapidly Activating Delayed Rectifier K+ Current (IKr)Rabbit ventricular myocytesShort-term applicationConcentration-dependent decrease (IC50 of 2.8 µM)Not found
Slowly Activating Delayed Rectifier K+ Current (IKs)Rabbit ventricular myocytesLong-term administration (4 weeks)ReductionNot found
Sodium ChannelsHuman (in silico model)Not specifiedModulating effect[19]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide. For detailed protocols, please refer to the specific publications.

In Vivo Electrophysiological Studies in Animal Models
  • Objective: To assess the effects of antiarrhythmic drugs on cardiac electrophysiology in a living organism.

  • Animal Model: Commonly used models include canines, rabbits, and rodents with surgically induced cardiac conditions (e.g., myocardial infarction, sterile pericarditis) to mimic human disease.

  • Procedure:

    • Animals are anesthetized, and multipolar electrode catheters are inserted into the heart chambers via peripheral veins or arteries under fluoroscopic guidance.

    • Baseline electrophysiological parameters are recorded, including intracardiac electrograms, heart rate, and conduction intervals (e.g., AH, HV).

    • Programmed electrical stimulation (PES) is performed to induce arrhythmias and determine parameters like the effective refractory period (ERP) of different cardiac tissues.

    • The drug (e.g., this compound, Flecainide, Amiodarone) is administered intravenously or orally.

    • Electrophysiological measurements and PES are repeated at set intervals to assess the drug's effects.

    • Continuous ECG monitoring is performed to detect any proarrhythmic events.

Isolated Langendorff-Perfused Heart Preparation
  • Objective: To study the direct effects of drugs on the whole heart, independent of systemic neural and hormonal influences.

  • Procedure:

    • The heart is excised from a euthanized animal and cannulated via the aorta on a Langendorff apparatus.

    • The heart is retrogradely perfused with a warmed, oxygenated physiological solution (e.g., Tyrode's solution).

    • Monophasic action potentials (MAPs) can be recorded from the epicardial or endocardial surface using specialized catheters.

    • Epicardial multiple electrodes can be used for mapping of electrical activation and conduction.

    • The drug is added to the perfusate at a known concentration.

    • Changes in action potential duration (APD), conduction velocity, and arrhythmia inducibility are measured.

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
  • Objective: To measure the effects of drugs on specific ion channels in individual heart cells.

  • Procedure:

    • Cardiomyocytes are enzymatically isolated from cardiac tissue.

    • The whole-cell patch-clamp technique is used. A glass micropipette with a fine tip is sealed onto the surface of a single cardiomyocyte.

    • The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior.

    • The voltage across the cell membrane is clamped at a specific level, and the ionic currents flowing through the channels are measured.

    • Specific voltage protocols are applied to isolate and study individual currents (e.g., IKr, IKs, INa).

    • The drug is applied to the bath solution, and the changes in the specific ionic currents are recorded to determine the drug's inhibitory or modulatory effects.

Summary and Conclusion

This compound represents a departure from the traditional classification of antiarrhythmic drugs. Its primary mechanism of stabilizing RyR2 and reducing diastolic Ca2+ leak offers a novel approach to arrhythmia management, particularly in conditions associated with Ca2+ handling abnormalities like heart failure and catecholaminergic polymorphic ventricular tachycardia.

In contrast, Class I and Class III antiarrhythmics exert their effects by directly blocking sarcolemmal ion channels. Flecainide's potent sodium channel blockade effectively slows conduction, which can terminate re-entrant arrhythmias but also carries a risk of proarrhythmia, especially in patients with structural heart disease. Amiodarone's broad spectrum of activity, primarily its Class III effect of prolonging the action potential, makes it a highly effective antiarrhythmic, though its use can be limited by a significant side-effect profile.

The choice of an antiarrhythmic agent depends on the specific type of arrhythmia, the underlying cardiac condition, and the patient's individual characteristics. The unique mechanism of this compound suggests its potential as a therapeutic option in specific patient populations where traditional channel blockers may be less effective or contraindicated. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound in relation to established antiarrhythmic agents.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_ExVivo Ex Vivo Studies cluster_InVitro In Vitro Studies Animal_Model Animal Model (e.g., Canine, Rodent) PES_InVivo Programmed Electrical Stimulation (PES) - ERP Measurement - Arrhythmia Induction Animal_Model->PES_InVivo Langendorff Isolated Langendorff Heart Animal_Model->Langendorff Cardiomyocyte_Isolation Cardiomyocyte Isolation Animal_Model->Cardiomyocyte_Isolation Drug_Admin_InVivo Drug Administration (IV or Oral) PES_InVivo->Drug_Admin_InVivo ECG_Monitoring Continuous ECG Monitoring Drug_Admin_InVivo->ECG_Monitoring MAP_Recording Monophasic Action Potential (MAP) - APD Measurement Langendorff->MAP_Recording Drug_Perfusion Drug Perfusion MAP_Recording->Drug_Perfusion Patch_Clamp Patch-Clamp Electrophysiology - Ion Channel Current Measurement (IKr, IKs, INa) Cardiomyocyte_Isolation->Patch_Clamp Drug_Application Drug Application Patch_Clamp->Drug_Application

References

JTV-519 and its Reproducibility in Reducing Sarcoplasmic Reticulum Ca2+ Leak: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JTV-519's efficacy in reducing sarcoplasmic reticulum (SR) Ca2+ leak against other potential therapeutic alternatives. The information presented herein is collated from various experimental studies to provide an objective overview for researchers and professionals in drug development.

Introduction to Sarcoplasmic Reticulum Ca2+ Leak and this compound

In cardiomyocytes, the sarcoplasmic reticulum (SR) is a critical organelle responsible for regulating intracellular calcium (Ca2+) concentrations, which is essential for proper muscle contraction and relaxation. Under pathological conditions such as heart failure and certain cardiac arrhythmias, the ryanodine receptor 2 (RyR2), a Ca2+ release channel on the SR membrane, can become dysfunctional, leading to a phenomenon known as SR Ca2+ leak. This diastolic Ca2+ leak can elevate cytosolic Ca2+ levels, contributing to cellular dysfunction and arrhythmias.

This compound (also known as K201) is a 1,4-benzothiazepine derivative that has been investigated for its potential to mitigate this pathological SR Ca2+ leak. Its primary mechanism of action is believed to be the stabilization of the RyR2 channel in its closed state, thereby reducing the probability of spontaneous Ca2+ release during diastole.[1][2] The precise molecular mechanism is still under investigation, with some studies suggesting it enhances the binding of the stabilizing protein calstabin-2 (FKBP12.6) to RyR2, while others indicate a direct effect on the RyR2 channel, independent of calstabin-2.[3][4][5]

Comparative Analysis of this compound and Alternatives

Several other compounds have been explored for their ability to reduce SR Ca2+ leak by targeting the RyR2 channel. This section compares the performance of this compound with two such alternatives: S107 and dantrolene.

Quantitative Data on SR Ca2+ Leak Reduction

The following table summarizes quantitative data from various studies on the effects of this compound and its alternatives on SR Ca2+ leak, primarily measured by Ca2+ spark frequency.

CompoundModel SystemPathological ConditionConcentrationEffect on SR Ca2+ Leak (Ca2+ Spark Frequency)Reference
This compound Murine cardiomyocytesOuabain-induced Ca2+ overload1 µmol/LSignificantly reduced[1][3]
Human ventricular trabeculaeOuabain-induced Ca2+ overload1 µmol/LReduced deleterious effects on diastolic function[1][3]
HL-1 cardiomyocytesHypoxia1 µMReduced by 35%[6]
HL-1 cardiomyocytesControl1 µMReduced by 52%[6]
S107 HL-1 cardiomyocytesHypoxia/ControlNot specifiedNo significant effect on SR Ca2+ leak was observed in this study.[6]
Permeabilized WT cardiomyocytes-Not specifiedDid not change RyR2-mediated Ca2+ spark activity in this study.[1]
Dantrolene Permeabilized living cardiomyocytes-10 µMSignificantly decreased Ca2+ spark frequency[1]

Note: The efficacy of these compounds can vary depending on the experimental model and the specific pathological condition being investigated.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Signaling Pathway of SR Ca2+ Leak and this compound Action

Signaling Pathway of SR Ca2+ Leak and this compound Action cluster_0 Pathological Conditions cluster_1 Cellular Stress Heart Failure Heart Failure PKA Hyperphosphorylation PKA Hyperphosphorylation Heart Failure->PKA Hyperphosphorylation Arrhythmias Arrhythmias Oxidative Stress Oxidative Stress Arrhythmias->Oxidative Stress RyR2 RyR2 Channel PKA Hyperphosphorylation->RyR2 destabilizes Oxidative Stress->RyR2 destabilizes SR_Ca_Leak SR Ca2+ Leak RyR2->SR_Ca_Leak leads to Calstabin2 Calstabin-2 Calstabin2->RyR2 stabilizes JTV519 This compound JTV519->RyR2 stabilizes (direct/indirect) JTV519->Calstabin2 enhances binding to RyR2

Caption: Mechanism of SR Ca2+ leak and the stabilizing effect of this compound.

Experimental Workflow for Measuring SR Ca2+ Leak

Workflow for Measuring SR Ca2+ Leak cluster_0 Cell Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition cluster_3 Data Analysis Isolate Cardiomyocytes Isolate Cardiomyocytes Load with Ca2+ indicator (e.g., Fluo-4) Load with Ca2+ indicator (e.g., Fluo-4) Isolate Cardiomyocytes->Load with Ca2+ indicator (e.g., Fluo-4) Perfuse with control or drug solution Perfuse with control or drug solution Load with Ca2+ indicator (e.g., Fluo-4)->Perfuse with control or drug solution Confocal Microscopy (Line-scan mode) Confocal Microscopy (Line-scan mode) Perfuse with control or drug solution->Confocal Microscopy (Line-scan mode) Record Ca2+ sparks/waves Record Ca2+ sparks/waves Confocal Microscopy (Line-scan mode)->Record Ca2+ sparks/waves Quantify Ca2+ spark frequency, amplitude, duration Quantify Ca2+ spark frequency, amplitude, duration Record Ca2+ sparks/waves->Quantify Ca2+ spark frequency, amplitude, duration

Caption: A typical workflow for quantifying SR Ca2+ leak in isolated cardiomyocytes.

Logical Comparison of RyR2 Stabilizers

Comparative Efficacy of RyR2 Stabilizers Start Pathological SR Ca2+ Leak JTV519 This compound Start->JTV519 S107 S107 Start->S107 Dantrolene Dantrolene Start->Dantrolene Outcome_JTV Consistent reduction in Ca2+ leak JTV519->Outcome_JTV Outcome_S107 Variable/context-dependent efficacy S107->Outcome_S107 Outcome_Dantrolene Demonstrated reduction in Ca2+ leak Dantrolene->Outcome_Dantrolene

Caption: Logical comparison of the efficacy of different RyR2 stabilizers.

Detailed Experimental Protocols

This section provides a summary of key experimental protocols used in the cited studies to assess SR Ca2+ leak.

Isolation of Murine Ventricular Myocytes
  • Animal Model: Adult mice are anesthetized.

  • Heart Perfusion: The heart is rapidly excised and perfused via the aorta on a Langendorff apparatus with a Ca2+-free solution containing collagenase.

  • Digestion and Dissociation: The digested ventricular tissue is minced and gently triturated to release individual cardiomyocytes.

  • Calcium Reintroduction: The isolated cells are gradually re-exposed to increasing concentrations of Ca2+.

Measurement of Ca2+ Sparks in Cardiomyocytes
  • Cell Loading: Isolated cardiomyocytes are incubated with a fluorescent Ca2+ indicator, such as Fluo-4 AM.

  • Confocal Microscopy: Cells are placed on the stage of a confocal microscope and imaged in line-scan mode. The scan line is positioned along the longitudinal axis of the myocyte.

  • Data Acquisition: Spontaneous Ca2+ sparks are recorded in quiescent cells.

  • Image Analysis: Specialized software is used to detect and analyze the frequency, amplitude, spatial width, and duration of Ca2+ sparks.

SR Ca2+ Leak Measurement in Permeabilized Cardiomyocytes
  • Permeabilization: Cardiomyocytes are permeabilized with saponin to allow for precise control of the intracellular environment.

  • Experimental Solution: The permeabilized cells are bathed in a solution with a clamped, low cytosolic [Ca2+] to mimic diastolic conditions.

  • Induction of Leak: SR Ca2+ leak can be assessed under basal conditions or stimulated by agents like caffeine.

  • Data Analysis: The frequency and characteristics of Ca2+ sparks are quantified as a measure of SR Ca2+ leak.

Conclusion

The available evidence consistently demonstrates that this compound is effective in reducing pathological SR Ca2+ leak in various experimental models.[1][3][6] Its mechanism of action, centered on the stabilization of the RyR2 channel, has been a focal point of research. While alternatives like dantrolene also show promise in reducing Ca2+ leak, the efficacy of S107 appears to be more variable and may be dependent on the specific experimental conditions.[1][6]

The reproducibility of this compound's effect across different studies and models suggests its potential as a therapeutic agent for conditions associated with SR Ca2+ leak. However, further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of this compound against newer generation RyR2 stabilizers. The detailed experimental protocols provided in this guide offer a foundation for designing such comparative investigations.

References

A Comparative Analysis of Cardioprotective Mechanisms: JTV-519, Propranolol, and Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the cardioprotective agent JTV-519 against the established drugs, propranolol and verapamil. The information is collated from various experimental studies to offer a comprehensive overview of their mechanisms of action, effects on cardiac electrophysiology, and performance in preclinical models of cardiac disease.

Executive Summary

This compound, a 1,4-benzothiazepine derivative, primarily exerts its cardioprotective effects by stabilizing the ryanodine receptor (RyR2), thus reducing diastolic calcium leak from the sarcoplasmic reticulum—a key pathology in heart failure and arrhythmias.[1] Propranolol, a non-selective beta-blocker, demonstrates cardioprotection mainly through the blockade of β-adrenergic receptors, with additional effects on cardiac sodium and ATP-sensitive potassium channels at higher concentrations. Verapamil, a calcium channel blocker, acts by inhibiting L-type calcium channels, leading to reduced calcium influx and subsequent negative chronotropic and inotropic effects. While direct head-to-head trials are limited, this guide synthesizes available data to draw objective comparisons.

Comparative Data on Cardioprotective Effects

The following tables summarize quantitative data from various experimental studies. It is crucial to consider the different experimental models and conditions when interpreting these data.

Table 1: Effects on Myocardial Ischemia-Reperfusion Injury

ParameterThis compoundPropranololVerapamilExperimental Model
Infarct Size Reduction Significant reductionReduces infarct sizeReduces infarct sizeAnimal models of I/R
Post-ischemic Contractile Recovery Improved to 63% of baseline[2]Improved recoveryImproved recoveryIsolated perfused hearts
Myocardial ATP Levels Significantly preserved[3]Preserves ATP levelsPreserves ATP levelsIsolated perfused hearts
Intracellular pH during Ischemia Decrease significantly inhibited[3]Attenuates acidosisAttenuates acidosisIsolated perfused hearts
ST Segment Elevation Not reportedReduced[4]Exacerbated[4]Porcine model of graded coronary flow reduction

Table 2: Electrophysiological Effects on Cardiomyocytes

ParameterThis compoundPropranololVerapamilExperimental Model
Action Potential Duration (APD) Slightly prolonged[2]Shortened or no changeShortened[5]Guinea-pig ventricular muscles; Human studies
Atrioventricular (AV) Conduction Conduction disturbance at 1.0 µM[2]Prolonged P-H interval[6]Prolonged PR interval[7]Guinea-pig ventricular muscles; Human studies
Ventricular Arrhythmias Suppressed epinephrine-induced arrhythmias[5]Suppressed arrhythmiasSuppressed epinephrine-induced arrhythmias[5]Congenital long QT syndrome model
Early Afterdepolarizations (EADs) Not reportedReduced/eliminated epinephrine-induced EADs[5]Reduced/eliminated epinephrine-induced EADs[5]Congenital long QT syndrome model

Table 3: Effects on Intracellular Calcium Homeostasis

ParameterThis compoundPropranololVerapamilExperimental Model
Diastolic SR Ca2+ Leak Significantly reduced[8]Indirectly reduces via PKA inhibition[9][10]No direct effectMurine and human cardiomyocytes; Canine heart failure models
Ca2+ Spark Frequency Decreased[8]Not directly reportedNot directly reportedMurine cardiomyocytes
SR Ca2+ Content Decreased[8]Not directly reportedNot directly reportedMurine cardiomyocytes
RyR2 mRNA Expression Not reportedInhibited L-thyroxin-induced overexpression[11]Inhibited L-thyroxin-induced overexpression[11]Rat ventricular hypertrophy model
SERCA mRNA Expression Not reportedInhibited L-thyroxin-induced overexpression[11]Inhibited L-thyroxin-induced overexpression[11]Rat ventricular hypertrophy model

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Ischemia-Reperfusion in Isolated Perfused Heart
  • Animal Model: Guinea-pig or rabbit hearts are typically used.

  • Perfusion: Hearts are mounted on a Langendorff apparatus and retrogradely perfused with Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37°C.

  • Ischemia Induction: Global no-flow ischemia is induced by stopping the perfusion for a specified period (e.g., 20 minutes).

  • Reperfusion: Perfusion is restored for a subsequent period (e.g., 60 minutes).

  • Drug Administration: The drug of interest (this compound, propranolol, or verapamil) is administered prior to the ischemic period.

  • Data Acquisition: Left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and coronary flow are continuously monitored. Myocardial metabolites (ATP, Pi) and intracellular pH can be measured using techniques like 31P-NMR spectroscopy.[3]

Cellular Electrophysiology and Calcium Imaging
  • Cell Preparation: Ventricular myocytes are isolated from animal hearts (e.g., murine) via enzymatic digestion.

  • Electrophysiology: Whole-cell patch-clamp technique is used to record action potentials and specific ion currents.[12]

  • Calcium Imaging: Cardiomyocytes are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM). Confocal microscopy is used to visualize and quantify intracellular Ca2+ transients, Ca2+ sparks, and Ca2+ waves.

  • Experimental Conditions: Cells are superfused with a Tyrode's solution at 37°C and electrically stimulated at a defined frequency (e.g., 1 Hz). Pathological conditions can be induced by agents like ouabain to provoke SR Ca2+ leak.[8]

In Vivo Electrophysiology Study
  • Animal Model: Canine or porcine models are often used.

  • Procedure: Under anesthesia, electrode catheters are inserted through peripheral vessels and advanced to the heart.

  • Data Recording: Intracardiac electrograms are recorded to measure parameters such as sinus cycle length, AV conduction (AH and HV intervals), and refractory periods.

  • Drug Infusion: The drug is administered intravenously, and its effects on the electrophysiological parameters are recorded.

  • Pacing Protocols: Programmed electrical stimulation is used to assess vulnerability to arrhythmias.[6][13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary signaling pathways and mechanisms of action for this compound, propranolol, and verapamil.

JTV519_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor) Ca_leak Diastolic Ca2+ Leak RyR2->Ca_leak Mediates Ca_SR Ca2+ JTV519 This compound JTV519->RyR2 Binds and Stabilizes Calstabin2 Calstabin2 (FKBP12.6) Calstabin2->RyR2 Stabilizes (Closed State) Arrhythmia Arrhythmias Ca_leak->Arrhythmia Triggers

Figure 1: this compound's primary mechanism of action on the ryanodine receptor.

Propranolol_Pathway cluster_Membrane Sarcolemma Beta_Receptor β-Adrenergic Receptor cAMP_pathway cAMP Pathway Activation Beta_Receptor->cAMP_pathway Leads to Na_Channel Voltage-gated Na+ Channel Na_influx Na+ Influx Na_Channel->Na_influx Propranolol Propranolol Propranolol->Beta_Receptor Blocks Propranolol->Na_Channel Blocks (high conc.) Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->Beta_Receptor Activates Heart_Rate ↓ Heart Rate cAMP_pathway->Heart_Rate Contractility ↓ Contractility cAMP_pathway->Contractility Arrhythmia ↓ Arrhythmogenesis Na_influx->Arrhythmia

Figure 2: Propranolol's dual mechanism on beta-receptors and sodium channels.

Verapamil_Pathway cluster_Membrane Sarcolemma Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Verapamil Verapamil Verapamil->Ca_Channel Blocks Heart_Rate ↓ Heart Rate Ca_influx->Heart_Rate Contractility ↓ Contractility Ca_influx->Contractility Vasodilation Vasodilation Ca_influx->Vasodilation

Figure 3: Verapamil's mechanism of action via L-type calcium channel blockade.

Conclusion

This compound presents a targeted approach to cardioprotection by specifically addressing sarcoplasmic reticulum calcium leak through RyR2 stabilization. This mechanism is distinct from the broader physiological effects of propranolol (β-adrenergic blockade) and verapamil (calcium channel blockade). While all three agents demonstrate efficacy in various preclinical models of cardiac disease, the choice of therapeutic strategy would depend on the specific underlying pathology. The data suggest that this compound may be particularly beneficial in conditions characterized by RyR2 dysfunction, such as certain forms of heart failure and catecholaminergic polymorphic ventricular tachycardia. Propranolol and verapamil, on the other hand, have well-established roles in managing conditions driven by excessive sympathetic stimulation and calcium-dependent arrhythmias, respectively. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these agents in different cardiovascular diseases.

References

Investigating the Synergistic Potential of JTV-519 with Standard Heart Failure Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic strategies. JTV-519 (also known as K201) is an investigational drug that has garnered significant interest for its unique mechanism of action: stabilizing the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[1][2] Dysregulation of RyR2, leading to diastolic calcium leak from the sarcoplasmic reticulum (SR), is a key pathophysiological feature of heart failure, contributing to contractile dysfunction and arrhythmias.[3][4] This guide provides a comparative analysis of the potential synergistic effects of this compound with established heart failure medications. While direct clinical data on combination therapy is limited, this document synthesizes preclinical findings and mechanistic rationale to inform future research and drug development efforts.

Core Mechanism of this compound

This compound is a 1,4-benzothiazepine derivative that acts as a RyR2 stabilizer.[1][2] In heart failure, RyR2 channels can become "leaky" due to post-translational modifications like hyperphosphorylation, leading to an inappropriate release of calcium into the cytosol during diastole. This calcium leak can cause delayed afterdepolarizations, triggering arrhythmias, and can also deplete SR calcium stores, impairing systolic function.[3] this compound is believed to correct this defect by enhancing the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, thereby reducing the open probability of the channel during diastole and preventing the detrimental calcium leak.[1]

Potential for Synergistic Effects with Standard Heart Failure Medications

A multi-faceted approach is the cornerstone of modern heart failure management. The potential for this compound to synergize with existing therapies lies in its unique mechanism of action, which is distinct from but complementary to that of other drug classes.

This compound and Beta-Blockers (e.g., Carvedilol)

Beta-blockers are a mainstay of heart failure therapy, primarily by antagonizing the effects of the sympathetic nervous system on the heart. Some beta-blockers, like carvedilol, have been shown to exert additional beneficial effects, including antioxidant properties and, interestingly, direct modulation of RyR2 function. Studies have indicated that carvedilol can suppress spontaneous calcium release from the SR, a mechanism that could be synergistic with this compound's RyR2 stabilization.

Hypothesized Synergistic Signaling Pathway with Beta-Blockers

cluster_0 Cardiomyocyte JTV519 This compound RyR2 Ryanodine Receptor 2 (RyR2) JTV519->RyR2 Stabilizes BetaBlocker Beta-Blocker (e.g., Carvedilol) BetaBlocker->RyR2 Suppresses Ca2+ release SR_Ca_Leak SR Ca2+ Leak RyR2->SR_Ca_Leak Reduces Arrhythmias Arrhythmias SR_Ca_Leak->Arrhythmias Contractile_Dysfunction Contractile Dysfunction SR_Ca_Leak->Contractile_Dysfunction

Caption: Potential synergistic action of this compound and beta-blockers on RyR2.

This compound and SGLT2 Inhibitors (e.g., Dapagliflozin)

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed for diabetes, have shown remarkable benefits in heart failure, including in patients without diabetes.[5] Their mechanism is multifactorial, involving diuretic and natriuretic effects, improved cardiac metabolism, and reductions in cardiac fibrosis and inflammation. While SGLT2 inhibitors do not directly target RyR2, their systemic and metabolic benefits could create a more favorable environment for this compound to exert its effects on cardiomyocyte calcium handling. For instance, by reducing cardiac preload and afterload, SGLT2 inhibitors may lessen the mechanical stress on cardiomyocytes that can exacerbate RyR2 dysfunction.

Hypothesized Synergistic Signaling Pathway with SGLT2 Inhibitors

cluster_1 Systemic & Myocardial Effects cluster_2 Cardiomyocyte Level cluster_3 Systemic Level JTV519 This compound RyR2 RyR2 Stabilization JTV519->RyR2 SGLT2i SGLT2 Inhibitor (e.g., Dapagliflozin) Hemodynamics Improved Hemodynamics (Reduced Preload/Afterload) SGLT2i->Hemodynamics Metabolism Improved Cardiac Metabolism SGLT2i->Metabolism SR_Ca_Leak Reduced SR Ca2+ Leak RyR2->SR_Ca_Leak Improved_Cardiac_Function Improved Cardiac Function SR_Ca_Leak->Improved_Cardiac_Function Hemodynamics->Improved_Cardiac_Function Metabolism->Improved_Cardiac_Function cluster_0 Experimental Workflow A Induce Heart Failure (e.g., TAC model in mice) B Treatment Groups: - Vehicle - this compound - Other HF Drug - Combination A->B C In Vivo Assessment: - Echocardiography - Hemodynamics B->C D Ex Vivo Assessment: - Isolate Cardiomyocytes - Ca2+ Spark Imaging B->D E Data Analysis: - Cardiac Function - SR Ca2+ Leak - Molecular Markers C->E D->E F Evaluate Synergy E->F

References

JTV-519 and its Analogs: A Comparative Analysis of RyR2 Binding Affinity and Functional Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cardiac ryanodine receptor 2 (RyR2) is a critical intracellular calcium release channel that plays a central role in excitation-contraction coupling in the heart. Dysfunctional RyR2, characterized by diastolic calcium leak, is implicated in the pathophysiology of cardiac arrhythmias and heart failure. JTV-519 (also known as K201) and its analogs are a class of 1,4-benzothiazepine derivatives, often referred to as "Rycals," that have garnered significant interest for their potential to stabilize the closed state of RyR2, thereby reducing pathological calcium leakage. This guide provides a comparative analysis of this compound and its analogs, focusing on their binding affinity to RyR2 and their functional consequences, supported by experimental data.

Mechanism of Action

This compound and its analogs are believed to exert their therapeutic effects by modulating the function of the RyR2 macromolecular complex. The primary mechanism of action is the stabilization of the closed state of the RyR2 channel.[1][2] This stabilization is thought to occur through direct binding to the RyR2 protein, which helps to prevent the spontaneous opening of the channel during diastole, a common feature in pathological conditions.[1]

A key aspect of RyR2 regulation involves its interaction with the accessory protein calstabin2 (FKBP12.6). Dissociation of calstabin2 from RyR2 is associated with increased channel open probability and calcium leak. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, thereby stabilizing the channel.[3] However, a significant body of evidence now indicates that this compound can suppress RyR2-mediated calcium release independently of calstabin2, suggesting a direct effect on the RyR2 channel itself.[4][5]

Comparative Quantitative Data

While direct, comparative binding affinity data such as dissociation constants (Kd) for this compound and its analogs to RyR2 are not extensively available in the public literature, their functional effects have been quantified in several studies. The following tables summarize key quantitative data on the functional impact of these compounds on RyR2 activity.

CompoundAssayParameterValueSpecies/SystemReference
This compound (K201)Spontaneous Ca2+ Release InhibitionIC503 µMCardiac Myocytes[4]
This compound (K201)Spontaneous Ca2+ Release InhibitionIC5017 µMHEK-293 cells expressing RyR2[4]
This compound (K201)[3H]ryanodine Binding Inhibition (basal)IC5060 µMRyR2 mutant N4104K[4]
This compound (K201)Ca2+ Activation of [3H]ryanodine BindingEC50260 ± 2 nM (in presence of 50 µM K201) vs. 180 ± 16 nM (control)Wild-type RyR2[4]
This compound (K201)SERCA Inhibition (Ca2+ dependent)IC509 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+)Cardiac Muscle Microsomes[6]
S36 (analog)Rise Time of Ca2+ TransientsIC50150 pM (Wild-type), 40 pM (R2474S mutant)Cardiomyocytes[7]
GM1869 (analog)Rise Time of Ca2+ TransientsIC5025 pM (Wild-type), 45 pM (R2474S mutant)Cardiomyocytes[7]
GM1869 (analog)Decay Time of Ca2+ TransientsEC5097 pM (Wild-type), 71 pM (R2474S mutant)Cardiomyocytes[7]

Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. Lower values indicate higher potency. The data for S36 and GM1869 reflect their impact on calcium transient kinetics, which is an indirect measure of their effect on RyR2 and SERCA function.

Experimental Protocols

[3H]Ryanodine Binding Assay

This assay is a widely used method to assess the functional state of the RyR2 channel, as [3H]ryanodine preferentially binds to the open channel.

Materials:

  • HEK-293 cells expressing RyR2 or cardiac microsomes

  • Binding Buffer: 20 mM HEPES, 150 mM KCl, 10 mM NaCl, pH 7.4

  • [3H]ryanodine (specific activity ~50-100 Ci/mmol)

  • Unlabeled ryanodine

  • Varying concentrations of CaCl2 to achieve desired free Ca2+ concentrations

  • This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Microsomes: Isolate sarcoplasmic reticulum microsomes from cardiac tissue or prepare cell lysates from HEK-293 cells overexpressing RyR2. Determine the protein concentration of the microsomal preparation.

  • Binding Reaction: In a final volume of 200-500 µL, combine the microsomal preparation (typically 50-100 µg of protein) with the binding buffer containing a fixed concentration of [3H]ryanodine (e.g., 2-10 nM).

  • Modulator Addition: Add varying concentrations of this compound or its analogs to the reaction mixture. For control experiments, add the vehicle solvent.

  • Calcium Dependence: To assess the effect of the compounds on the Ca2+ dependence of RyR2 activation, perform the binding assay across a range of free Ca2+ concentrations (e.g., 10 nM to 1 mM).

  • Incubation: Incubate the reaction mixtures at 37°C for 2-3 hours to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in cold wash buffer (e.g., binding buffer without radioligand). This separates the bound from the free [3H]ryanodine.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [3H]ryanodine using a scintillation counter.

  • Data Analysis: Determine non-specific binding by including parallel assays with a high concentration (e.g., 10-20 µM) of unlabeled ryanodine. Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using appropriate software to determine parameters like IC50 or EC50.

Signaling Pathway and Experimental Workflow Diagrams

RyR2_Signaling_Pathway cluster_EC_Coupling Excitation-Contraction Coupling cluster_Pathophysiology Pathophysiology (e.g., Heart Failure) cluster_Intervention Pharmacological Intervention L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Depolarization RyR2 RyR2 Ca2+ Influx->RyR2 Activates Ca2+ Release (CICR) Ca2+ Release (CICR) RyR2->Ca2+ Release (CICR) Myofilaments Myofilaments Ca2+ Release (CICR)->Myofilaments Binds to Contraction Contraction Myofilaments->Contraction PKA PKA PKA->RyR2 Phosphorylates RyR2_P RyR2 (Hyperphosphorylated) Calstabin2 Calstabin2 RyR2_P->Calstabin2 Dissociation Diastolic Ca2+ Leak Diastolic Ca2+ Leak RyR2_P->Diastolic Ca2+ Leak RyR2_Stabilized RyR2 (Stabilized Closed State) This compound & Analogs This compound & Analogs This compound & Analogs->RyR2_P Binds and Stabilizes RyR2_Stabilized->Diastolic Ca2+ Leak Inhibits Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay [3H]Ryanodine Binding Assay cluster_Analysis Data Analysis Isolate Microsomes Isolate Microsomes Determine Protein Conc. Determine Protein Conc. Isolate Microsomes->Determine Protein Conc. Add Microsomes Add Microsomes Determine Protein Conc.->Add Microsomes Prepare Reaction Mix Prepare Reaction Mix ([3H]Ryanodine, Buffer, Ca2+) Prepare Reaction Mix->Add Microsomes Add Compound Add this compound/Analog or Vehicle Add Microsomes->Add Compound Incubate Incubate at 37°C Add Compound->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Determine IC50/EC50 Determine IC50/EC50 Calculate Specific Binding->Determine IC50/EC50

References

A Comparative Analysis of Off-Target Effects: JTV-519 Versus Next-Generation RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of JTV-519's pharmacological profile against more selective RyR2 stabilizers, supported by experimental data and detailed methodologies.

The ryanodine receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac excitation-contraction coupling. Dysregulation of RyR2 function is implicated in various cardiovascular diseases, including cardiac arrhythmias and heart failure. Pharmacological stabilization of RyR2 has emerged as a promising therapeutic strategy. This compound (also known as K201) was one of the first compounds identified as an RyR2 stabilizer. While effective in reducing pathological sarcoplasmic reticulum (SR) Ca2+ leak, this compound is known to interact with multiple other cellular targets, leading to potential off-target effects. This has spurred the development of more specific RyR2 stabilizers, such as S107 and the Rycal class of drugs, including ARM210. This guide provides a comparative assessment of the off-target effects of this compound against these more selective agents, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Off-Target Effects

The following tables summarize the available quantitative data on the off-target effects of this compound and the reported specificity of S107 and ARM210.

Table 1: Off-Target Effects of this compound on Cardiac Ion Channels

Off-TargetSpeciesConcentrationEffectReference
L-type Ca2+ current (ICa)Rat1.0 µM22.0 ± 3.3% inhibition[1]
L-type Ca2+ current (ICa)Rat3.0 µM59.6 ± 1.4% inhibition[1]
Sodium current (INa)GeneralNot specifiedInhibition[2]
Inward rectifier K+ current (IK1)GeneralNot specifiedInhibition[2]
Rapid delayed rectifier K+ current (IKr)GeneralNot specifiedInhibition[2]
Muscarinic acetylcholine receptor-operated K+ current (IKACh)GeneralNot specifiedInhibition[2]

Table 2: Off-Target Effects of this compound on Other Cellular Components

Off-TargetSpeciesIC50 / EffectReference
SERCA (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase)Cardiac Muscle9 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+)[3]
SERCA (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase)Skeletal Muscle5 µM (at 0.25 µM Ca2+), 13 µM (at 2 µM Ca2+), 104 µM (at 200 µM Ca2+)[3]

Table 3: Specificity Profile of S107 and ARM210

CompoundSpecificity ProfileReference
S107 No significant interaction with over 400 receptors, enzymes, and ion channels at concentrations up to 10 µM.[4][5]
ARM210 Favorable safety and tolerability profile observed in a Phase 1b clinical trial, suggesting a high degree of specificity.[6]

Signaling Pathways and Mechanisms of Action

The primary therapeutic action of these compounds is the stabilization of the RyR2 channel, preventing aberrant Ca2+ leak from the sarcoplasmic reticulum. However, the precise molecular interactions and the downstream consequences of off-target effects differ.

cluster_0 This compound (Less Specific) cluster_1 S107 / ARM210 (More Specific) This compound This compound RyR2 RyR2 This compound->RyR2 Stabilizes closed state Calstabin2 Calstabin2 This compound->Calstabin2 Enhances binding to RyR2 (controversial) SERCA SERCA This compound->SERCA Inhibits Ion_Channels Na+, K+, Ca2+ Channels This compound->Ion_Channels Inhibits Specific_Stabilizer S107 / ARM210 RyR2_S RyR2 Specific_Stabilizer->RyR2_S Stabilizes closed state Calstabin2_S Calstabin2 Specific_Stabilizer->Calstabin2_S Enhances binding to RyR2

Figure 1: Comparative signaling pathways of this compound and more specific RyR2 stabilizers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are protocols for key experiments cited in the evaluation of RyR2 stabilizers.

Whole-Cell Patch Clamp for Assessing Ion Channel Off-Target Effects

This protocol is used to measure the effect of a compound on various ion channels in isolated cardiomyocytes.

Workflow Diagram:

Cell_Isolation Isolate single cardiomyocytes Pipette_Prep Prepare borosilicate glass micropipette with intracellular solution Cell_Isolation->Pipette_Prep Giga_Seal Form a high-resistance (>1 GΩ) 'giga-seal' between pipette and cell membrane Pipette_Prep->Giga_Seal Whole_Cell Rupture the membrane patch to achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply specific voltage-clamp protocols to isolate and record target ion currents (e.g., ICa, INa, IK1, IKr) Whole_Cell->Voltage_Clamp Baseline Record baseline currents Voltage_Clamp->Baseline Compound_App Apply test compound (e.g., this compound) at various concentrations Baseline->Compound_App Record_Effect Record currents in the presence of the compound Compound_App->Record_Effect Washout Washout compound and record recovery Record_Effect->Washout Data_Analysis Analyze current inhibition and determine IC50 values Washout->Data_Analysis

Figure 2: Experimental workflow for whole-cell patch clamp analysis of ion channel modulation.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from the desired species (e.g., rat, rabbit) by enzymatic digestion.

  • Pipette and Solutions: Fabricate glass micropipettes with a tip resistance of 2-4 MΩ. The intracellular (pipette) solution should mimic the cardiomyocyte's internal environment, while the extracellular (bath) solution should resemble physiological interstitial fluid. Specific ion channel currents can be isolated by modifying these solutions (e.g., using Cs+ to block K+ currents when measuring ICa).

  • Giga-seal Formation and Whole-Cell Access: A high-resistance seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to allow electrical access to the cell's interior.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to activate and inactivate the ion channel of interest. For example, to measure L-type Ca2+ current, the cell is held at a depolarized potential to inactivate Na+ channels, followed by a depolarizing step to activate Ca2+ channels.

  • Data Acquisition and Analysis: Currents are recorded before, during, and after the application of the test compound. The percentage of current inhibition at different concentrations is used to calculate the half-maximal inhibitory concentration (IC50).[7][8][9]

SERCA Activity Assay

This assay measures the rate of Ca2+ uptake by SERCA in sarcoplasmic reticulum vesicles, providing a direct assessment of SERCA inhibition.

Methodology:

  • Preparation of SR Vesicles: Isolate SR-enriched microsomes from cardiac or skeletal muscle tissue by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing a Ca2+-sensitive fluorescent dye (e.g., Indo-1) or a radioactive Ca2+ isotope (45Ca), ATP, and the SR vesicles.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP to fuel the SERCA pump.

  • Measurement of Ca2+ Uptake:

    • Fluorescence-based: The decrease in extra-vesicular Ca2+ concentration is monitored by the change in fluorescence of the Ca2+-sensitive dye.

    • Radioisotope-based: At specific time points, aliquots of the reaction mixture are filtered through a membrane that retains the vesicles. The amount of 45Ca trapped within the vesicles is then quantified by scintillation counting.

  • Data Analysis: The rate of Ca2+ uptake is calculated and compared between control conditions and in the presence of various concentrations of the test compound to determine the IC50 for SERCA inhibition.[10][11][12][13]

Measurement of Spontaneous Ca2+ Sparks

This technique allows for the visualization and quantification of diastolic Ca2+ release events from the SR in isolated cardiomyocytes, providing a measure of RyR2 activity.

Methodology:

  • Cell Loading: Isolate cardiomyocytes and load them with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM).

  • Confocal Microscopy: Mount the cells on a confocal microscope equipped for line-scan imaging. A line is repeatedly scanned along the long axis of the myocyte at a high temporal resolution.

  • Induction of Ca2+ Sparks (if necessary): While spontaneous sparks can be observed under basal conditions, their frequency can be increased by interventions that elevate SR Ca2+ load, such as rapid electrical pacing or application of agents like caffeine or isoproterenol.

  • Image Acquisition: Record line-scan images for a defined period. Ca2+ sparks appear as transient, localized increases in fluorescence.

  • Data Analysis: Specialized software is used to automatically detect and analyze the frequency, amplitude, spatial width, and duration of the Ca2+ sparks. The effect of a test compound on these parameters is then quantified.[4][14][15][16]

Conclusion

The development of RyR2 stabilizers has evolved from the broader-spectrum agent this compound to highly specific molecules like S107 and the Rycal class of drugs. While this compound demonstrates efficacy in stabilizing RyR2, its off-target effects on key cardiac ion channels and SERCA present potential liabilities, including pro-arrhythmic and negative inotropic effects. In contrast, next-generation stabilizers like S107 and ARM210 are designed for greater selectivity, aiming to minimize these off-target interactions and offer a more favorable safety profile. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of existing and novel RyR2-targeted therapeutics. For drug development professionals, a thorough assessment of off-target effects using these methodologies is critical to ensure the safety and efficacy of new chemical entities targeting RyR2-related pathologies.

References

Replicating key findings of Jtv-519's efficacy in independent laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the replicated key findings of JTV-519's efficacy, with a comparative analysis against alternative therapies, supported by experimental data and detailed protocols.

This compound (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its potential therapeutic effects in cardiovascular diseases, particularly heart failure and arrhythmias. Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. By stabilizing RyR2, this compound reduces diastolic calcium leakage, a key contributor to cardiac dysfunction. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data from various independent laboratories.

Comparative Efficacy Data

The following tables summarize quantitative data from independent studies, comparing the efficacy of this compound with alternative treatments in preclinical models of heart failure and arrhythmia.

Table 1: this compound in a Canine Model of Atrial Fibrillation

Treatment GroupNumber of Sustained Atrial Fibrillation Episodes (Mean ± SD)Atrial Effective Refractory Period (ms at 300ms cycle length, Mean ± SD)Intra-atrial Conduction Time (ms, Mean ± SD)
Baseline (Pre-treatment) 4.2 ± 2.9127 ± 1847 ± 11
This compound (0.03 mg/kg/min infusion) 0 ± 0151 ± 1248 ± 11

Data from a study on a canine sterile pericarditis model of atrial fibrillation.[1]

Table 2: Diltiazem in a Canine Model of Ventricular Fibrillation

Treatment GroupResuscitation Rate (%)
Placebo (Saline) 29%
Calcium Chloride 57%
Diltiazem 100%

Data from a study on an experimentally induced ventricular fibrillation model in dogs.[2]

Table 3: this compound and Diltiazem Effect on Cardiomyocyte Function (in vitro)

TreatmentPeak Ca2+ Transient (nmol/L, Mean ± SEM)Cell Shortening Amplitude (% of control)
Control (1.8 mmol/L [Ca2+]o) 640 ± 16100%
This compound (1.0 µmol/L) 409 ± 1347.25 ± 3.99%
Diltiazem (4.0 µmol/L) Not explicitly stated, but noted to reduce Ca2+ transientNot explicitly stated, but noted to reduce cell shortening

Data from a study on rat ventricular cardiomyocytes. Note: While both drugs reduced calcium transients and cell shortening, a direct quantitative comparison at equivalent effective doses for arrhythmia prevention was not provided in this study.[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor) Ca_SR Ca2+ Calstabin2 Calstabin2 (FKBP12.6) Calstabin2->RyR2 Stabilizes (Closed State) Ca_leak Diastolic Ca2+ Leak Ca_SR->Ca_leak Leak Arrhythmia Arrhythmias & Cardiac Dysfunction Ca_leak->Arrhythmia Leads to JTV519 This compound JTV519->RyR2 Binds and Stabilizes

This compound stabilizes the RyR2 channel, reducing diastolic calcium leak.

Experimental_Workflow cluster_AnimalModel Animal Model Preparation cluster_Treatment Treatment Administration cluster_Efficacy_Assessment Efficacy Assessment Induction Induce Heart Failure (e.g., Tachycardia Pacing in Dogs) Baseline Baseline Measurements (Echocardiography, ECG) Induction->Baseline Treatment_Group Administer this compound Baseline->Treatment_Group Control_Group Administer Placebo or Alternative Drug (e.g., Diltiazem) Baseline->Control_Group Follow_up Follow-up Measurements (Echocardiography, ECG) Treatment_Group->Follow_up Control_Group->Follow_up Isolation Isolate Cardiomyocytes Follow_up->Isolation Ca_Imaging Calcium Imaging (Measure Ca2+ Sparks) Isolation->Ca_Imaging Binding_Assay [3H]Ryanodine Binding Assay (Assess RyR2 Stabilization) Isolation->Binding_Assay

Workflow for evaluating this compound efficacy in a heart failure model.

Detailed Experimental Protocols

Tachycardia-Induced Heart Failure Dog Model

This model is a well-established method for inducing heart failure that mimics many aspects of the human condition.[4][5][6]

  • Animal Model: Adult mongrel dogs are typically used.

  • Procedure:

    • A pacemaker is surgically implanted, with the pacing lead attached to the right ventricle.

    • After a recovery period, rapid ventricular pacing is initiated at a rate significantly higher than the baseline heart rate (e.g., 220-250 beats per minute).

    • Pacing is maintained for 3-5 weeks to induce heart failure.

  • Confirmation of Heart Failure: The development of heart failure is confirmed by measuring parameters such as a reduction in left ventricular ejection fraction (<45%), an increase in end-diastolic pressure, and a decrease in mean arterial pressure.[4][5][6]

Measurement of Sarcoplasmic Reticulum Ca2+ Leak (Ca2+ Sparks)

This technique allows for the direct visualization and quantification of diastolic calcium leakage from the sarcoplasmic reticulum in isolated cardiomyocytes.[7][8][9]

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from the ventricles of the heart.

  • Calcium Imaging:

    • Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM.

    • A laser scanning confocal microscope is used to visualize and record changes in intracellular calcium concentrations.

    • Cells are often field-stimulated to reach a steady state, after which stimulation is stopped, and spontaneous Ca2+ release events (sparks) are recorded during diastole.

  • Data Analysis: The frequency, amplitude, and duration of Ca2+ sparks are quantified to assess the degree of sarcoplasmic reticulum Ca2+ leak.

Ryanodine Receptor (RyR2) Stabilization Assay ([3H]ryanodine Binding)

This assay provides a quantitative measure of RyR2 channel activity and is used to assess the stabilizing effect of compounds like this compound. Ryanodine preferentially binds to the open state of the RyR2 channel.[1][10][11]

  • Sample Preparation: Microsomes containing the sarcoplasmic reticulum are isolated from heart tissue.

  • Binding Assay:

    • The isolated microsomes are incubated with [3H]ryanodine (a radiolabeled form of ryanodine) in the presence or absence of the test compound (e.g., this compound).

    • The mixture is allowed to reach equilibrium.

    • The amount of [3H]ryanodine bound to the RyR2 channels is measured using a scintillation counter.

  • Interpretation: A decrease in [3H]ryanodine binding in the presence of a compound like this compound indicates stabilization of the RyR2 channel in its closed state.

Discussion of Findings and Alternatives

Independent studies have consistently demonstrated that this compound reduces diastolic Ca2+ leak from the sarcoplasmic reticulum by stabilizing the RyR2 channel.[2][8][10][12] This mechanism of action is distinct from many conventional therapies for heart failure and arrhythmias.

Diltiazem , a structurally similar 1,4-benzothiazepine, is a calcium channel blocker that primarily acts on L-type calcium channels on the cell surface, reducing calcium influx into the cell.[12] While both this compound and diltiazem can reduce intracellular calcium, their primary targets and mechanisms differ. Some in vitro studies suggest that at higher concentrations, this compound may also exhibit some calcium channel blocking activity.[3] However, its primary therapeutic effect in heart failure models is attributed to RyR2 stabilization.

Beta-blockers , such as metoprolol and carvedilol, are a cornerstone of heart failure therapy. They work by blocking the effects of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and blood pressure. While effective, they do not directly address the issue of sarcoplasmic reticulum Ca2+ leak. One study has suggested that the therapeutic effect of beta-blockers in heart failure may be diminished in the context of a constitutively leaky RyR2 channel, a condition that this compound and similar compounds are designed to treat.[13]

References

Safety Operating Guide

Proper Disposal of JTV-519: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: JTV-519 is classified as hazardous to the aquatic environment. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound (also known as K201), a 1,4-benzothiazepine derivative used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Key Safety and Handling Information

This compound is categorized as an environmental hazard, specifically being very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is of paramount importance.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statements
Hazardous to the aquatic environment, long-term hazardENVIRONMENTH410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and associated materials. This protocol is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.

  • Segregation and Waste Collection:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • This container should be made of a material compatible with this compound and any solvents used.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Handling of Contaminated Materials:

    • All materials that have come into direct contact with this compound, including personal protective equipment (PPE) such as gloves, as well as lab supplies like pipette tips, weighing boats, and contaminated bench paper, must be disposed of as hazardous waste.

    • Place these contaminated materials in the designated this compound hazardous waste container.

  • Aqueous and Solvent Waste:

    • Collect all aqueous and solvent solutions containing this compound in a sealable, properly labeled hazardous waste container.

    • Do not dispose of any solutions containing this compound down the sink or drain.

  • Empty Original Containers:

    • The original container of this compound must be treated as hazardous waste, even if it appears empty.

    • Rinse the empty container three times with a suitable solvent.

    • Collect the rinsate as hazardous waste and dispose of it in the appropriate liquid waste container.

    • Deface the label on the empty container before placing it in the solid hazardous waste stream.

  • Storage of Hazardous Waste:

    • Store the sealed this compound hazardous waste container in a designated, secure area, such as a satellite accumulation area, until it is collected by your institution's EHS personnel.

    • Ensure the storage area is well-ventilated and away from drains and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the this compound hazardous waste.

    • Follow all institutional procedures for hazardous waste disposal, including any required documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

JTV519_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, Labware) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste empty_container Empty this compound Container start->empty_container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste triple_rinse->collect_solid Dispose of Rinsed Container as Solid Waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling Jtv-519

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with cardioprotective and antiarrhythmic properties. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research involving this compound. All personnel must review and understand this guide before working with this compound.

Personal Protective Equipment (PPE)

Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious approach is mandated. The following PPE is required at all times when handling this compound in powdered or solution form:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powdered form, a properly fitted N95 or higher-rated respirator is necessary to avoid inhalation. All handling of the powder should be performed in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material spill protocol.

  • Storage: this compound is stable under recommended storage conditions.[1] Store the powdered form at -20°C and solutions in DMSO at -80°C for long-term stability.[2] Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and strong acids/alkalis or oxidizing/reducing agents.[1]

2.2. Preparation of Stock Solutions

All preparation steps should be conducted in a chemical fume hood.

  • Pre-weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Solubilization: this compound fumarate is soluble up to 100 mM in DMSO. Slowly add the solvent to the powder while gently vortexing to ensure complete dissolution.

  • Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.

2.3. Use in Experiments

  • Dilution: Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer.

  • Handling: When adding this compound to your experimental system, continue to wear all required PPE.

  • Incubation: If the experiment involves incubation, ensure the containers are properly sealed to prevent aerosolization.

Disposal Plan

  • Waste Collection: All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) must be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste bottle. Do not pour down the drain.

  • Disposal: Dispose of all this compound waste through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal.[1]

Quantitative Data Summary

PropertyValueSource
Synonyms K201[3][4]
Chemical Formula C25H32N2O2S[4]
Molar Mass 424.60 g/mol [4]
Appearance Powder[2]
Storage (Powder) -20°C for up to 2 years[2]
Storage (in DMSO) -80°C for up to 6 months[2]
Solubility Soluble to 100 mM in DMSO

Signaling Pathway and Experimental Workflow

This compound acts as a stabilizer of the ryanodine receptor 2 (RyR2) in its closed state, which is crucial for regulating calcium release from the sarcoplasmic reticulum (SR) in cardiomyocytes.[4] This action helps to prevent spontaneous Ca2+ leaks that can lead to cardiac arrhythmias.[4]

JTV519_Pathway RyR2 Ryanodine Receptor 2 (RyR2) Ca_Cytosol Ca²⁺ RyR2->Ca_Cytosol Ca_SR Ca²⁺ JTV519 This compound JTV519->RyR2

Caption: Mechanism of this compound action on the RyR2 channel.

Experimental Protocol: Assessing the Effect of this compound on Cardiomyocyte Calcium Transients

This protocol provides a general method for investigating the effects of this compound on calcium handling in isolated cardiomyocytes.

1. Materials

  • Isolated adult ventricular cardiomyocytes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluo-4 AM calcium indicator

  • Tyrode's solution

  • Ion-imaging setup (confocal microscope with line-scanning capabilities)

  • Field stimulator

2. Methodology

  • Cell Loading: Incubate isolated cardiomyocytes with 5 µM Fluo-4 AM in Tyrode's solution for 20 minutes at room temperature, followed by a 20-minute wash period to allow for de-esterification.

  • Baseline Measurement: Place the Fluo-4 loaded cells on the stage of the confocal microscope. Pace the cells at a steady frequency (e.g., 1 Hz) using the field stimulator to elicit regular calcium transients.

  • Data Acquisition: Record baseline calcium transients using line-scan imaging for a stable period (e.g., 2-3 minutes).

  • This compound Application: Perfuse the cells with Tyrode's solution containing the desired concentration of this compound (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Post-Treatment Measurement: After a 5-10 minute incubation with this compound, record calcium transients again under the same pacing frequency.

  • Data Analysis: Analyze the recorded calcium transients to determine changes in amplitude, decay kinetics (indicative of SR Ca2+ reuptake), and the frequency of spontaneous calcium release events (calcium sparks) during diastole. A reduction in spontaneous calcium sparks would be consistent with the known mechanism of this compound.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.